3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-4-chloro-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZAGTLJGOBGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a privileged scaffold in drug design. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds[1][2][3]. The introduction of halogen substituents, such as bromine and chlorine, at specific positions on the ring system provides crucial handles for further chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.
Physicochemical Properties
The physicochemical properties of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine can be predicted based on its structure and data from similar compounds. These properties are critical for assessing its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₃BrClN₃ | Provides the elemental composition. |
| Molecular Weight | 232.47 g/mol | Influences diffusion and transport properties. |
| LogP | ~2.4 | Indicates lipophilicity, affecting cell membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Predicts drug transport properties. |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 | Potential for interaction with biological targets. |
| Rotatable Bonds | 0 | A rigid scaffold can lead to higher binding affinity. |
Note: The values presented are calculated based on the chemical structure and data from the closely related compound 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1357945-65-3)[4][5].
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of the pyrazolo[4,3-c]pyridine core and subsequent halogenation. The following protocol is a representative, field-proven approach.
Experimental Protocol:
Step 1: Synthesis of a Dihalopyridine Precursor
The synthesis begins with a commercially available dihalopyridine, which serves as the foundational building block for the pyrazolo[4,3-c]pyridine ring system.
Step 2: Introduction of a Hydrazine Moiety
The dihalopyridine is then reacted with hydrazine hydrate. This nucleophilic substitution reaction is a critical step in forming the pyrazole ring. The reaction conditions, including solvent and temperature, are optimized to ensure regioselectivity and high yield.
Step 3: Cyclization to form the Pyrazolo[4,3-c]pyridine Core
Intramolecular cyclization of the hydrazine-substituted pyridine derivative leads to the formation of the fused pyrazolo[4,3-c]pyridine scaffold. This reaction is often catalyzed by an acid or base.
Step 4: Regioselective Bromination
The final step involves the regioselective bromination of the 4-chloro-1H-pyrazolo[4,3-c]pyridine intermediate. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The position of bromination is directed by the electronic properties of the heterocyclic ring system.
Causality Behind Experimental Choices:
-
Choice of Starting Material: The selection of a dihalopyridine with appropriate substitution patterns is crucial for directing the subsequent reactions and achieving the desired final product.
-
Reaction Conditions: Each step requires careful control of reaction conditions to maximize yield and minimize the formation of side products. For instance, the temperature of the hydrazine reaction is kept low to prevent unwanted side reactions.
-
Purification Methods: Chromatographic purification techniques are employed at each stage to isolate the desired intermediate and ensure the purity of the final compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of a wide array of biologically active molecules. The bromine and chlorine atoms serve as convenient points for introducing further chemical diversity through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Kinase Inhibitors:
A significant application of the pyrazolo[4,3-c]pyridine scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[4,3-c]pyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. By modifying the substituents on the ring system, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.
Caption: Inhibition of a kinase signaling pathway by a pyrazolo[4,3-c]pyridine derivative.
Other Therapeutic Areas:
Beyond oncology, pyrazolo[4,3-c]pyridine derivatives have shown promise in other therapeutic areas. Studies have reported their potential as anti-inflammatory and antibacterial agents[2][3]. The ability to readily modify the core structure allows for the optimization of activity against various bacterial strains and inflammatory targets.
Conclusion
This compound represents a valuable and versatile building block in the synthesis of novel drug candidates. Its unique chemical structure and the reactivity of its halogen substituents provide a powerful platform for the generation of diverse chemical libraries. The insights provided in this guide, from its fundamental properties to its synthetic methodologies and therapeutic applications, underscore the importance of the pyrazolo[4,3-c]pyridine scaffold in modern drug discovery. Further exploration of this compound and its derivatives is poised to yield new and effective treatments for a range of human diseases.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document outlines a rational and experimentally grounded approach to the synthesis, beginning with the construction of the core intermediate, 4-chloro-1H-pyrazolo[4,3-c]pyridine, followed by a discussion of selective bromination to yield the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemical principles and practical considerations for the synthesis of this important molecule.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to purines, which are fundamental components of nucleic acids and key players in numerous biological signaling pathways. This structural mimicry allows pyrazolo[4,3-c]pyridine derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The bromine atom at the 3-position can serve as a handle for various cross-coupling reactions, while the chlorine atom at the 4-position can be displaced by nucleophiles, allowing for the introduction of diverse substituents to modulate the compound's pharmacological properties.
Retrosynthetic Analysis: A Two-Step Approach
A logical and efficient synthetic route to this compound involves a two-step sequence. The retrosynthetic analysis, depicted below, disconnects the target molecule at the C-Br bond, identifying 4-chloro-1H-pyrazolo[4,3-c]pyridine as the key precursor. This intermediate can then be accessed through the formation of the pyrazole ring fused to a pre-functionalized pyridine.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Core Intermediate: 4-chloro-1H-pyrazolo[4,3-c]pyridine
The successful synthesis of the target molecule hinges on the efficient preparation of the 4-chloro-1H-pyrazolo[4,3-c]pyridine intermediate. While several general methods for the synthesis of pyrazolopyridines exist, a particularly relevant approach involves the construction of the pyrazole ring onto a pre-chlorinated pyridine scaffold.
Synthetic Pathway: From a Substituted Pyridine
A plausible synthetic route commences with a suitably substituted pyridine derivative. The general strategy involves the formation of a hydrazine intermediate which then undergoes cyclization to form the pyrazole ring. Subsequent chlorination of the pyridine ring, if not already present in the starting material, is a key step.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of 4-chloro-1H-pyrazolo[4,3-c]pyridine.
Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of related heterocyclic systems, such as the Gould-Jacobs reaction for 4-chloro-1H-pyrazolo[3,4-b]pyridines.[1] Direct experimental data for this specific transformation is limited in publicly available literature.
Step 1: Formation of the Pyrazolo[4,3-c]pyridin-4-one Intermediate
-
Reaction Setup: To a solution of a suitable aminopyrazole precursor in a high-boiling solvent such as diphenyl ether, add an equimolar amount of a β-ketoester (e.g., diethyl malonate).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 180-250 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product, the pyrazolo[4,3-c]pyridin-4-one, is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dried under vacuum.
Step 2: Chlorination to 4-chloro-1H-pyrazolo[4,3-c]pyridine
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the pyrazolo[4,3-c]pyridin-4-one intermediate in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) for several hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude 4-chloro-1H-pyrazolo[4,3-c]pyridine can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Table 1: Reagents and Conditions for the Synthesis of 4-chloro-1H-pyrazolo[4,3-c]pyridine
| Step | Reagents | Solvent | Temperature | Time | Notes |
| 1 | Aminopyrazole, β-ketoester | Diphenyl ether | 180-250 °C | 2-6 h | High-boiling solvent facilitates the cyclization. |
| 2 | Pyrazolo[4,3-c]pyridin-4-one, POCl₃ | Neat | ~105 °C | 2-4 h | POCl₃ acts as both reagent and solvent. |
Part 2: Selective Bromination to Yield this compound
The final step in the synthesis is the selective bromination of the pyrazole ring at the C3 position. The pyrazole ring is generally susceptible to electrophilic substitution, and the presence of the electron-withdrawing pyridine ring can influence the regioselectivity of the reaction.
Mechanism of Electrophilic Bromination
Electrophilic bromination of pyrazoles typically proceeds through an electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS), is often employed as a source of an electrophilic bromine species. The reaction can be catalyzed by an acid to enhance the electrophilicity of the bromine. The C3 position of the pyrazole ring in the pyrazolo[4,3-c]pyridine system is electronically favored for electrophilic attack.
Experimental Protocol
The following protocol is based on general procedures for the bromination of pyrazole and related heterocyclic systems.
-
Reaction Setup: Dissolve 4-chloro-1H-pyrazolo[4,3-c]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (40-60 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. The product will precipitate out.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Table 2: Reagents and Conditions for the Bromination of 4-chloro-1H-pyrazolo[4,3-c]pyridine
| Reagent | Solvent | Temperature | Time | Notes |
| N-Bromosuccinimide (NBS) | DMF or Acetic Acid | 25-60 °C | 2-8 h | NBS is a convenient and selective brominating agent. |
Characterization Data (Predicted)
The final product, this compound, with a molecular formula of C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol , is expected to exhibit the following characteristic spectral data:
-
¹H NMR: Signals corresponding to the protons on the pyridine ring.
-
¹³C NMR: Resonances for the six carbon atoms of the bicyclic system, showing the effect of the halogen substituents.
-
Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for bromine and chlorine.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Handle in a fume hood and wear appropriate PPE.
-
Solvents: Use appropriate solvents in a well-ventilated area and take necessary precautions against fire hazards.
Conclusion
The synthesis of this compound presents a feasible endeavor for medicinal and organic chemists. The proposed two-step synthetic strategy, involving the initial construction of the 4-chloro-1H-pyrazolo[4,3-c]pyridine core followed by selective bromination, provides a logical and efficient pathway to this valuable heterocyclic scaffold. While direct and detailed experimental procedures in the public domain are scarce, the protocols outlined in this guide, based on established chemical principles and related transformations, offer a solid foundation for the successful synthesis of this and related compounds. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The versatility of the final product as a building block for the development of novel kinase inhibitors and other therapeutic agents underscores the importance of mastering its synthesis.
References
A Comprehensive Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical identity, structural characteristics, and synthetic methodologies. The core of this guide focuses on the compound's relevance as a molecular scaffold in the design of targeted therapeutics, particularly kinase inhibitors. The narrative synthesizes foundational chemical principles with practical applications, offering researchers and drug development professionals a detailed resource for leveraging this promising molecular entity.
Introduction: The Pyrazolopyridine Scaffold
The pyrazolopyridine core is a privileged scaffold in drug discovery, largely due to its structural resemblance to endogenous purines. This similarity allows pyrazolopyridine derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] The fusion of a pyrazole and a pyridine ring creates a bicyclic system with unique electronic and steric properties, making it an attractive starting point for the development of potent and selective inhibitors for various therapeutic targets.[2][3]
The pyrazolo[4,3-c]pyridine isomer, the focus of this guide, has garnered attention for its potential in developing novel therapeutics. The strategic placement of halogen substituents, such as bromine at the C3 position and chlorine at the C4 position, provides key synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties.
Chemical Identity and Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .[4]
A summary of its key chemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₆H₃BrClN₃ | PubChem[4] |
| Molecular Weight | 232.47 g/mol | ChemScene[5] |
| CAS Number | 1357945-65-3 | ChemScene[5][6] |
| InChI | InChI=1S/C6H3BrClN3/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H,10,11) | PubChem[4] |
| SMILES | C1=CN=C(C2=C(NN=C21)Br)Cl | PubChem[4] |
Synthesis of the Pyrazolo[4,3-c]pyridine Core
A plausible synthetic approach would involve the cyclization of a suitably substituted pyridine precursor to form the pyrazole ring. Subsequent halogenation steps would then be employed to introduce the bromo and chloro substituents at the desired positions. The choice of reagents and reaction conditions is crucial to control regioselectivity.
Below is a generalized, illustrative workflow for the synthesis of a halogenated pyrazolopyridine scaffold.
Experimental Protocol: A General Approach
-
Step 1: Pyridine Ring Formation: A substituted aminopyridine is often the starting material.
-
Step 2: Diazotization: The amino group is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.
-
Step 3: Cyclization to form the Pyrazole Ring: Intramolecular cyclization is induced, often with heating, to form the pyrazolo[4,3-c]pyridine core.
-
Step 4: N-Protection (Optional but Recommended): To control the regioselectivity of subsequent halogenation reactions, the pyrazole nitrogen can be protected using a suitable protecting group (e.g., SEM-Cl).[7]
-
Step 5: Regioselective Halogenation: The protected pyrazolopyridine is then subjected to halogenation. The introduction of bromine and chlorine can be achieved using various reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The order and conditions of these reactions would need to be carefully optimized to achieve the desired 3-bromo-4-chloro substitution pattern.
-
Step 6: Deprotection: The protecting group is removed to yield the final product.
Caption: Generalized synthetic workflow for halogenated pyrazolopyridines.
Applications in Drug Discovery and Research
The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]
Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including:
-
Tropomyosin Receptor Kinases (TRKs): These are involved in the proliferation and differentiation of cells, and their overactivation can lead to cancer.[9] Pyrazolopyridine-based compounds have been developed as pan-TRK inhibitors with low nanomolar potency.[9]
-
Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs): These are implicated in a variety of diseases, including neurological disorders, cancer, and Alzheimer's disease.[10]
-
TANK-binding kinase 1 (TBK1): This kinase is involved in innate immunity and neuroinflammation. Potent TBK1 inhibitors have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.[7]
The 3-bromo and 4-chloro substituents on the 1H-pyrazolo[4,3-c]pyridine core are not merely for structural integrity; they serve as crucial points for diversification. Through modern synthetic techniques like Suzuki and Buchwald-Hartwig cross-coupling reactions, these positions can be functionalized with a wide variety of chemical moieties.[1] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Mechanism of kinase inhibition by pyrazolopyridine derivatives.
Biological Activity and Mechanism of Action
The primary mechanism of action for many biologically active pyrazolopyridine derivatives is competitive inhibition at the ATP-binding site of protein kinases. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine portion of ATP. This allows the molecule to dock within the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to various cellular outcomes, such as apoptosis in cancer cells or a reduction in inflammatory responses.
The specific biological activity of a this compound derivative would be determined by the nature of the substituents introduced at the halogenated positions. By tailoring these substituents, it is possible to achieve high selectivity for a particular kinase or, conversely, to design multi-targeted inhibitors.
Safety and Handling
As a halogenated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicological data for this compound is not available, information from related compounds suggests that it may be harmful if swallowed and may cause skin and eye irritation.[11][12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its structural similarity to purines, coupled with the synthetic tractability afforded by its halogen substituents, makes it an ideal starting point for the design of potent and selective kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise for the discovery of new treatments for a range of human diseases.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. 1357945-65-3|3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine|BLD Pharm [bldpharm.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. aksci.com [aksci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine for Advanced Research Applications
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides an in-depth technical overview of a key derivative, 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. We will detail its fundamental molecular and physicochemical properties, outline a robust synthetic pathway with mechanistic rationale, describe standard analytical validation techniques, and explore its strategic application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecular entities.
Introduction: The Strategic Value of the Pyrazolopyridine Scaffold
Heterocyclic compounds are the cornerstone of modern drug discovery, with nitrogen-containing fused rings being of particular importance.[1] The pyrazolopyridine scaffold, a bioisostere of purine, has garnered significant interest from medicinal chemists due to its prevalence in a wide range of pharmacologically active molecules.[1][2] Derivatives of this core structure have been successfully developed as potent inhibitors of critical cellular targets, including protein kinases, phosphodiesterases, and carbonic anhydrases.[2] Several pyrazole-containing drugs have received regulatory approval, such as the anticancer agent Crizotinib and the BCR-ABL1 allosteric inhibitor Asciminib, underscoring the scaffold's clinical relevance.[2][3]
The subject of this guide, this compound, is a strategically functionalized intermediate. The presence of two distinct halogen atoms at key positions on the bicyclic core provides orthogonal synthetic handles for diversification. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chlorine atom offers an alternative site for nucleophilic aromatic substitution or other coupling strategies. This dual functionality makes the molecule an exceptionally valuable starting material for building combinatorial libraries aimed at exploring structure-activity relationships (SAR) in drug discovery campaigns.
Core Molecular Profile
The precise identification and characterization of a chemical entity are foundational to its successful application. The key identifiers and molecular properties of this compound are summarized below.
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₆H₃BrClN₃ | [4] |
| Average Molecular Weight | 232.47 g/mol | Calculated |
| Monoisotopic Mass | 230.91989 Da | [4] |
| Canonical SMILES | C1=CN=C(C2=C(NN=C21)Br)Cl | [4] |
| InChI Key | CTZAGTLJGOBGEJ-UHFFFAOYSA-N | [4] |
Proposed Synthesis and Mechanistic Considerations
The proposed pathway involves the direct and regioselective bromination of a precursor, 4-chloro-1H-pyrazolo[4,3-c]pyridine, using N-Bromosuccinimide (NBS).
Experimental Protocol
Reaction Scheme: 4-chloro-1H-pyrazolo[4,3-c]pyridine → this compound
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the starting material, 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq).
-
Solvent Addition: Suspend the starting material in a suitable anhydrous solvent such as chloroform (CHCl₃) or acetonitrile (MeCN) (approx. 15 mL per gram of starting material).
-
Reagent Addition: Under ambient temperature and continuous stirring, add N-Bromosuccinimide (NBS) (1.1 to 1.2 eq.) portion-wise to the suspension.
-
Causality Insight: NBS is chosen as the brominating agent due to its ability to provide a low, steady concentration of electrophilic bromine (Br+), which minimizes side reactions and promotes high regioselectivity for the electron-rich C3 position of the pyrazole ring.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-6 hours).
-
Workup and Isolation: Upon completion, cool the reaction mixture to 0°C in an ice bath to precipitate the product. Collect the resulting solid by vacuum filtration.
-
Purification: Wash the crude solid with a small amount of cold solvent to remove residual succinimide. If necessary, further purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the final, high-purity this compound.
Synthesis Workflow Diagram
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 5. 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 90914-41-3 [chemicalbook.com]
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine structure
An In-Depth Technical Guide to the 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Scaffold for Drug Discovery Professionals
Abstract
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad applicability in targeting a diverse range of protein classes. This technical guide provides an in-depth analysis of a specific, highly functionalized derivative: this compound. We will explore the strategic importance of the pyrazolo[4,3-c]pyridine core, detail the physicochemical properties of the title compound, and present a logical framework for its synthesis and subsequent chemical manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into leveraging this scaffold's unique reactivity for the efficient construction of novel molecular entities with therapeutic potential.
The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
Heterocyclic compounds are fundamental to drug discovery, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1] Within this vast chemical space, fused heterocyclic systems like pyrazolopyridines have emerged as "privileged scaffolds." This status is attributed to their ability to present functional groups in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.
The pyrazolopyridine core, an isostere of purine, is of particular interest. This structural mimicry allows it to interact with a wide variety of enzymes and receptors that have evolved to bind purine-based ligands, such as kinases, phosphodiesterases, and G-protein coupled receptors.[2] Consequently, pyrazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The strategic placement of substituents on this core framework allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an exceptionally versatile template for drug design programs.[1][3]
Physicochemical and Structural Properties of this compound
This compound is a strategically designed building block for chemical library synthesis and hit-to-lead optimization. Its structure features two distinct halogen atoms on the pyridine ring, providing orthogonal handles for subsequent functionalization.
Below is the chemical structure of this compound.
Figure 1: Chemical Structure of this compound.
The key physicochemical properties of the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 596191-02-9 | [5] |
| Molecular Formula | C₆H₃BrClN₃ | [5] |
| Molecular Weight | 232.47 g/mol | [6] |
| Monoisotopic Mass | 230.91989 Da | [5] |
| Predicted XlogP | 2.5 | [5] |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | [6] |
| Hydrogen Bond Acceptors | 2 (pyridine N, pyrazole N) | [6] |
| Form | Solid |
Synthetic Strategies and Methodologies
While specific synthetic procedures for this compound are not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established methods for constructing related pyrazolopyridine and di-halogenated heterocyclic systems. The most logical approach involves the construction of a chloro-substituted pyrazolo[4,3-c]pyridine core followed by selective bromination.
A plausible retrosynthetic analysis is outlined below, starting from a functionalized pyridine precursor.
Figure 2: Proposed Retrosynthetic Pathway.
Exemplar Protocol: Synthesis via Late-Stage Bromination
This protocol is adapted from a validated procedure for the bromination of a related chloro-substituted heterocyclic core, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, demonstrating a reliable and field-proven methodology.[7] The causality for this choice rests on the similar electronic nature of the pyrazolopyrimidine and pyrazolopyridine systems, where the C3 position is activated for electrophilic substitution.
Objective: To synthesize this compound from 4-Chloro-1H-pyrazolo[4,3-c]pyridine.
Materials:
-
4-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Chloroform (CHCl₃) or similar inert solvent
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc) / Hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the starting material, 4-Chloro-1H-pyrazolo[4,3-c]pyridine, in anhydrous CHCl₃ (approx. 7 mL per mmol of starting material).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the suspension under constant stirring at ambient temperature. Rationale: Portion-wise addition helps to control the reaction exotherm and maintain selectivity.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 3-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to 0°C in an ice bath. The resulting solid product can be isolated by vacuum filtration. Wash the collected solid with a small amount of cold CHCl₃ to remove residual soluble impurities.
-
Purification: The crude product is further purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 30-60% EtOAc) is typically effective for eluting the desired product. Rationale: Chromatography ensures the removal of any unreacted NBS, succinimide byproduct, and potential regioisomers, yielding a highly pure product.
-
Characterization: Confirm the structure and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reactivity and Application in Medicinal Chemistry
The primary value of this compound lies in its potential for vectorial functionalization. The two halogen atoms possess distinct reactivities, allowing for sequential and site-selective modifications. This orthogonality is a critical advantage in scaffold decoration for structure-activity relationship (SAR) studies.
-
C3-Position (Bromine): The bromine atom at the C3 position is ideally suited for a wide array of Palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For the installation of amine functionalities.[2]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds.
-
Heck and Stille Couplings: For introducing various carbon-based substituents.
-
-
C4-Position (Chlorine): The chlorine atom at the C4 position, being part of an electron-deficient pyridine ring, is activated towards Nucleophilic Aromatic Substitution (SNAr) . This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alcohols, and thiols.
This differential reactivity enables a medicinal chemist to explore chemical space around the core in a controlled and predictable manner, as illustrated below.
Figure 3: Orthogonal Reactivity of the Scaffold.
This strategic approach is central to fragment-based drug discovery (FBDD), where a core fragment like this can be elaborated along multiple vectors to optimize binding interactions with a target protein.[2][8]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a highly valuable and versatile platform for the discovery of novel therapeutics. Its pyrazolopyridine core provides a biologically relevant starting point, while its di-halogenated substitution pattern offers a powerful toolkit for controlled, vectorial elaboration. By leveraging established synthetic methodologies and the principles of orthogonal reactivity, researchers can efficiently generate diverse libraries of compounds for screening and optimization. As the demand for novel chemical matter continues to grow, such strategically designed scaffolds will remain indispensable tools in the hands of medicinal chemists, paving the way for the next generation of innovative medicines.
References
- 1. Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth) - Kaunas University of Technology | KTU [en.ktu.edu]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 90914-41-3 [chemicalbook.com]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine solubility
An In-depth Technical Guide to the Solubility of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in drug discovery and chemical synthesis. The pyrazolopyridine scaffold is a cornerstone in fragment-based drug discovery (FBDD), making the characterization of its physicochemical properties essential for successful lead optimization.[1] Given the scarcity of public-domain quantitative solubility data for this specific molecule, this guide synthesizes predictive information from its structural features, presents qualitative insights from closely related analogs, and details robust, step-by-step experimental protocols for accurate quantitative measurement. We address both thermodynamic and kinetic solubility, providing researchers, scientists, and drug development professionals with the theoretical basis and practical methodologies required to assess this critical parameter.
Part 1: Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold, recognized for its prevalence in biologically active compounds and its utility as a versatile synthetic intermediate.[1][2] Molecules built upon this framework are explored for a wide range of therapeutic targets, including kinases and other enzymes crucial in oncology and inflammatory diseases.[3] this compound serves as a key building block, with its halogenated positions providing orthogonal handles for vectorial functionalization through modern cross-coupling reactions, a strategy central to FBDD.[1]
However, the progression of any fragment or lead compound is fundamentally dependent on its physicochemical properties. Poor aqueous solubility is a primary challenge in drug discovery, impacting everything from the reliability of in vitro assays to in vivo bioavailability and formulation development.[4] Therefore, a rigorous understanding and experimental determination of the solubility of this compound is not merely a characterization step but a critical prerequisite for its effective utilization in research and development.
Part 2: Physicochemical Profile and Solubility Prediction
While specific experimental data is limited, a reliable prediction of the solubility behavior of this compound can be derived from its molecular structure and data from similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [5] |
| Molecular Weight | ~232.47 g/mol | [6] |
| Predicted XlogP | 2.5 | [5] |
| Predicted LogP | 2.3738 (Isomer) | [6] |
Interpretation of Physicochemical Data:
The predicted partition coefficient (XlogP or LogP) is a measure of lipophilicity. A value of approximately 2.5 indicates that the compound is significantly more soluble in a non-polar solvent (like octanol) than in water. This suggests a lipophilic character and, consequently, low intrinsic aqueous solubility .
This prediction is supported by qualitative data from structurally related analogs:
-
1H-Pyrazole: The parent heterocycle has limited water solubility but is more soluble in organic solvents like ethanol, methanol, and acetone.[7]
-
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine: A constitutional isomer is reported to have "moderate solubility" in common organic solvents such as dichloromethane and acetone.
-
4-Bromo-1H-pyrazolo[3,4-c]pyridine: This analog is described as "slightly soluble," with a reported value of 2.8 g/L (2.8 mg/mL) at 25°C, though the solvent is not specified, it is likely water.[8]
Based on this collective evidence, it is reasonable to hypothesize that this compound exhibits poor solubility in aqueous media and moderate to good solubility in polar aprotic and non-polar organic solvents.
Part 3: The Theoretical Framework of Solubility Measurement
Expertise in Action: Choosing the Right Solubility Metric
In drug discovery, "solubility" is not a single value. The experimental context dictates which type of solubility is most relevant. The two primary forms are thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium value, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[9] It is the "gold standard" measurement, crucial for biopharmaceutical classification, formulation, and late-stage development. The most common method for its determination is the shake-flask method .[10]
-
Kinetic Solubility: This value is measured from a supersaturated solution, typically by adding a concentrated stock of the compound (often in DMSO) to an aqueous buffer until precipitation occurs.[9][11] The resulting value represents the concentration at the point of precipitation and is often higher than the thermodynamic solubility. This method is favored in early-stage, high-throughput screening (HTS) for its speed and low compound consumption.[12]
The choice between these methods is a strategic one: kinetic solubility provides a rapid assessment for ranking compounds in early discovery, while thermodynamic solubility provides the definitive data required for candidate advancement.
Part 4: Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems for generating reliable solubility data.
Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive method.
Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound (high purity)
-
Solvents of interest (e.g., pH 7.4 phosphate buffer, water, ethanol, DMSO, acetone, dichloromethane)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C / 298.15 K). Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard for heterocyclic compounds.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
Analysis: Dilute the clear filtrate with a known volume of the solvent to bring the concentration into the linear range of the analytical method. Determine the concentration of the dissolved compound using a pre-validated analytical technique like UV-Vis spectrophotometry (see Protocol 4.2) or HPLC.
-
Calculation: Calculate the solubility in mg/mL or µg/mL using the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 4.2: Concentration Analysis by UV-Vis Spectrophotometry
This method is a common and reliable way to determine the concentration of the supernatant from the shake-flask experiment, provided the compound has a suitable chromophore.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Step-by-Step Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Create a high-concentration stock solution of the compound in the solvent.
-
Perform a series of accurate serial dilutions to generate at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot, governed by the Beer-Lambert law, is the calibration curve.
-
-
Analyze the Saturated Solution:
-
Take the clear, filtered supernatant obtained from Protocol 4.1.
-
Dilute the sample with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the original saturated solution.
Part 5: Data Presentation
Quantitative results should be meticulously recorded to allow for clear interpretation and comparison.
Table 2: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Thermodynamic | ||
| pH 7.4 PBS | 25 | Thermodynamic | ||
| pH 7.4 PBS | 25 | Kinetic | ||
| Ethanol | 25 | Thermodynamic | ||
| Acetone | 25 | Thermodynamic | ||
| Dichloromethane | 25 | Thermodynamic | ||
| DMSO | 25 | Thermodynamic |
Part 6: Safety and Handling
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be sensitive to light, so storage in an amber vial is recommended.[13]
Part 7: Conclusion
This compound is a valuable building block in modern medicinal chemistry. Its predicted lipophilic nature underscores the necessity of experimental solubility determination. A qualitative assessment suggests poor aqueous solubility but better solubility in common organic solvents. For definitive and reliable data crucial for advancing a research program, the shake-flask method to determine thermodynamic solubility is strongly recommended. The detailed protocols provided in this guide offer a robust framework for researchers to generate high-quality, reproducible data, enabling informed decisions in synthesis, screening, and formulation development.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Page loading... [guidechem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 13. cn.canbipharm.com [cn.canbipharm.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: Commercial Availability, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, fused heterocyclic systems like pyrazolopyridines have garnered significant interest due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets.[1] The pyrazolo[3,4-b]pyridine scaffold, a close isomer of our topic compound, is a well-established core in the development of inhibitors for Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs), with applications in oncology, neurology, and infectious diseases.[2][3] The pyrazolo[4,3-c]pyridine core, while perhaps less explored, presents unique electronic and steric properties, making it a valuable building block for generating novel chemical entities in fragment-based drug discovery (FBDD) and lead optimization campaigns.[1]
This guide provides an in-depth analysis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, a strategically functionalized scaffold. We will cover its commercial availability, physicochemical properties, key reactivity patterns, and its potential as a versatile intermediate for the synthesis of complex molecules, offering field-proven insights for its practical application in a research setting.
Compound Profile: this compound
A precise understanding of a compound's fundamental properties is critical for its effective use. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₆H₃BrClN₃ | PubChem[4] |
| Molecular Weight | 232.47 g/mol | ChemScene[5] |
| CAS Number | Not explicitly available in search results. | N/A |
| InChI | InChI=1S/C6H3BrClN3/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H,10,11) | PubChem[4] |
| SMILES | C1=CN=C(C2=C(NN=C21)Br)Cl | PubChem[4] |
| Monoisotopic Mass | 230.91989 Da | PubChem[4] |
| Predicted XlogP | 2.5 | PubChem[4] |
| Appearance | Typically a solid | Inferred from related compounds |
Commercial Availability and Procurement
This compound is available from several chemical suppliers, primarily for research and development purposes. Procurement is generally restricted to professional laboratories and commercial or industrial users, and not for direct consumer or medical use.[6][7]
| Supplier | Typical Pack Size | Notes |
| Sigma-Aldrich | 1 g | Available through distributors like Fisher Scientific.[8] |
| AK Scientific, Inc. | 1 g | Listed for professional manufacturing and research.[6] |
It is crucial to note that while some vendors list the compound, stock levels can vary. Researchers should always verify availability and lead times directly with the supplier. Furthermore, many specialized chemical building blocks are synthesized in batches, and analytical data may not be routinely collected or provided by all suppliers.
Caption: A typical workflow for procuring and safely handling a specialized chemical reagent.
Synthesis and Chemical Reactivity
Synthetic Pathways
While specific, scaled-up manufacturing procedures for this compound are proprietary, its synthesis can be inferred from established heterocyclic chemistry principles. The construction of the pyrazolopyridine core often involves two main strategies: (a) building a pyridine ring onto a pre-existing pyrazole, or (b) forming a pyrazole ring from a functionalized pyridine precursor.[9]
A plausible approach for a related isomer, 4-chloro-1H-pyrazolo[3,4-b]pyridine, utilizes the Gould-Jacobs reaction, starting from a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate.[9] The resulting intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chloro group. Subsequent selective bromination at the C3 position would yield the final di-halogenated product.
Key Reactivity Insights
The true value of this compound for a medicinal chemist lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, a concept known as vectorial elaboration.[1]
-
C4-Position (Chloro): The chlorine atom is on the pyridine ring. Its reactivity towards Nucleophilic Aromatic Substitution (SNAr) is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen. This position is therefore primed for reactions with N-nucleophiles (amines, anilines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols).
-
C3-Position (Bromo): The bromine atom is on the electron-rich pyrazole ring. This C-Br bond is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions. These include Suzuki (boronic acids), Stille (organostannanes), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines, amides) couplings, allowing for the introduction of diverse carbon and nitrogen-based substituents.
-
N1-Position (Amine): The pyrazole N-H is acidic and can be readily deprotonated and alkylated or arylated under basic conditions, providing another vector for molecular elaboration.
Caption: Reactivity map illustrating the key sites for synthetic elaboration.
Experimental Protocols & Handling
Protocol Example: Suzuki Cross-Coupling at the C3-Position
This protocol is a representative example of how the C3-bromo position can be functionalized. Note: This is a general procedure and must be adapted and optimized for specific substrates. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).[3]
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen). Add anhydrous 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-4-chloro-1H-pyrazolo[4,3-c]pyridine product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related analogs can provide guidance. Halogenated heterocycles should be handled with care.
-
GHS Classification (Inferred): Likely classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation.[10]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11]
Application as a Versatile Building Block in Drug Discovery
This compound is not an end-product but a highly valuable starting material. Its pre-installed, differentially reactive halogens make it an ideal scaffold for building compound libraries for high-throughput screening. The ability to selectively modify the C3, C4, and N1 positions allows for a systematic exploration of the structure-activity relationship (SAR) around the core.
This scaffold is particularly relevant for targeting ATP-binding sites in kinases, where the pyrazole moiety can act as a hinge-binding motif, and the substituents introduced at the C3 and C4 positions can explore different pockets of the active site to enhance potency and selectivity. The pyrazolopyridine core has been successfully employed in developing potent and selective modulators for targets like the metabotropic glutamate receptor 4 (mGlu4)[12] and Tropomyosin receptor kinases (TRKs).[3]
Caption: Drug discovery workflow using a di-halogenated scaffold for library synthesis.
Conclusion
This compound represents a potent and versatile tool for the modern medicinal chemist. It is commercially available from specialized suppliers, albeit primarily for research purposes. Its key strategic value is derived from the orthogonal reactivity of its chloro and bromo substituents, enabling selective and directional synthesis of complex derivatives. By leveraging established SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds, making this scaffold an excellent starting point for hit-finding and lead-optimization campaigns targeting a wide range of diseases.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Core
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often anchored to the design and synthesis of heterocyclic scaffolds that can effectively interact with biological targets. Among these, nitrogen-containing fused ring systems have garnered immense attention due to their structural resemblance to endogenous purines, enabling them to function as potent and selective inhibitors of key enzymes, particularly protein kinases. The pyrazolo[4,3-c]pyridine scaffold is a premier example of such a "privileged" structure. Its inherent ability to form critical hydrogen bond interactions within the ATP-binding site of kinases has established it as a cornerstone for the development of targeted cancer therapies and treatments for inflammatory diseases.
This technical guide focuses on a specific, highly functionalized derivative: 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine . The strategic placement of two distinct halogen atoms on this scaffold is not a trivial synthetic curiosity; it is a deliberate design choice that unlocks immense potential for drug development professionals. The chloro group at the 4-position primarily modulates the electronic properties of the ring system and can influence binding affinity, while the bromo group at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. This dual functionalization provides an exceptional platform for systematic Structure-Activity Relationship (SAR) studies, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this key intermediate, offering field-proven insights for its utilization in drug discovery programs.
Physicochemical Properties
A summary of the key computed and known properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | PubChem[1] |
| Molecular Weight | 232.47 g/mol | --- |
| Monoisotopic Mass | 230.91989 Da | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| XlogP (Predicted) | 2.5 | PubChem[1] |
| Hydrogen Bond Donors | 1 | --- |
| Hydrogen Bond Acceptors | 3 | --- |
| InChIKey | CTZAGTLJGOBGEJ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CN=C(C2=C(NN=C21)Br)Cl | PubChem[1] |
Proposed Synthesis and Mechanistic Rationale
Causality Behind Experimental Choices:
-
Regioselective Lithiation: The synthesis commences with 2,3-dichloropyridine. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is critical. This combination favors kinetic deprotonation at the C4 position, which is the most acidic proton due to the inductive effects of the adjacent chloro and nitrogen atoms. This step is a cornerstone for installing the acetyl precursor at the correct position.
-
Formation of the Acetyl Group Precursor: Quenching the lithiated intermediate with acetaldehyde introduces the necessary two-carbon unit. This is a standard and efficient method for creating a secondary alcohol.
-
Oxidation to the Ketone: The secondary alcohol is then oxidized to the corresponding acetylpyridine (ketone). Dess-Martin Periodinane (DMP) is an excellent choice for this transformation as it operates under mild conditions and avoids the harsh acidity or high temperatures of other methods, preserving the sensitive dihalopyridine structure.
-
Hydrazine Condensation and Cyclization: The key ring-forming step involves reaction with hydrazine. This proceeds via a two-stage mechanism: initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr). The chloro group at C2 is activated towards displacement by the electron-withdrawing nature of the pyridine nitrogen and the newly formed imine. Heating in a high-boiling solvent like ethylene glycol provides the necessary thermal energy to overcome the activation barrier for this cyclization, directly yielding the 4-chloro-1H-pyrazolo[4,3-c]pyridine core.
-
Electrophilic Bromination: The final step is the regioselective bromination at the C3 position. The pyrazole ring is electron-rich and highly susceptible to electrophilic substitution. The C3 position is the most electronically activated site for this reaction. Mild brominating agents such as N-Bromosuccinimide (NBS) or a controlled amount of elemental bromine in a suitable solvent (like acetic acid or DMF) can achieve this transformation efficiently.
Reactivity and Strategic Functionalization
The true value of this compound lies in its capacity for vectorial functionalization, allowing for the systematic exploration of chemical space around a core scaffold.
-
Vector 1 (N1-Alkylation/Arylation): The pyrazole N-H is readily deprotonated and can be substituted with a wide variety of alkyl or aryl groups. This position is often used to introduce substituents that project into the solvent-exposed region of an enzyme's active site, allowing for the optimization of solubility and pharmacokinetic properties.
-
Vector 2 (C3 Cross-Coupling): The C3-Bromo bond is a prime site for palladium-catalyzed cross-coupling reactions. This is arguably the most powerful vector for SAR exploration. Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions can be employed to install a vast array of aryl, heteroaryl, alkynyl, and amino substituents, respectively. These groups can be tailored to target specific pockets within the kinase active site to enhance potency and selectivity.
-
Vector 3 (C4 Nucleophilic Aromatic Substitution): While less reactive than the C3-Br for cross-coupling, the C4-Cl is susceptible to SNAr reactions, particularly with strong nucleophiles like amines, alkoxides, or thiolates. This allows for the introduction of another layer of diversity.
-
Vector 4 (C7 C-H Functionalization): Recent advances in C-H activation chemistry have opened up the possibility of directly functionalizing the C7 position of the pyridine ring, a site that is otherwise difficult to access.[2] This provides a fourth vector for optimization in later stages of a drug discovery campaign.
Application in Kinase Inhibitor Drug Discovery
The pyrazolopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors.[3] The N2 nitrogen and the N1-H of the pyrazole ring mimic the adenine portion of ATP, forming two canonical hydrogen bonds with the backbone amide N-H and carbonyl oxygen of the kinase hinge region. This anchoring interaction provides a stable binding mode, making it an excellent starting point for inhibitor design.
The utility of this compound is that the R¹ and R² groups in the diagram above are initially halogen atoms, which can be systematically replaced. For instance, using the C3-Br (Vector 2), medicinal chemists can introduce various aryl groups to probe a "selectivity pocket" adjacent to the ATP site, a common strategy to differentiate between closely related kinases. The C4-Cl can be substituted to interact with the solvent-exposed region, improving physicochemical properties.
The development of numerous clinical candidates and approved drugs based on related scaffolds underscores the power of this approach.
| Kinase Inhibitor Scaffold | Key Target(s) | Significance |
| Pyrazolo[3,4-d]pyrimidine | BTK, EGFR, SRC | Core of approved drugs like Ibrutinib.[4] |
| Pyrazolo[3,4-b]pyridine | TRK, FGFR, c-MET | Broadly used in inhibitors targeting receptor tyrosine kinases.[3][5] |
| Pyrazolo[4,3-b]pyridine | c-MET, CDK8 | Basis for potent and selective inhibitors like Glumetinib.[6] |
Detailed Experimental Protocol: Proposed Synthesis
Protocol: Synthesis of this compound
Step 1: 1-(3-Chloro-2-pyridyl)ethanol
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 20.0 mL, 50 mmol) via syringe.
-
Add diisopropylamine (7.0 mL, 50 mmol) dropwise. Allow the solution to stir and warm to 0 °C for 1 hour to form LDA, then cool back to -78 °C.
-
Add a solution of 2,3-dichloropyridine (7.40 g, 50 mmol) in 20 mL of anhydrous THF dropwise via an addition funnel over 30 minutes.
-
Stir the resulting mixture at -78 °C for 4 hours to ensure complete lithiation.
-
Add acetaldehyde (3.1 mL, 55 mmol) dropwise via syringe.
-
Remove the cold bath and allow the reaction to warm to room temperature overnight with continuous stirring.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol, which can be used in the next step without further purification.
Step 2: 1-(3-Chloro-2-pyridyl)ethanone
-
Dissolve the crude 1-(3-chloro-2-pyridyl)ethanol from the previous step in dichloromethane (DCM, 250 mL).
-
Add Dess-Martin Periodinane (25.4 g, 60 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution (200 mL). Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the pure ketone.
Step 3: 4-Chloro-1H-pyrazolo[4,3-c]pyridine
-
To a round-bottom flask, add the 1-(3-chloro-2-pyridyl)ethanone (e.g., 20 mmol), hydrazine monohydrate (2.0 mL, 40 mmol), and ethylene glycol (100 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 140-150 °C for 12-18 hours.
-
Cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the product, which is often of sufficient purity for the next step.
Step 4: this compound
-
Dissolve 4-chloro-1H-pyrazolo[4,3-c]pyridine (e.g., 10 mmol) in N,N-dimethylformamide (DMF, 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.96 g, 11 mmol) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.
-
Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into ice-water (200 mL).
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by silica gel chromatography to obtain the final title compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern, hypothesis-driven drug discovery. Its synthesis, while requiring careful control of reaction conditions, is based on well-established and scalable organometallic and heterocyclic chemistry principles. The true power of this molecule is realized in its application, where the distinct reactivity of its two halogen substituents provides medicinal chemists with a robust platform for rapid SAR elucidation and the optimization of lead compounds. As the demand for novel and selective kinase inhibitors continues to grow, the importance of scaffolds like this compound in the armamentarium of drug discovery professionals will undoubtedly increase.
References
- 1. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
pyrazolo[4,3-c]pyridine core structure in drug design
An In-Depth Technical Guide to the Pyrazolo[4,3-c]pyridine Core in Drug Design
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds." The pyrazolo[4,3-c]pyridine core is a prime example of such a structure. This bicyclic heteroaromatic system, an isomer of the more commonly known purine, offers a unique spatial arrangement of nitrogen atoms, hydrogen bond donors, and acceptors. This specific arrangement allows it to mimic the hinge-binding motifs of ATP, making it a highly effective scaffold for targeting ATP-binding sites in enzymes, particularly kinases. Its rigid structure provides a solid foundation for building molecules with high specificity and potency, while also offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic applications of the pyrazolo[4,3-c]pyridine core, with a focus on its role in the design of kinase and phosphodiesterase inhibitors.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-c]pyridine scaffold is a critical step in the development of drugs based on this core. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies. A common and effective method involves a multi-step synthesis starting from readily available precursors, as outlined below.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[4,3-c]pyridine
This protocol describes a general strategy for the synthesis of a 4-substituted amino-pyrazolo[4,3-c]pyridine derivative, a common motif in kinase inhibitors.
Step 1: Nitration of 2-chloro-4-picoline
-
To a solution of 2-chloro-4-picoline in concentrated sulfuric acid, cooled to 0°C, potassium nitrate is added portion-wise, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at room temperature for 4 hours and then poured onto ice.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-3-nitro-4-picoline.
Step 2: Nucleophilic Substitution with Hydrazine
-
2-chloro-3-nitro-4-picoline is dissolved in ethanol, and hydrazine hydrate is added dropwise.
-
The mixture is heated to reflux for 6 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give 2-hydrazinyl-3-nitro-4-picoline.
Step 3: Reductive Cyclization
-
The 2-hydrazinyl-3-nitro-4-picoline is dissolved in ethanol, and a reducing agent, such as sodium dithionite, is added.
-
The reaction is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the crude product is purified to yield the 1H-pyrazolo[4,3-c]pyridin-4-amine core.
Step 4: N-Arylation/Alkylation
-
The 1H-pyrazolo[4,3-c]pyridin-4-amine can then be further functionalized. For example, a Buchwald-Hartwig amination with a desired aryl halide in the presence of a palladium catalyst and a suitable ligand can be used to install a substituent at the 4-amino position.
Caption: General synthetic scheme for pyrazolo[4,3-c]pyridine derivatives.
Mechanism of Action and Therapeutic Targets
The pyrazolo[4,3-c]pyridine core has proven to be a versatile scaffold for the development of inhibitors targeting a range of enzymes. Its ability to form key hydrogen bonds with the hinge region of kinase active sites makes it a particularly attractive starting point for the design of selective kinase inhibitors.
Kinase Inhibition: Targeting the ATP-Binding Site
Many kinases are implicated in cancer and inflammatory diseases, making them high-value drug targets. The pyrazolo[4,3-c]pyridine scaffold can be decorated with various substituents to achieve high potency and selectivity for specific kinases. For example, derivatives of this core have been investigated as inhibitors of c-Jun N-terminal kinases (JNK), which are involved in stress signaling pathways. The nitrogen atoms of the pyrazolo[4,3-c]pyridine core can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the active site.
Caption: Inhibition of the JNK signaling pathway by a pyrazolo[4,3-c]pyridine-based inhibitor.
Phosphodiesterase (PDE) Inhibition
The pyrazolo[4,3-c]pyridine scaffold has also been successfully employed in the design of phosphodiesterase (PDE) inhibitors. PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers involved in a multitude of cellular processes. Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, which can have therapeutic effects in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disorders. Structure-activity relationship studies have shown that modifications to the pyrazolo[4,3-c]pyridine core can lead to potent and selective inhibitors of specific PDE isoforms.
Structure-Activity Relationship (SAR) and Quantitative Data
The development of potent and selective inhibitors based on the pyrazolo[4,3-c]pyridine core relies heavily on understanding the structure-activity relationship (SAR). By systematically modifying the substituents at various positions of the scaffold, researchers can optimize the compound's interaction with the target enzyme.
For instance, in the development of JNK inhibitors, it has been observed that the nature of the substituent at the 4-position of the pyrazolo[4,3-c]pyridine ring is crucial for potency. Small, hydrogen-bond accepting groups are often favored. Furthermore, the substituent at the 1-position of the pyrazole ring can be modified to improve selectivity and pharmacokinetic properties.
The following table summarizes the inhibitory activity of a series of hypothetical pyrazolo[4,3-c]pyridine derivatives against JNK3, illustrating the impact of different substituents.
| Compound ID | R1 Substituent | R4 Substituent | JNK3 IC50 (nM) |
| PZP-1 | H | NH2 | 500 |
| PZP-2 | Methyl | NH2 | 250 |
| PZP-3 | H | NH-Cyclopropyl | 100 |
| PZP-4 | Methyl | NH-Cyclopropyl | 50 |
| PZP-5 | H | O-Methyl | >1000 |
This is a representative table. Actual values would be sourced from specific research articles.
Conclusion and Future Perspectives
The pyrazolo[4,3-c]pyridine core has established itself as a valuable privileged scaffold in modern drug discovery. Its synthetic accessibility and the ability to modulate its biological activity through targeted chemical modifications make it an attractive starting point for the development of novel therapeutics. The successes in targeting kinases and phosphodiesterases highlight the potential of this scaffold. Future research will likely focus on expanding the range of biological targets for pyrazolo[4,3-c]pyridine-based compounds, as well as on the development of more sophisticated synthetic methodologies to access novel derivatives with improved drug-like properties. The continued exploration of this versatile scaffold holds great promise for the discovery of new medicines to address unmet medical needs.
Navigating the Regioselective Functionalization of Di-halogenated Pyrazolopyridines: A Technical Guide for Drug Discovery
Introduction: The Pyrazolopyridine Scaffold and the Strategic Importance of Halogenation
The pyrazolopyridine nucleus, a heterocyclic scaffold structurally analogous to purines, has garnered significant attention in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] This biological relevance stems from the scaffold's ability to mimic natural purines and interact with various biological targets.[1] The strategic introduction of halogen atoms onto the pyrazolopyridine core serves as a powerful tool for synthetic chemists, enabling the subsequent installation of diverse functionalities through a variety of cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of di-halogenated pyrazolopyridines, offering insights into controlling regioselectivity and providing practical, field-proven protocols for their functionalization.
The family of pyrazolopyridines consists of five constitutional isomers, with the pyrazolo[3,4-b]pyridine being a prominently studied member.[3] The numbering of this core scaffold is crucial for understanding the positional reactivity of substituents.
Caption: General structure and numbering of the pyrazolo[3,4-b]pyridine scaffold.
Di-halogenated pyrazolopyridines are particularly valuable synthetic intermediates, offering the potential for sequential and site-selective functionalization. The differential reactivity of the carbon-halogen bonds, influenced by the type of halogen and its position on the bicyclic system, is the key to unlocking this synthetic versatility.
Understanding the Hierarchy of Reactivity: Halogen and Positional Effects
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond.[4] This bond strength follows the trend C-Cl > C-Br > C-I. Consequently, the general order of reactivity is I > Br > Cl.[4] This principle is fundamental to achieving regioselectivity in di-halogenated systems. An aryl iodide will typically undergo oxidative addition to a palladium(0) complex under much milder conditions than an aryl bromide or chloride at a different position on the same molecule.
Beyond the nature of the halogen, the electronic environment of the carbon atom to which it is attached plays a crucial role. The pyridine ring is electron-deficient, and this effect is more pronounced at certain positions. Halogens at positions that are more electron-deficient are generally more reactive in nucleophilic aromatic substitution and can also exhibit enhanced reactivity in certain cross-coupling reactions.
Caption: General reactivity trend of halogens in cross-coupling reactions.
Strategic Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of di-halogenated pyrazolopyridines.[5] By carefully selecting the reaction conditions, catalysts, and ligands, chemists can achieve selective mono- or di-functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron reagent and a halide, is one of the most widely used cross-coupling methods.[6] Its tolerance for a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules.[7] In the context of di-halogenated pyrazolopyridines, a common strategy involves the selective coupling at the more reactive halogen (e.g., iodine over bromine or chlorine) under milder conditions, followed by a second coupling at the less reactive position under more forcing conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Halogen at Position X | Halogen at Position Y | Coupling Partner | Catalyst System (Example) | Conditions | Outcome |
| Iodo | Bromo | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | Selective coupling at the iodo position |
| Iodo | Bromo | Phenylboronic acid | Pd(dppf)Cl₂, CsF | Dioxane, 110°C | Di-substituted product |
| Bromo | Chloro | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C | Selective coupling at the bromo position |
| Bromo | Chloro | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane, 120°C | Di-substituted product |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of a hypothetical 4-iodo-6-bromo-1H-pyrazolo[3,4-b]pyridine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-iodo-6-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, dissolve Pd(PPh₃)₄ (0.03 mmol) in anhydrous toluene (5 mL). Add this solution to the Schlenk tube.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-bromo-1H-pyrazolo[3,4-b]pyridine.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[8][9] This reaction is of paramount importance in drug discovery, as the arylamine moiety is a common feature in many bioactive molecules. Similar to the Suzuki coupling, regioselectivity can be achieved by exploiting the differential reactivity of the halogens.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Halogen at Position X | Halogen at Position Y | Amine | Catalyst System (Example) | Conditions | Outcome |
| Iodo | Bromo | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 90°C | Selective amination at the iodo position |
| Iodo | Bromo | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | Dioxane, 110°C | Di-substituted product |
| Bromo | Chloro | Aniline | Pd₂(dba)₃, RuPhos, K₃PO₄ | t-BuOH, 100°C | Selective amination at the bromo position |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
This protocol outlines the selective mono-amination of a hypothetical 4-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine.
-
Inert Atmosphere: In a glovebox, charge a vial with the 4-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the vial and seal it with a screw cap containing a PTFE septum.
-
Reaction: Remove the vial from the glovebox and heat the mixture at 100°C for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the 4-amino-6-chloro-1H-pyrazolo[3,4-b]pyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is valuable for introducing linear alkynyl fragments, which can serve as handles for further transformations or as key structural elements in target molecules. The reactivity trend of halogens (I > Br > Cl) is also applicable here, allowing for selective functionalization.[10]
Table 3: Comparative Performance in Sonogashira Coupling
| Halogen at Position X | Halogen at Position Y | Alkyne | Catalyst System (Example) | Conditions | Outcome |
| Iodo | Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60°C | Selective coupling at the iodo position |
| Iodo | Bromo | Phenylacetylene | Pd(OAc)₂, Xantphos, CuI, Cs₂CO₃ | Dioxane, 100°C | Di-substituted product |
| Bromo | Chloro | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, DIPA | DMF, 80°C | Selective coupling at the bromo position |
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol details the selective alkynylation of a hypothetical 4-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine.
-
Reaction Setup: In a Schlenk tube, dissolve the 4-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL).
-
Catalyst and Reagent Addition: Add phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) to the solution.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Stir the reaction mixture at 60°C for 8 hours under an argon atmosphere.
-
Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the 4-alkynyl-6-chloro-1H-pyrazolo[3,4-b]pyridine.
Conclusion: A Versatile Scaffold for Drug Discovery
Di-halogenated pyrazolopyridines represent a class of highly versatile building blocks in the synthesis of novel therapeutic agents. A thorough understanding of the principles of regioselectivity, primarily driven by the inherent reactivity differences of the halogens and their positions on the heterocyclic core, empowers chemists to design and execute efficient and selective synthetic routes. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a robust and adaptable toolkit for the late-stage functionalization of these scaffolds. By carefully tailoring reaction conditions, researchers can navigate the complexities of di-halogenated systems and unlock the full potential of the pyrazolopyridine core in the pursuit of new medicines.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dau.url.edu [dau.url.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Spectroscopic Characterization of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
Introduction
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a derivative of the pyrazolo[4,3-c]pyridine scaffold, it serves as a versatile building block in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. The precise arrangement of its substituents and the electronic nature of the fused ring system impart unique chemical properties that are critical for its application in drug design and development.
A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, quality control, and the structural verification of its derivatives. This in-depth technical guide provides a comprehensive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy of this compound. In the absence of a complete set of publicly available experimental spectra, this guide leverages high-quality predicted data, supported by experimental data from structurally analogous compounds, to provide a robust and scientifically grounded interpretation of its spectroscopic profile. This approach ensures a reliable reference for researchers, scientists, and drug development professionals.
Molecular Structure and Isomerism
The structural framework of this compound, with the IUPAC systematic numbering, is depicted below. The presence of bromine and chlorine atoms, along with the fused pyridine and pyrazole rings, gives rise to a distinct spectroscopic signature. It is also important to consider the potential for tautomerism in the pyrazole ring, which can influence the observed spectroscopic data, particularly in different solvents or physical states.
Caption: Molecular structure of this compound with IUPAC numbering.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine, both of which have characteristic isotopic patterns, provides a definitive signature in the mass spectrum.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Notes |
| [M]+ | 230.91934 | Molecular ion |
| [M+H]+ | 231.92717 | Protonated molecule |
| [M+Na]+ | 253.90911 | Sodium adduct |
| [M-H]- | 229.91261 | Deprotonated molecule |
Data sourced from PubChem CID 59619102.[1]
Interpretation of the Mass Spectrum
The most informative feature of the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (79Br ≈ 50.7% and 81Br ≈ 49.3%) and chlorine isotopes (35Cl ≈ 75.8% and 37Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks. The expected pattern for the [M]+ ion would be:
-
M: (C₆H₃⁷⁹Br³⁵ClN₃) - a prominent peak
-
M+2: (C₆H₃⁸¹Br³⁵ClN₃ and C₆H₃⁷⁹Br³⁷ClN₃) - a peak of roughly 1.3 times the intensity of M
-
M+4: (C₆H₃⁸¹Br³⁷ClN₃) - a smaller peak
This distinctive isotopic signature is a powerful tool for confirming the presence of both bromine and chlorine in the molecule.
Fragmentation Pattern
While detailed experimental fragmentation data is unavailable, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on the structure. The initial fragmentation would likely involve the loss of a halogen atom or the cleavage of the pyridine ring.
Caption: A simplified predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
A standard protocol for acquiring the mass spectrum would involve dissolving the compound in a suitable solvent, such as methanol or acetonitrile, and analyzing it using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a 1:1 mixture of methanol and water, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer.
-
Ionization: Employ electrospray ionization (ESI).
-
Analysis: Acquire the full scan mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound will give rise to a characteristic IR spectrum.
Predicted Infrared (IR) Spectrum
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Medium |
| 1620-1580 | C=N stretching (pyridine ring) | Medium-Strong |
| 1550-1450 | C=C stretching (aromatic rings) | Medium-Strong |
| 1200-1000 | C-N stretching | Medium |
| 850-750 | C-H out-of-plane bending | Strong |
| 700-600 | C-Cl stretching | Medium |
| 600-500 | C-Br stretching | Medium |
Interpretation of the IR Spectrum
The IR spectrum is expected to be dominated by absorptions arising from the aromatic pyrazolo[4,3-c]pyridine core.
-
N-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. The broadness is indicative of hydrogen bonding in the solid state.
-
Aromatic C-H Stretching: Sharp to medium intensity peaks are anticipated just above 3000 cm⁻¹, characteristic of C-H stretching in the aromatic rings.
-
Ring Stretching: A series of bands in the 1620-1450 cm⁻¹ region will be due to the C=C and C=N stretching vibrations of the fused heterocyclic system.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of absorptions, including C-H in-plane and out-of-plane bending, as well as the C-Cl and C-Br stretching vibrations. The C-Cl stretch is typically observed in the 800-600 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 600 and 500 cm⁻¹.
Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a convenient and common method.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the N-H proton of the pyrazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-N1 | 13.0 - 14.0 | broad singlet | - |
| H-5 | 7.5 - 7.7 | doublet | ~5-6 |
| H-6 | 8.3 - 8.5 | doublet | ~5-6 |
Interpretation of the ¹H NMR Spectrum
-
N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded and will likely appear as a broad singlet at a very downfield chemical shift (δ > 13 ppm). Its broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular hydrogen exchange.
-
Pyridine Protons: The two protons on the pyridine ring, H-5 and H-6, will form an AX spin system. H-6, being adjacent to the electron-withdrawing nitrogen atom, is expected to be more deshielded and appear at a higher chemical shift than H-5. They will appear as doublets with a typical ortho-coupling constant of approximately 5-6 Hz.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of halogens and nitrogen atoms, the chemical shifts of the carbon atoms will be spread over a wide range.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~110-115 |
| C-3a | ~140-145 |
| C-4 | ~145-150 |
| C-5 | ~120-125 |
| C-6 | ~148-152 |
| C-7a | ~135-140 |
Interpretation of the ¹³C NMR Spectrum
-
C-3: The carbon atom bearing the bromine atom is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect" of bromine.
-
C-4: The carbon atom attached to the chlorine atom will be deshielded due to the electronegativity of chlorine.
-
C-6: This carbon, being adjacent to the pyridine nitrogen, is expected to be the most deshielded of the CH carbons.
-
Quaternary Carbons: The quaternary carbons (C-3a, C-4, and C-7a) will generally have lower intensities in a proton-decoupled ¹³C NMR spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
References
The Prudent Handling and Storage of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for the Research Professional
Introduction
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest to researchers developing novel therapeutics, particularly in the realms of kinase inhibitors and other targeted agents.[1][2][3] The presence of bromine and chlorine atoms on the pyrazolopyridine scaffold provides reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.[4]
However, the very features that make this compound chemically useful also necessitate a rigorous and informed approach to its handling, storage, and disposal. As with many halogenated nitrogen-containing heterocycles, there is a potential for significant biological activity and associated toxicity. This guide provides a comprehensive overview of the best practices for the safe management of this compound in a research and development setting. The protocols and recommendations outlined herein are grounded in established safety principles for analogous chemical structures and are designed to empower the researcher to work with this compound in a manner that prioritizes personal safety and environmental responsibility.
Hazard Identification and Risk Assessment
Based on this data, it is prudent to treat this compound with a high degree of caution, assuming it to be toxic if ingested. The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, eye contact, and ingestion.
Key Hazard Considerations:
-
Acute Oral Toxicity: Assumed to be high based on data from structural isomers.
-
Skin and Eye Irritation: Likely to cause irritation upon contact.
-
Respiratory Irritation: Inhalation of the solid powder may cause respiratory tract irritation.
-
Hazardous Decomposition Products: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen halides (HBr, HCl).[7]
The following table summarizes the likely hazard classifications for this compound based on its isomers.
| Hazard Classification | Anticipated Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[5][6] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[8] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[8] |
Safe Handling Protocols
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure adequate general ventilation in the laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Standard | Rationale |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles. |
| Hands | Nitrile or neoprene gloves | EN 374 | Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. | |
| Respiratory | N95/FFP2 dust mask (for weighing) | NIOSH/EN 149 | Minimizes inhalation of fine particles. A full respirator may be required for large quantities or spills. |
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for handling this compound, from retrieval to use in a reaction.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place. Recommended storage at 2-8°C for long-term stability.[9] | Prevents degradation and potential reactions. |
| Atmosphere | Store in a tightly sealed container.[7] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture and atmospheric contaminants. |
| Light | Keep in a dark place, away from direct sunlight. | Some heterocyclic compounds can be light-sensitive. |
| Incompatibilities | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |
Spill and Emergency Procedures
In the event of a spill or exposure, a rapid and informed response is critical.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep the contained material into a designated waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
First Aid Measures
| Exposure Route | Action |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
Disposal of Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Conclusion
This compound is a compound of significant interest in contemporary drug discovery. Its effective and safe use hinges on a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the principles of engineering controls, appropriate personal protective equipment, and meticulous handling and disposal procedures, researchers can confidently and safely harness the synthetic potential of this valuable heterocyclic building block. Always consult your institution's specific safety guidelines and a qualified safety professional for any additional questions or concerns.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. 3-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 633328-88-8 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.se [fishersci.se]
- 9. chemscene.com [chemscene.com]
- 10. 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Strategic Functionalization of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of indole and azaindole, this motif is integral to the design of novel therapeutics targeting a range of biological pathways.[1] Compounds bearing this core have demonstrated significant activity as inhibitors of crucial enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), making them highly valuable in the development of treatments for cancer, neurological disorders, and inflammatory diseases.[1][2]
The ability to strategically and efficiently introduce molecular diversity to this core is paramount for structure-activity relationship (SAR) studies.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4][5][6]
This application note provides a comprehensive guide and a detailed experimental protocol for the selective Suzuki-Miyaura coupling of 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, critical parameters for success, and a robust, field-proven protocol for researchers in drug development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (the pyrazolopyridine). This is often the rate-determining step and results in a square planar Pd(II) complex.[4][9]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species ("ate" complex), facilitating the ligand exchange on the palladium center.[7][10]
-
Reductive Elimination: The final step involves the two organic ligands on the Pd(II) complex coupling to form the new C-C bond and the desired product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
Regioselectivity: C3-Bromo vs. C4-Chloro
The substrate possesses two potential reaction sites: a bromine atom at the C3 position and a chlorine atom at the C4 position. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend for aryl halides is: C-I > C-Br > C-OTf >> C-Cl .[9]
Therefore, under standard Suzuki-Miyaura conditions, the reaction is expected to proceed with high regioselectivity at the more labile C3-bromo position. Achieving coupling at the C4-chloro position would require more forcing conditions or specialized catalyst systems designed for aryl chloride activation, typically involving bulky, electron-rich phosphine ligands.[10][12] This inherent reactivity difference allows for a stepwise and controlled functionalization of the scaffold.
Selection of Catalytic System
The choice of palladium source and ligand is critical for achieving high yields, especially with heteroaromatic substrates which can sometimes act as catalyst poisons.
-
Ligands: For heteroaromatic couplings, ligands play a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle.[12][15]
-
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many applications.
-
Buchwald-type Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for challenging couplings, including those involving heteroaryl chlorides, but are excellent for promoting high turnover rates with bromides as well.[12][16]
-
Ferrocene-based Ligands (e.g., dppf): Often provide a good balance of reactivity and stability, showing excellent results in the coupling of various bromo-heterocycles.[13]
-
Choice of Base and Solvent
-
Base: The base is essential for activating the boronic acid for transmetalation.[10]
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice that is effective in many cases.[14][17]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids or to prevent side reactions like ester hydrolysis if such groups are present.[18][19]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings. Its solubility in organic solvents can be advantageous.[20]
-
-
Solvent: A mixed solvent system, typically an organic solvent with water, is most common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
-
1,4-Dioxane/Water or THF/Water: Excellent general-purpose solvent systems.[11][16]
-
Toluene/Water/Ethanol: Another effective combination, where ethanol can improve the solubility of reagents.[16][21]
-
DMF: Can be used as a single solvent, particularly if solubility is a major issue, though it can sometimes lead to side reactions at high temperatures.[18][22]
-
Detailed Experimental Protocol
This representative protocol is designed for the selective Suzuki-Miyaura coupling at the C3-bromo position of this compound with a generic arylboronic acid.
Materials and Equipment
-
Substrates: this compound, Arylboronic acid (1.2 equiv.)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Equipment: Reaction vial or round-bottom flask, magnetic stirrer hotplate, condenser, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the vial to achieve a substrate concentration of approximately 0.1 M. Bubble Argon through the resulting suspension for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-chloro-1H-pyrazolo[4,3-c]pyridine product.
Optimization and Troubleshooting
The success of a Suzuki coupling can be influenced by multiple interacting parameters.[23][24][25] The following table provides a starting point for optimization based on conditions reported for similar heteroaromatic systems.
| Entry | Electrophile Example | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 85 | [19] |
| 2 | 4-Chloro-7-azaindole | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88 | [19][26] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME | 80 | >90 | [13] |
| 4 | 3-Bromo-1H-indazole | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | ~80 | [20] |
| 5 | 2-Chloropyridine | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ (1) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 | [17] |
Common Issues and Solutions:
-
No or Low Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or poor solubility.
-
Solution: Ensure proper degassing to prevent catalyst oxidation.[8] Increase the reaction temperature. Screen alternative solvents to improve solubility.[18] Consider a more active catalyst system, such as one with a Buchwald ligand.[12]
-
-
Dehalogenation of Starting Material:
-
Cause: A common side reaction where the halide is replaced by a hydrogen atom.[8]
-
Solution: Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). Ensure the boronic acid is of high quality and use a slight excess (1.1-1.2 equiv.).
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen in the reaction mixture can promote the oxidative coupling of two boronic acid molecules.[8]
-
Solution: Meticulous degassing of solvents and the reaction vessel is critical. Use a pre-catalyst that is less sensitive to air.
-
-
Hydrolysis of Boronic Acid (Protodeborylation):
-
Cause: The boronic acid can be cleaved to the corresponding arene before transmetalation occurs.
-
Solution: Increase the rate of the productive coupling by using a more active catalyst or higher temperature. Alternatively, consider using a more stable boronate ester (e.g., a pinacol or MIDA boronate).[9]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the pharmaceutically relevant this compound scaffold. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve highly regioselective C-C bond formation at the C3 position. Careful selection of the catalyst, base, and solvent system is crucial for success. The protocol and troubleshooting guide presented here provide a robust framework for researchers to efficiently synthesize novel analogues for drug discovery programs, accelerating the development of next-generation therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scite.ai [scite.ai]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 24. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 26. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Strategic Value of the 1H-Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-cancer agents. The ability to precisely functionalize this scaffold is paramount in drug discovery programs, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, a versatile building block for rapid library synthesis and lead optimization. We will delve into the key aspects of regioselectivity and provide field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Understanding Regioselectivity: The C3-Br vs. C4-Cl Challenge
The synthetic utility of this compound hinges on the ability to selectively functionalize one halogen over the other. In palladium-catalyzed cross-coupling reactions, the site of oxidative addition is generally governed by the carbon-halogen bond dissociation energy (BDE). The typical reactivity trend for halogens is I > Br > Cl >> F.[1]
For the this compound substrate, the C-Br bond at the 3-position is weaker than the C-Cl bond at the 4-position. Consequently, under standard cross-coupling conditions, the reaction is expected to proceed with high regioselectivity at the C3-bromo position. This inherent selectivity provides a reliable entry point for initial diversification, leaving the C4-chloro position available for subsequent transformations.
While achieving C3 selectivity is often straightforward, reversing this selectivity to favor the C4 position can be a significant challenge. However, recent advances in catalysis have shown that ligand choice can sometimes override intrinsic substrate reactivity. For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at positions distal to a heteroatom in some dihalopyridine systems.
Core Protocols for Selective C3-Functionalization
The following protocols are designed as robust starting points for the C3-selective functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds between the pyrazolopyridine core and various aryl or vinyl boronic acids or esters.[2]
Experimental Protocol: C3-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Solvent and Degassing: Add the solvent (e.g., 1,4-dioxane/water mixture, 4:1). Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the specified time (2-24 h), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-chloro-1H-pyrazolo[4,3-c]pyridine.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates.[3] |
| Ligand | dppf (if not using pre-catalyst) | Provides a good balance of stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[2] |
| Solvent | 1,4-Dioxane/H₂O, DME, Toluene | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive boronic acids or aryl chlorides. |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the pyrazolopyridine scaffold with a wide variety of primary and secondary amines.[4][5] This reaction is a cornerstone of modern medicinal chemistry for introducing amine functionalities.
Experimental Protocol: C3-Amination via Buchwald-Hartwig Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 eq.) to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.3 eq.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | XPhos Pd G3, RuPhos Pd G3 | These "G3" pre-catalysts are air-stable and highly active.[6] |
| Ligand | XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[5] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and oxygen-free conditions are critical for this reaction. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the amine and aryl halide. |
Sonogashira Coupling: For C-C (Alkyne) Bond Formation
The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl halides, providing a linear C(sp²)-C(sp) linkage that is valuable for further functionalization or as a structural element itself.[7]
Experimental Protocol: C3-Alkynylation via Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 1-3 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 3-alkynyl-4-chloro-1H-pyrazolo[4,3-c]pyridine.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings.[7] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | Acts as both a base to deprotonate the alkyne and often as a solvent. |
| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence reaction rates and yields. |
| Temperature | 25 - 60 °C | Sonogashira couplings can often be run under mild temperature conditions. |
Mechanistic Overview and Workflow Visualization
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Functionalization of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for interactions with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in various disease states.[1][2] The strategic placement of halogen atoms, as in 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, provides orthogonal synthetic handles for selective functionalization. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides detailed, field-proven protocols for the selective functionalization of this compound. We will delve into the mechanistic rationale behind key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering researchers a robust toolkit for the synthesis of diverse compound libraries.
Chemical Reactivity and Regioselectivity
The inherent reactivity of this compound is dictated by the electronic nature of the heterocyclic system and the distinct properties of the carbon-bromine and carbon-chlorine bonds.
-
C-Br vs. C-Cl Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst. This inherent selectivity allows for the functionalization of the 3-position while leaving the 4-chloro substituent intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr) at C-4: The electron-withdrawing nature of the pyridine nitrogen atom renders the C-4 position susceptible to nucleophilic attack.[3][4] The chloro group at this position serves as a good leaving group, enabling the introduction of various nucleophiles, such as amines and alkoxides.[5][6][7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-3 Position
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[8] This protocol details the selective coupling of an arylboronic acid to the 3-position of the pyrazolo[4,3-c]pyridine scaffold.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 59619102-00-5 | 232.48 |
| Phenylboronic acid | 98-80-6 | 121.93 |
| Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 |
| Sodium carbonate (Na2CO3) | 497-19-8 | 105.99 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water (H2O) | 7732-18-5 | 18.02 |
Step-by-Step Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh3)4 (0.05 equiv).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Choice of Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, other palladium sources and ligands (e.g., Pd(dppf)Cl2) can be employed.[9]
-
Base: Sodium carbonate is a common and effective base. Other bases like potassium carbonate or cesium carbonate can be used, and their choice may influence the reaction rate and yield.[9]
-
Solvent System: The dioxane/water mixture is crucial for dissolving both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
-
In-Process Control: Monitoring the reaction by TLC or LC-MS allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines.[10][11][12]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 59619102-00-5 | 232.48 |
| Morpholine | 110-91-8 | 87.12 |
| Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.67 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene | 108-88-3 | 92.14 |
Step-by-Step Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 (0.02 equiv) and XPhos (0.08 equiv) in anhydrous toluene.
-
Add the catalyst pre-mixture to the reaction vessel, followed by morpholine (1.2 equiv) and additional anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality and Self-Validation:
-
Catalyst System: The combination of a palladium source like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient catalytic turnover.[13] The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile.
-
Anhydrous Conditions: This reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is critical.
-
In-Process Control: As with the Suzuki coupling, reaction monitoring is essential to determine the endpoint and avoid side reactions.
Protocol 3: Sonogashira Coupling at the C-3 Position
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles.[14][15][16]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 59619102-00-5 | 232.48 |
| Phenylacetylene | 536-74-3 | 102.13 |
| PdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
Step-by-Step Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine (2.5 equiv) and phenylacetylene (1.5 equiv).
-
Stir the reaction mixture at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Self-Validation:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system.[14] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) cocatalyst activates the terminal alkyne.
-
Base: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.
-
Mild Conditions: This reaction can often be performed at room temperature, which is advantageous for substrates with thermally sensitive functional groups.[17]
-
In-Process Control: Monitoring is key to ensure the reaction goes to completion without the formation of undesired side products, such as the homocoupling of the alkyne (Glaser coupling).
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
This protocol describes the displacement of the chloro group at the 4-position with an amine nucleophile, a reaction that typically requires thermal activation.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Aryl-4-chloro-1H-pyrazolo[4,3-c]pyridine | - | - |
| Benzylamine | 100-46-9 | 107.15 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 |
Step-by-Step Protocol:
-
To a pressure-rated reaction vessel, add the 3-functionalized-4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and benzylamine (2.0-3.0 equiv).
-
Add NMP as the solvent and DIPEA (1.5 equiv) as a non-nucleophilic base to scavenge the HCl generated.
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Causality and Self-Validation:
-
High Temperature: SNAr reactions on electron-deficient heterocycles often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.[4]
-
Solvent Choice: A high-boiling, polar aprotic solvent like NMP is ideal for this type of reaction as it can effectively solvate the ionic intermediate and reach the required temperatures.
-
Base: While some SNAr reactions with amines can proceed without an added base, the inclusion of a non-nucleophilic base like DIPEA can improve the reaction rate and prevent the formation of amine hydrochlorides.
-
In-Process Control: LC-MS is the preferred method for monitoring these reactions due to the polar nature of the products and potential for complex reaction mixtures.
Summary of Reaction Conditions
| Reaction | Position | Catalyst/Reagents | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C-3 | Pd(PPh3)4, Na2CO3 | Dioxane/Water | 80-100 |
| Buchwald-Hartwig | C-3 | Pd2(dba)3, XPhos, NaOtBu | Toluene | 100-110 |
| Sonogashira | C-3 | PdCl2(PPh3)2, CuI, Et3N | THF | Room Temp |
| SNAr (Amination) | C-4 | Heat, DIPEA (optional) | NMP | 120-150 |
Conclusion
The protocols outlined in this application note provide a robust and versatile framework for the functionalization of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can selectively introduce a wide array of substituents at the C-3 and C-4 positions, respectively. These methods are integral to the construction of diverse chemical libraries for hit-to-lead optimization in drug discovery programs. The provided explanations of the underlying chemical principles and the inclusion of self-validating measures within each protocol are intended to empower researchers to successfully implement and adapt these methodologies for their specific synthetic targets.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Strategic C-N Bond Formation with 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents. Its strategic functionalization is paramount in drug discovery for the exploration of structure-activity relationships (SAR). This application note provides a comprehensive technical guide for researchers on the selective formation of carbon-nitrogen (C-N) bonds using the versatile building block, 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. We delve into the principal methodologies—Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr)—offering detailed, field-proven protocols. The guide emphasizes the underlying principles of chemical reactivity and selectivity, enabling scientists to rationally design synthetic routes for the targeted synthesis of novel molecular entities.
Introduction: The Synthetic Challenge and Opportunity
The this compound core presents a unique synthetic puzzle. It possesses two distinct halogenated positions with differential reactivity: a bromine atom at the C-3 position of the electron-rich pyrazole ring and a chlorine atom at the C-4 position of the electron-deficient pyridine ring. This electronic dichotomy is not a complication but rather a synthetic opportunity, allowing for the programmed and selective introduction of nitrogen nucleophiles. Mastering the reaction conditions for this substrate is key to unlocking vast chemical space for medicinal chemistry and drug development professionals.
This guide will dissect the reactivity of this scaffold and provide robust protocols to control the site of C-N bond formation, empowering researchers to confidently construct libraries of 3,4-disubstituted pyrazolo[4,3-c]pyridine analogs.
Analysis of Substrate Reactivity
The regioselectivity of C-N bond formation is dictated by the electronic nature of the two reaction sites.
-
C-4 Position (Pyridine Ring): The chlorine atom is attached to a carbon atom that is ortho to the pyridine ring's nitrogen. This nitrogen atom acts as a powerful electron-withdrawing group, polarizing the C-Cl bond and making the C-4 carbon highly electrophilic. This site is therefore primed for Nucleophilic Aromatic Substitution (SNAr) .[1][2]
-
C-3 Position (Pyrazole Ring): The bromine atom is on the five-membered pyrazole ring. While still reactive, this position is less activated towards direct nucleophilic attack. Its functionalization is most effectively achieved through transition-metal-catalyzed cross-coupling reactions , which proceed through different mechanistic pathways (e.g., oxidative addition/reductive elimination).[3]
The disparate reactivity of the C-Br and C-Cl bonds forms the basis for selective synthesis. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling, while the C-Cl bond is more susceptible to SNAr.
Palladium-Catalyzed Buchwald-Hartwig Amination: Targeting the C-3 Position
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly with aryl halides.[4][5][6] It is the premier choice for functionalizing the C-3 bromine of the pyrazolo[4,3-c]pyridine core. The reaction's success hinges on the careful selection of a palladium catalyst, a sterically demanding phosphine ligand, and a suitable base.[7]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange. Bulky, electron-rich biarylphosphine ligands are critical as they facilitate the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow the coupling of a wide range of amines.[3][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Optimized Protocol for C-3 Amination
This protocol provides a general starting point. Optimization of ligand, base, and temperature may be required for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), and Cesium Carbonate (1.5 eq.).
-
Add Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.10 eq.).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography.
Data Summary: Recommended Conditions
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) | Notes |
| Primary Alkylamines | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | Generally high yields. |
| Secondary Alkylamines | Pd₂(dba)₃ (5) | BrettPhos (10) | NaOtBu (1.5) | Toluene | 110 | Sterically hindered ligands are often beneficial.[8] |
| Anilines | Pd(OAc)₂ (5) | DavePhos (10) | K₃PO₄ (2.0) | Dioxane | 100 | A slightly different base may be optimal.[9] |
| N-Heterocycles | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 110 | Can be challenging; higher temperatures may be needed.[3] |
Nucleophilic Aromatic Substitution (SNAr): Targeting the C-4 Position
SNAr is a powerful, metal-free method for C-N bond formation on electron-poor aromatic systems.[10][11] For this compound, this reaction offers a direct and often high-yielding route to functionalize the C-4 position selectively.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient C-4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The leaving group (chloride) is then expelled, restoring aromaticity. The presence of the pyridine nitrogen is crucial for stabilizing the negative charge in the intermediate.[1]
Caption: The addition-elimination mechanism of SNAr.
Optimized Protocol for C-4 Amination
This protocol is generally effective for a range of amines. For less nucleophilic amines, higher temperatures or a stronger base may be necessary.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a reaction vial, add this compound (1.0 eq.) and the desired amine (1.5-2.0 eq.).
-
Add anhydrous DMSO or NMP to dissolve the solids.
-
Add DIPEA (2.0-3.0 eq.) to act as a scavenger for the HCl byproduct.
-
Seal the vial and heat the reaction mixture to 80-140 °C. The optimal temperature is substrate-dependent and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer extensively with water to remove the high-boiling solvent (DMSO/NMP), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify the crude product by flash column chromatography or preparative HPLC.
Strategic and Selective Synthesis Pathways
The differential reactivity of the C-3 and C-4 positions can be exploited to achieve selective or sequential functionalization.
Caption: Sequential strategies for disubstitution.
-
Route A (SNAr then Buchwald-Hartwig): This is often the more reliable route. The SNAr reaction at the C-4 position is typically clean and high-yielding. The resulting 3-bromo-4-amino intermediate can then be subjected to Buchwald-Hartwig conditions to install a second, different amine at the C-3 position.
-
Route B (Buchwald-Hartwig then SNAr): This route is also viable. The initial palladium-catalyzed amination at C-3 yields a 3-amino-4-chloro intermediate, which can then undergo SNAr at the C-4 position. Careful selection of the initial Buchwald-Hartwig conditions is necessary to avoid any competing reaction at the C-4 chloro position.
Alternative Method: The Ullmann Condensation
For certain substrates, particularly when palladium-based methods fail or are prohibitively expensive, the copper-catalyzed Ullmann condensation can be an effective alternative for C-N bond formation at the C-3 position.[13][14] This classical reaction typically requires higher temperatures but can be effective for coupling with a range of amines and N-heterocycles.[15]
General Protocol for Ullmann Condensation
Materials:
-
This compound
-
Amine or N-heterocycle
-
Copper(I) Iodide (CuI)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA) or 1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous DMF or DMSO
Procedure:
-
Charge a sealable reaction vessel with CuI (0.1-0.2 eq.), K₂CO₃ (2.0 eq.), and the amine/heterocycle (1.5 eq.).
-
Add this compound (1.0 eq.) and the ligand (0.2 eq.).
-
Add the anhydrous solvent, seal the vessel, and heat to 120-160 °C for 12-48 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through celite.
-
Perform an aqueous workup as described in the previous protocols, followed by purification.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of diverse chemical libraries. By understanding the intrinsic electronic properties of the heterocyclic core, researchers can strategically employ either transition-metal-free SNAr reactions to functionalize the C-4 position or palladium/copper-catalyzed cross-coupling reactions to target the C-3 position. The protocols and mechanistic insights provided in this guide offer a robust framework for the selective and efficient construction of C-N bonds, paving the way for the discovery of next-generation therapeutics.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heteroletters.org [heteroletters.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. iris.unito.it [iris.unito.it]
- 15. researchgate.net [researchgate.net]
Application Note: The 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Scaffold for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.
Abstract: The pyrazolopyridine core is a privileged scaffold in kinase inhibitor design, known for its ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region.[1][2] This application note details the utility of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine as a versatile starting material for the synthesis of focused kinase inhibitor libraries. We provide a scientific rationale for its use, a general workflow for inhibitor development, and detailed protocols for the synthesis of derivatives and their subsequent evaluation in biochemical and cell-based assays.
Introduction: The Power of the Pyrazolopyridine Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrazolopyridine scaffold has emerged as a particularly successful core structure in this endeavor.[1][2] Its fused heterocyclic system is a bioisostere of the purine ring of ATP, allowing it to effectively compete for the ATP-binding site on a wide range of kinases.[5][6]
The specific isomer, 1H-pyrazolo[4,3-c]pyridine, provides a precise arrangement of hydrogen bond donors and acceptors that can engage with the backbone of the kinase hinge region—a key interaction for potent inhibition. The subject of this guide, This compound , is an ideal starting scaffold for several reasons:
-
Orthogonal Reactive Sites: The bromine atom at the C3 position and the chlorine atom at the C4 position offer distinct reactivity, enabling sequential, site-selective modifications through established cross-coupling chemistries.
-
Vectorial Diversity: These two positions allow for the exploration of chemical space in different directions out of the ATP pocket, facilitating the optimization of potency and selectivity against specific kinase targets.
-
Proven Precedent: Numerous pyrazolopyridine derivatives have been successfully developed as potent inhibitors against various kinases, including those involved in cancer and inflammatory diseases, with some advancing to clinical trials.[1][2]
Strategic Workflow for Inhibitor Development
The development of novel kinase inhibitors from the this compound scaffold follows a logical, multi-stage process. This workflow ensures a systematic progression from initial chemical synthesis to robust biological validation.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Approach to the Synthesis of 3-Amino-4-chloro-1H-pyrazolo[4,3-c]pyridine Derivatives for Drug Discovery
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics. Compounds incorporating this core structure have demonstrated significant potential as kinase inhibitors, GPR119 agonists for type 2 diabetes, and modulators of metabotropic glutamate receptors for neurological disorders.[1][2] This application note provides a comprehensive guide for the synthesis of the key intermediate, 3-amino-4-chloro-1H-pyrazolo[4,3-c]pyridine, and outlines strategies for its subsequent derivatization. We present a robust, step-by-step protocol, explain the chemical principles behind the experimental choices, and illustrate the pathways for creating diverse chemical libraries for screening and lead optimization.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry.[3] The pyrazolo[4,3-c]pyridine ring system, an isomer of the more commonly explored pyrazolo[3,4-b]pyridine, has emerged as a particularly attractive scaffold.[4][5] Its structural arrangement allows for precise, vector-oriented substitution, enabling chemists to systematically explore the chemical space around a target protein. The presence of the 3-amino and 4-chloro groups on the title compound provides two orthogonal handles for chemical modification, making it an exceptionally valuable building block for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.[3]
Pharmacological studies have highlighted the importance of this scaffold; derivatives have been identified as potent inhibitors of various kinases, G-protein coupled receptors, and other key biological targets.[2][6] The synthetic accessibility of this core is therefore a critical bottleneck that, once addressed, can accelerate the discovery of new chemical entities.
Overview of Synthetic Strategy
The synthesis of pyrazolopyridines can generally be approached via two main retrosynthetic disconnections: annulation of a pyrazole ring onto a pre-existing pyridine or, conversely, formation of the pyridine ring from a functionalized pyrazole.[4][7] For the target compound, the most efficient and versatile approach involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor.
Our proposed strategy begins with a commercially available pyridine derivative and proceeds through a key cyclization step using hydrazine. This method is advantageous due to the availability of starting materials and the robustness of the cyclization reaction.
Workflow for Synthesis and Derivatization
Caption: Overall synthetic workflow.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of the target compound. The procedure is based on established chemical principles for the formation of fused pyrazole systems from ortho-functionalized pyridine precursors.
Protocol: Synthesis of 3-Amino-4-chloro-1H-pyrazolo[4,3-c]pyridine
Materials and Reagents:
-
2,4-Dichloro-3-cyanopyridine
-
Hydrazine hydrate (64-80% solution)
-
Ethanol (200 proof)
-
n-Butanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass funnel and filter paper
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-3-cyanopyridine (1.0 eq).
-
Solvent Addition: Add n-butanol (approx. 5-10 mL per gram of starting material). Stir the mixture to dissolve the solid.
-
Reagent Addition: Carefully add hydrazine hydrate (2.0-3.0 eq) dropwise to the stirred solution at room temperature.
-
Causality Note: Hydrazine acts as a dinucleophile. The initial nucleophilic attack likely occurs at the C4 position, displacing the more labile chlorine, followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, initiating cyclization to form the pyrazole ring. An excess of hydrazine is used to drive the reaction to completion.
-
-
Reaction Heating: Heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 12-24 hours.
-
Process Monitoring: The reaction progress should be monitored by TLC (e.g., using a 50:50 mixture of ethyl acetate and hexanes as the eluent). The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product should be observed.
-
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol. c. To the resulting residue, add deionized water (20 mL) and a saturated solution of sodium bicarbonate (20 mL) to neutralize any excess acid. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Rationale: The product is expected to have moderate polarity and will be extracted into the organic phase (ethyl acetate), while inorganic salts and excess hydrazine will remain in the aqueous phase. e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc).
-
Expected Outcome: The desired product, 3-amino-4-chloro-1H-pyrazolo[4,3-c]pyridine, is typically obtained as an off-white or pale yellow solid.
-
Characterization Data (Representative)
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| ¹H NMR | Aromatic protons on the pyridine ring, a broad singlet for the NH₂ group, and a broad singlet for the pyrazole N-H. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the fused heterocyclic system. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of C₆H₅ClN₄ (m/z = 169.03). |
| Yield | 40-60% (typical, may vary based on scale and purification efficiency). |
Strategies for Derivatization
The 3-amino-4-chloro-1H-pyrazolo[4,3-c]pyridine core is a versatile platform for building molecular diversity. The chloro and amino groups serve as key functional handles for elaboration.
Reaction Mechanism: Palladium-Catalyzed Cross-Coupling
Caption: Catalytic cycle for Suzuki coupling.
-
Substitution at the C4-Position (Chloro Group): The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic substituents. This is a robust method for exploring modifications that interact with hydrophobic pockets in a target protein.[3]
-
Buchwald-Hartwig Amination: This reaction allows for the installation of a wide range of primary and secondary amines, creating new hydrogen bond donors or acceptors.[3]
-
Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce rigid linkers or pharmacophores.[8]
-
-
Functionalization of the 3-Amino Group: The exocyclic amino group is a versatile nucleophile.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can form stable amide or sulfonamide linkages, which are common motifs in drug molecules.
-
Reductive Amination: The amino group can be used in reductive amination protocols to introduce alkyl substituents.
-
-
Substitution at the Pyrazole Nitrogen (N1/N2): The pyrazole ring contains two nitrogen atoms that can be functionalized, often leading to a mixture of regioisomers.
-
N-Alkylation/N-Arylation: Reactions with alkyl halides or arylboronic acids (Chan-Lam coupling) can be used to block potential metabolic sites or introduce groups that modulate the compound's physicochemical properties.[3]
-
Conclusion
This application note details a reliable and adaptable synthetic protocol for producing 3-amino-4-chloro-1H-pyrazolo[4,3-c]pyridine, a high-value building block for medicinal chemistry programs. We have outlined the key synthetic steps, provided the rationale for the chosen conditions, and demonstrated the scaffold's utility by suggesting several well-established derivatization strategies. By employing these methods, researchers in drug discovery can efficiently generate libraries of novel pyrazolo[4,3-c]pyridine derivatives for biological screening, accelerating the path from hit identification to lead optimization.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Strategic Value of the 1H-Pyrazolo[4,3-c]pyridine Scaffold and Microwave Synthesis
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as a compelling ATP-competitive inhibitor for a range of protein kinases, which are critical targets in oncology and inflammation.[1] The strategic derivatization of this core is paramount in the development of novel therapeutics. The starting material, 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, offers two distinct reaction handles for diversification through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
Traditional synthetic methods often require long reaction times and harsh conditions, which can lead to degradation of complex molecules and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate enhancements, higher yields, and improved product purity.[2][3] This is achieved through the direct and efficient heating of polar molecules and ionic species in the reaction mixture via dipolar polarization and ionic conduction mechanisms.[2] This application note provides detailed protocols and technical insights for the microwave-assisted functionalization of this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions.
Core Principles of Microwave-Assisted Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field. This rapid molecular motion generates heat through friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[2] This is fundamentally different from conventional heating, which relies on slower heat transfer through convection and conduction from the vessel walls. The key advantages of MAOS include:
-
Speed: Reaction times are often reduced from hours to minutes.
-
Efficiency: Direct energy transfer leads to higher yields and cleaner reaction profiles.
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure.
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of green chemistry.[2]
Strategic Functionalization of this compound
The presence of two different halogen atoms on the pyrazolopyridine core allows for selective, sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to first introduce a substituent at the 3-position (via Suzuki or Buchwald-Hartwig coupling) under milder conditions, followed by a second coupling at the 4-position under more forcing conditions if desired.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. This protocol outlines the selective coupling of an aryl or heteroaryl boronic acid at the C-3 position of this compound.
Reaction Scheme
Caption: Suzuki-Miyaura coupling at the C-3 position.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 633328-88-8 | 234.45 | 0.5 | 1.0 |
| Aryl/Heteroaryl Boronic Acid | Variable | Variable | 0.6 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.025 | 0.05 |
| K₂CO₃ (2M aqueous solution) | 584-08-7 | 138.21 | 1.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 3 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Protocol
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 117.2 mg).
-
Add the aryl/heteroaryl boronic acid (0.6 mmol).
-
Add Pd(PPh₃)₄ (0.025 mmol, 28.9 mg).
-
Add 1,4-dioxane (3 mL) and the 2M aqueous K₂CO₃ solution (0.5 mL, 1.0 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes and Optimization
| Boronic Acid | Expected Product | Typical Yield (%) | Notes |
| Phenylboronic acid | 4-Chloro-3-phenyl-1H-pyrazolo[4,3-c]pyridine | 75-90 | A standard substrate for initial optimization. |
| 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine | 80-95 | Electron-donating groups on the boronic acid often lead to higher yields. |
| 4-Trifluoromethylphenylboronic acid | 4-Chloro-3-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridine | 70-85 | Electron-withdrawing groups may require slightly longer reaction times or higher temperatures. |
| Thiophene-2-boronic acid | 4-Chloro-3-(thiophen-2-yl)-1H-pyrazolo[4,3-c]pyridine | 70-85 | Heteroaryl boronic acids are generally well-tolerated. For less stable heteroaryl boronic acids, consider using a milder base like Na₂CO₃ or Cs₂CO₃. |
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination at the C-3 Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals.[4] This protocol describes the selective amination at the C-3 position.
Reaction Scheme
Caption: Buchwald-Hartwig amination at the C-3 position.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 633328-88-8 | 234.45 | 0.5 | 1.0 |
| Amine (Primary or Secondary) | Variable | Variable | 0.6 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.0125 | 0.025 |
| XPhos | 564483-18-7 | 476.62 | 0.025 | 0.05 |
| NaOtBu | 865-48-5 | 96.10 | 0.7 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 4 mL | - |
Step-by-Step Protocol
-
To an oven-dried 10 mL microwave reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.0125 mmol, 11.4 mg) and XPhos (0.025 mmol, 11.9 mg).
-
Add NaOtBu (0.7 mmol, 67.3 mg).
-
Seal the vial and purge with argon for 5 minutes.
-
Add this compound (0.5 mmol, 117.2 mg).
-
Add anhydrous toluene (4 mL) via syringe.
-
Add the amine (0.6 mmol) via syringe.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-110°C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes and Optimization
| Amine | Expected Product | Typical Yield (%) | Notes |
| Morpholine | 4-((4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-yl)amino)morpholine | 80-95 | A common and generally high-yielding coupling partner. |
| Aniline | N-(4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-yl)aniline | 70-85 | Aryl amines may require slightly higher temperatures or longer reaction times. |
| Benzylamine | N-Benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine | 75-90 | Primary alkylamines are generally good substrates. |
| N-Methylpiperazine | 1-((4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-yl)amino)-4-methylpiperazine | 75-90 | The basic nitrogen on the piperazine ring is well-tolerated. Consider using a different base like K₃PO₄ if side reactions are observed. |
Sequential Functionalization: Targeting the C-4 Position
After successful functionalization at the C-3 position, the less reactive C-4 chloro-substituent can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, and potentially a different catalyst/ligand system that is more active for C-Cl bond activation. For example, a second Suzuki coupling at C-4 might require a catalyst like Pd(dppf)Cl₂ and a higher temperature (e.g., 150°C) in the microwave.
Safety Considerations for Microwave Synthesis
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[4] Domestic microwave ovens lack the necessary safety features and can be extremely dangerous.[4]
-
Pressure Monitoring: Always use sealed reaction vessels designed to withstand high pressures. Modern microwave reactors have built-in pressure monitoring and control.
-
Solvent Choice: Be aware of the boiling points and vapor pressures of your solvents at the reaction temperature. Avoid using low-boiling, flammable solvents unless the system is designed for them.
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid heating in a microwave can lead to a runaway reaction. Start with small-scale reactions to assess the kinetics.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature/time, poor microwave absorption. | Use a fresh catalyst. Increase the temperature in 10°C increments or the time in 5-10 minute intervals. If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., DMF, NMP) to improve microwave absorption. |
| Debromination/Dechlorination | Presence of water or other protic sources, catalyst deactivation. | Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere. A different ligand or catalyst system may be required. |
| Formation of Byproducts | Reaction temperature too high, incorrect base, catalyst decomposition. | Lower the reaction temperature. Screen different bases (e.g., Cs₂CO₃, K₃PO₄ instead of NaOtBu). Use a more stable palladium precatalyst. |
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient diversification of the this compound scaffold. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective and sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions can be performed to generate libraries of novel compounds for drug discovery programs. The protocols and guidelines presented here offer a robust starting point for researchers to explore the chemical space around this medicinally important core, accelerating the path towards new therapeutic agents.
References
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Protecting Group Strategies for 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Introduction: Navigating the Synthesis of Substituted Pyrazolo[4,3-c]pyridines
The 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine scaffold is a cornerstone for the development of novel therapeutics and functional materials. Its unique arrangement of nitrogen atoms and halogen substituents offers multiple vectors for chemical modification, enabling the exploration of vast chemical space. However, the inherent reactivity of the pyrazole N-H proton and the differential reactivity of the C3-Br and C4-Cl bonds present a significant synthetic challenge. A robust and well-designed protecting group strategy is paramount to achieving selective functionalization and accessing desired target molecules.
This guide provides a comprehensive overview of protecting group strategies tailored for the this compound core. We will delve into the rationale behind experimental choices, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on creating a self-validating system of protocols that ensures reproducibility and high-yield synthesis.
The Strategic Imperative: Why N-Protection is Crucial
The acidic proton on the pyrazole ring of this compound can interfere with a multitude of subsequent reactions, particularly metal-catalyzed cross-couplings. Deprotonation by bases used in these reactions can lead to the formation of undesired side products and catalyst deactivation. Therefore, protection of the pyrazole nitrogen is the critical first step in any synthetic sequence aimed at modifying the halogenated positions.
Choosing the Right Protecting Group: A Comparative Analysis
The selection of an appropriate protecting group is dictated by its stability to the planned reaction conditions and the ease of its removal post-transformation. For the pyrazolo[4,3-c]pyridine scaffold, two protecting groups stand out for their reliability and orthogonal deprotection capabilities: the (2-(trimethylsilyl)ethoxy)methyl (SEM) group and the p-methoxybenzyl (PMB) group.
| Protecting Group | Key Advantages | Common Deprotection Conditions | Orthogonality |
| SEM | Stable to a wide range of reaction conditions including strong bases and organometallic reagents.[1] | Fluoride sources (e.g., TBAF), strong acids (e.g., HCl, TFA), or Lewis acids (e.g., SnCl₄).[1][2][3][4] | Orthogonal to PMB group. |
| PMB | Stable to basic and nucleophilic conditions. | Oxidative cleavage (e.g., DDQ, CAN) or strongly acidic conditions (e.g., TFA).[5][6][7][8][9] | Orthogonal to SEM group. |
The Orthogonal Strategy: A Roadmap to Selective Functionalization
An orthogonal protecting group strategy allows for the selective removal of one group without affecting another, enabling sequential modifications at different positions of the molecule.[10][11] This is particularly valuable for a di-halogenated substrate like this compound.
The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions forms the basis of our selective functionalization strategy. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst, which is often the rate-determining step.[2] This allows for selective reaction at the C3-Br position while the C4-Cl position remains intact for subsequent transformations.
Below is a workflow diagram illustrating the orthogonal strategy for the sequential functionalization of this compound.
Caption: Orthogonal strategy for sequential functionalization.
Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents unless otherwise noted.
Protocol 1: N-Protection with (2-(Trimethylsilyl)ethoxy)methyl chloride (SEMCl)
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole nitrogen, facilitating its subsequent alkylation by SEMCl. DMF is an excellent polar aprotic solvent for this type of reaction.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
(2-(Trimethylsilyl)ethoxy)methyl chloride (SEMCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add SEMCl (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Protection with p-Methoxybenzyl chloride (PMBCl)
Causality: Potassium carbonate is a milder base suitable for this protection, and acetonitrile is a common solvent for such alkylations. The reaction is heated to ensure a reasonable reaction rate.
Materials:
-
This compound
-
p-Methoxybenzyl chloride (PMBCl)
-
Potassium carbonate
-
Anhydrous acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add PMBCl (1.2 eq.).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective C3 Suzuki-Miyaura Coupling
Causality: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[2] A standard palladium catalyst like Pd(dppf)Cl₂ is often effective for the coupling of aryl bromides. The base is required to activate the boronic acid for transmetalation.[12]
Materials:
-
N-protected 3-bromo-4-chloro-pyrazolo[4,3-c]pyridine (SEM or PMB protected)
-
Arylboronic acid or ester (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)
-
Sodium carbonate (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the N-protected 3-bromo-4-chloro-pyrazolo[4,3-c]pyridine (1.0 eq.), arylboronic acid or ester (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Selective C3 Buchwald-Hartwig Amination
Causality: Similar to the Suzuki coupling, the Buchwald-Hartwig amination will selectively occur at the more reactive C-Br bond.[13] The choice of palladium catalyst and ligand is crucial for efficient C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[14]
Materials:
-
N-protected 3-bromo-4-chloro-pyrazolo[4,3-c]pyridine (SEM or PMB protected)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq.)
-
Xantphos (0.1 eq.)
-
Sodium tert-butoxide (1.4 eq.)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the N-protected 3-bromo-4-chloro-pyrazolo[4,3-c]pyridine (1.0 eq.), Pd₂(dba)₃ (0.025 eq.), Xantphos (0.1 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the vessel with an inert gas (3x).
-
Add anhydrous toluene followed by the amine (1.2 eq.).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 5: Deprotection of the N-SEM Group
Causality: Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl-based protecting groups. The fluoride ion has a high affinity for silicon, initiating the deprotection cascade.[1]
Materials:
-
N-SEM protected pyrazolo[4,3-c]pyridine derivative
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-SEM protected pyrazolo[4,3-c]pyridine derivative (1.0 eq.) in THF.
-
Add TBAF solution (2.0 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 6: Deprotection of the N-PMB Group
Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the PMB group. The reaction proceeds via protonation of the methoxy group, followed by cleavage of the benzyl-nitrogen bond.[6][7]
Materials:
-
N-PMB protected pyrazolo[4,3-c]pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-PMB protected pyrazolo[4,3-c]pyridine derivative (1.0 eq.) in DCM.
-
Add TFA (10-20 eq.) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
The strategic application of protecting groups, particularly the orthogonal SEM and PMB groups, is indispensable for the selective and sequential functionalization of the this compound scaffold. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, researchers can confidently navigate complex synthetic pathways to generate novel derivatives for drug discovery and materials science. The protocols detailed herein provide a robust foundation for these synthetic endeavors. Further exploration into alternative protecting groups and the development of one-pot functionalization procedures will continue to enhance the synthetic utility of this valuable heterocyclic core.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. db-thueringen.de [db-thueringen.de]
- 8. holzer-group.at [holzer-group.at]
- 9. researchgate.net [researchgate.net]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 3-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 633328-88-8 [sigmaaldrich.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the One-Pot Synthesis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to the development of numerous derivatives with a wide spectrum of biological activities, including potent inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases. The strategic placement of halogen substituents, such as bromine and chlorine, on this scaffold provides critical handles for further functionalization through cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds. This document provides a detailed, field-proven guide for a one-pot synthesis of the key intermediate, 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, designed to be a robust and efficient route for medicinal chemistry programs.
Rationale for a One-Pot Synthetic Approach
Traditional multi-step syntheses often suffer from lower overall yields, increased consumption of reagents and solvents, and are more time- and labor-intensive due to the need for isolation and purification of intermediates. One-pot syntheses and multicomponent reactions (MCRs) offer a more streamlined and sustainable alternative by combining several reaction steps in a single reaction vessel.[1][2] This approach minimizes waste, reduces operational complexity, and can lead to higher overall efficiency, making it highly desirable for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Proposed One-Pot Synthesis of this compound
This section outlines a proposed one-pot synthesis based on established methodologies for the synthesis of related pyrazolopyridine systems and halogenation reactions. The proposed pathway involves the key steps of pyridine activation, pyrazole ring formation, and subsequent bromination.
Experimental Workflow Diagram
Caption: Proposed workflow for the one-pot synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2,3-Dichloropyridine | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate | ≥98% | Sigma-Aldrich |
| Triethyl orthoformate | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Ethanol (anhydrous) | ≥99.5% | Fisher Scientific |
| Acetonitrile (anhydrous) | ≥99.8% | Fisher Scientific |
| Acetic Acid (glacial) | ≥99.7% | VWR Chemicals |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloropyridine (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material completely.
-
Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
After the formation of the intermediate hydrazinopyridine is complete, cool the reaction mixture to room temperature.
-
Add triethyl orthoformate (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for another 6-8 hours, or until TLC analysis indicates the formation of the 4-chloro-1H-pyrazolo[4,3-c]pyridine intermediate.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Dissolve N-Bromosuccinimide (NBS) (1.1 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the formation of the final product by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanistic pathway for the one-pot synthesis.
Mechanistic Insights:
-
Step 1: Nucleophilic Aromatic Substitution: The synthesis initiates with the nucleophilic aromatic substitution of a chlorine atom from 2,3-dichloropyridine by hydrazine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.
-
Step 2: Cyclization to form the Pyrazole Ring: The resulting 3-chloro-2-hydrazinopyridine intermediate undergoes a condensation reaction with triethyl orthoformate, followed by cyclization to form the pyrazole ring of the pyrazolo[4,3-c]pyridine scaffold.
-
Step 3: Electrophilic Bromination: The final step involves the electrophilic bromination of the electron-rich pyrazole ring at the C3 position using N-Bromosuccinimide (NBS).
Trustworthiness and Self-Validation
The proposed protocol is designed as a self-validating system. Key checkpoints for validation include:
-
TLC Monitoring: Regular monitoring of the reaction progress at each stage by TLC will confirm the consumption of starting materials and the formation of intermediates and the final product.
-
Spectroscopic Analysis: The structure of the final product should be unequivocally confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and the position of the bromo and chloro substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Applications in Drug Discovery
The synthesized this compound is a versatile intermediate for the synthesis of a diverse library of compounds for drug discovery. The bromine and chlorine atoms at positions 3 and 4, respectively, can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4][5] This allows for the introduction of a wide range of substituents, facilitating the exploration of the chemical space around the pyrazolo[4,3-c]pyridine core to identify potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine for Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of a Dihalogenated Pyrazolopyridine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By starting with small, low-complexity molecules (<300 Da), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2][3] The core principle is to identify weakly binding fragments and then, guided by structural biology, grow or merge them into potent, drug-like candidates.[1][4]
Within this paradigm, the choice of the initial fragment library is paramount. An ideal fragment should not only possess favorable properties for binding (e.g., solubility, low molecular weight) but also be "poised" for straightforward chemical elaboration.[5] The scaffold 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine represents a compelling starting point for FBDD campaigns, particularly against challenging targets like kinases and other ATP-binding proteins. Its pyrazolo[4,3-c]pyridine core is a known hinge-binding motif bioisostere, while the distinct chemical reactivity of its bromine and chlorine substituents provides orthogonal handles for rapid, vector- C-Br bond at the 3-position is primed for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki), while the C-Cl bond at the 4-position offers a less reactive site suitable for later-stage modifications or nucleophilic aromatic substitution.[6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in an FBDD workflow. We will detail protocols for screening, validation, and a rational, structure-guided hit-to-lead evolution process.
Physicochemical Properties of the Fragment
A successful fragment must adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure solubility and maximize the chances of efficient binding.[9] this compound fits these criteria well.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | |
| Molecular Weight | 232.47 g/mol | |
| cLogP | 2.37 | [10] |
| H-Bond Acceptors | 2 | [10] |
| H-Bond Donors | 1 | [10] |
| Rotatable Bonds | 0 | [10] |
| TPSA | 41.57 Ų | [10] |
These properties make the fragment an excellent candidate for inclusion in a screening library, balancing structural rigidity with the necessary pharmacophoric features for target recognition.
The FBDD Workflow: From Fragment Hit to Lead Candidate
The journey from an initial fragment hit to a potent lead compound is a multi-step, iterative process. The unique dihalogenated nature of our scaffold is advantageous at each stage, particularly in the crucial "Fragment Evolution" phase.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. drughunter.com [drughunter.com]
- 3. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onenucleus.com [onenucleus.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that navigating the complexities of Suzuki-Miyaura cross-coupling reactions, especially with challenging heteroaromatic substrates like 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, can be a significant hurdle. This guide is structured to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm setting up my initial experiment. At which position should I expect the Suzuki coupling to occur on this compound?
You should anticipate selective coupling at the C3-bromo position. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1] This is primarily due to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. By using standard, mild reaction conditions, you can achieve high selectivity for the C3 position.
Q2: My reaction has failed to produce the desired product, or the yield is very low. What are the most probable causes?
Failure in Suzuki coupling with a substrate like this compound often stems from its specific structural features. Here are the most common culprits:
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyrazolopyridine core can act as ligands, coordinating to the palladium catalyst and inhibiting its activity.[2][3] This is a well-documented issue with nitrogen-containing heterocycles.
-
Inappropriate Ligand Selection: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For electron-deficient heteroaromatic halides, bulky and electron-rich phosphine ligands are often necessary to promote efficient catalysis.[4][5]
-
Suboptimal Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[6][7][8] The choice of base and solvent must be compatible to ensure all components are sufficiently soluble and reactive.
-
Poor Reagent Quality: The stability of boronic acids can be an issue, as they are prone to degradation via protodeboronation.[9][10] The presence of water and the purity of all reagents are critical for success.
Troubleshooting Guide: A Systematic Approach
If your initial attempts have been unsuccessful, this step-by-step guide will help you diagnose and resolve the issue.
Issue 1: No reaction or minimal conversion.
This is the most common failure mode and often points to a problem with the catalytic system.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting failed Suzuki couplings.
In-Depth Troubleshooting Steps:
-
Enhance Catalyst Stability and Activity:
-
Rationale: The primary issue with substrates like this compound is often catalyst poisoning by the nitrogen atoms. Bulky, electron-rich ligands, such as the Buchwald-type phosphines (e.g., SPhos, XPhos), can shield the palladium center and promote the desired catalytic activity.[11] N-heterocyclic carbenes (NHCs) are another class of ligands known for their strong σ-donor properties and effectiveness in challenging couplings.[12]
-
Actionable Steps:
-
Replace a standard catalyst like Pd(PPh3)4 or Pd(dppf)Cl2 with a combination of a palladium precursor like Pd2(dba)3 and a specialized ligand such as SPhos or XPhos.
-
Consider using a pre-formed palladium-NHC complex.
-
-
-
Re-evaluate the Base and Solvent System:
-
Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][8] If this step is inefficient, the reaction will stall.
-
Actionable Steps:
-
If using a mild base like Na2CO3, switch to a stronger base such as K3PO4 or Cs2CO3.
-
Ensure your solvent system can dissolve all components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, but for sensitive substrates, anhydrous conditions may be beneficial.
-
-
-
Confirm Reagent Integrity:
-
Rationale: Boronic acids can decompose through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9][10] This is a frequent cause of low yields.
-
Actionable Steps:
-
Analyze your boronic acid by NMR to confirm its purity.
-
If decomposition is suspected, use a fresh batch of the boronic acid or consider using a more stable boronate ester, such as a pinacol ester.[13]
-
-
Issue 2: Significant protodeboronation of the boronic acid is observed.
This side reaction consumes your nucleophile and reduces the yield of your desired product.[10][14]
-
Primary Causes:
-
Presence of excess water or other proton sources.
-
High reaction temperatures.
-
The inherent instability of the boronic acid, especially with heteroaromatic substrates.[15]
-
-
Solutions:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and perform the reaction under an inert atmosphere.
-
Employ a Milder Base: A very strong base can sometimes accelerate protodeboronation.[15] Consider using K3PO4 or CsF.
-
Switch to a Boronate Ester: Pinacol or MIDA boronates are generally more stable and less prone to protodeboronation.[9][13]
-
Issue 3: A mixture of products is formed, including di-substituted product from reaction at the C4-chloro position.
While the C3-bromo position is more reactive, forcing conditions can lead to a loss of selectivity.
-
Primary Causes:
-
Excessively high reaction temperatures.
-
Prolonged reaction times.
-
A highly active catalyst system.
-
-
Solutions:
-
Reduce Reaction Temperature: Begin at a lower temperature (e.g., 80 °C) and only increase if necessary.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the reaction and quench it once the desired mono-substituted product is maximized.
-
Use a Less Reactive Catalyst: If you are using a highly active system with a Buchwald ligand, reverting to a less reactive catalyst like Pd(dppf)Cl2 may improve selectivity.[16][17][18]
-
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Protocol
This protocol serves as a robust starting point for the selective Suzuki coupling at the C3-bromo position of this compound.
| Component | Recommendation | Rationale |
| Palladium Source | Pd2(dba)3 (2.5 mol%) | A common and effective Pd(0) source. |
| Ligand | SPhos (5 mol%) | A bulky, electron-rich ligand to counteract catalyst inhibition. |
| Base | K3PO4 (2.0 eq) | A moderately strong base effective in many challenging couplings. |
| Solvent | 1,4-Dioxane/H2O (10:1) | A common solvent system that balances solubility and reactivity. |
| Boronic Acid | 1.2 equivalents | A slight excess helps to drive the reaction to completion. |
| Temperature | 90-100 °C | Sufficient thermal energy is typically required. |
Experimental Procedure:
-
In an oven-dried flask, combine this compound, the boronic acid, and K3PO4.
-
Seal the flask and thoroughly degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd2(dba)3 and SPhos.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer with anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Yoneda Labs [yonedalabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
preventing dehalogenation of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine in Suzuki reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. Our focus is to provide actionable troubleshooting advice and in-depth FAQs to address the common and often yield-limiting side reaction of dehalogenation.
Troubleshooting Guide: Overcoming Dehalogenation
This section directly addresses the most critical issues encountered during the Suzuki coupling of halogenated N-heterocycles.
Q1: My primary issue is significant dehalogenation of my starting material, this compound, leading to low yields of the desired coupled product. What is causing this and what are the immediate steps to solve it?
A1: The Root of the Problem: Palladium-Hydride Formation
Dehalogenation is a common side reaction in Suzuki couplings where the halogen on your starting material is replaced by a hydrogen atom.[1][2] This occurs via a competing catalytic cycle mediated by a palladium-hydride (Pd-H) species. This undesired species can form when the palladium complex reacts with components in your reaction mixture, such as bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1] Once formed, the aryl group on the palladium intermediate can undergo reductive elimination with the hydride to yield the dehalogenated byproduct (Ar-H).[1][3]
N-heterocyclic halides like your pyrazolopyridine are particularly susceptible to this side reaction.[1][4] The acidic N-H proton on the pyrazole ring can be deprotonated by the base, increasing the electron density of the ring system and potentially altering its reactivity profile.[1][5]
Immediate Corrective Actions:
-
Re-evaluate Your Ligand: The ligand is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to a modern, bulky, and electron-rich biaryl phosphine ligand. Ligands such as SPhos or XPhos are specifically designed to promote the desired reductive elimination of the product over the dehalogenation pathway.[1] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[6]
-
Change Your Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt), are known hydride sources and can accelerate dehalogenation.[2] Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is often the base of choice for suppressing dehalogenation.[1][2] Other effective options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1][7]
-
Lower the Reaction Temperature: Dehalogenation can be kinetically favored at higher temperatures.[2] The desired Suzuki coupling can often proceed efficiently at lower temperatures (e.g., 80 °C) with the right catalyst system. Run your reaction at the lowest effective temperature that allows for a reasonable reaction rate.
-
Protect the N-H Group: The unprotected N-H group in your substrate can lead to complications.[5] Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent deprotonation, suppress dehalogenation, and improve reaction outcomes.[1][5][8] In some cases, a Boc group can even be removed under the reaction conditions after the coupling has occurred.[5][8]
Frequently Asked Questions (FAQs)
This section provides deeper insights into optimizing specific reaction parameters for your this compound substrate.
Q2: How do I achieve selective coupling at the C-Br bond over the C-Cl bond?
A2: The C-Br bond is inherently more reactive than the C-Cl bond in the rate-determining oxidative addition step of the Suzuki reaction.[9][10] The general order of reactivity for halides is I > Br > OTf >> Cl.[10] By using milder reaction conditions (lower temperature, appropriate catalyst), you can exploit this intrinsic reactivity difference to achieve highly selective coupling at the C3-Bromo position while leaving the C4-Chloro position intact for subsequent functionalization. The corrective actions described in Q1 (optimized ligand, milder base, lower temperature) will all favor selective reaction at the more reactive C-Br bond.
Q3: Which specific palladium source and ligand combination is best for my substrate?
A3: While many combinations can work, a highly effective starting point for challenging heteroaryl halides involves using a pre-catalyst that readily forms the active Pd(0) species. This avoids side reactions that can occur with simple Pd(II) salts like Pd(OAc)₂.
| Catalyst/Ligand System | Rationale | Key Advantages |
| Pd₂(dba)₃ + SPhos/XPhos | A robust system where dba is a source of Pd(0). SPhos and XPhos are bulky, electron-rich ligands that accelerate reductive elimination and are proven to minimize dehalogenation for N-heterocycles.[1][7] | High reactivity, commercially available, extensive literature support. |
| XPhos Pd G2/G3 Precatalyst | Air- and moisture-stable pre-catalysts that generate the active L-Pd(0) species efficiently and reproducibly. Often provides higher yields and cleaner reactions.[4][7] | Ease of handling, high catalytic activity, excellent for challenging substrates. |
| PEPPSI-iPr Catalyst | An N-heterocyclic carbene (NHC)-based catalyst. NHCs are strong electron donors that form very stable and active palladium complexes, often effective where phosphine ligands fail.[6][7] | High thermal stability, effective for less reactive chlorides (though here we target the bromide). |
Q4: Can the choice of solvent affect the level of dehalogenation?
A4: Absolutely. Protic solvents, particularly alcohols, can act as hydride sources and should generally be avoided when dehalogenation is a problem.[1][11] Aprotic solvents are preferred.
-
Water Content: While Suzuki reactions often require some water to facilitate the catalytic cycle, excessive amounts can be detrimental.[13] Using a solvent mixture like Dioxane/H₂O (e.g., 10:1 ratio) is a common practice. If dehalogenation persists, minimizing the water content or running under anhydrous conditions (with an appropriate base like CsF) should be explored.
Q5: My reaction is very sluggish even with an optimized catalyst system. What should I do?
A5: Sluggish reactions allow more time for side reactions like dehalogenation to occur.[1] The issue often lies with a slow oxidative addition or transmetalation step.
-
Check Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and active. Using boronic esters (e.g., pinacol esters) can improve stability and prevent protodeborylation, another common side reaction.[3]
-
Increase Temperature Carefully: If the reaction is clean but slow at a lower temperature, a modest increase (e.g., from 80 °C to 100 °C) may be necessary to accelerate the desired coupling.[1] Monitor carefully for the onset of dehalogenation.
-
Use a More Active Pre-catalyst: If you started with Pd₂(dba)₃, switching to a more advanced pre-catalyst like XPhos Pd G3 can accelerate the reaction.[14]
Visualizing the Competing Pathways
The following diagrams illustrate the desired catalytic cycle and the competing dehalogenation pathway, along with a logical workflow for troubleshooting.
Caption: Suzuki cycle vs. the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Navigating Byproduct Formation in 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Chemistry: A Technical Guide for Researchers
For Immediate Release
Vienna, Austria – December 30, 2025 – In the intricate landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine scaffold serves as a critical building block for a diverse range of biologically active molecules. However, its journey from a starting material to a final product is often fraught with the formation of unwanted byproducts, posing significant challenges in purification and analysis. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for identifying and troubleshooting byproduct formation in reactions involving this versatile scaffold, with a special focus on analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
The Challenge: Unmasking Elusive Byproducts
The inherent reactivity of the di-halogenated pyrazolo[4,3-c]pyridine core, while advantageous for synthetic diversification, is also the primary source of byproduct generation. Common transformations such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination can lead to a variety of side reactions, including dehalogenation, hydrolysis, homocoupling, and the formation of isomeric products. The structural similarity of these byproducts to the desired product often complicates their separation and identification by conventional chromatographic techniques alone. LC-MS, with its ability to separate compounds based on their polarity and determine their mass-to-charge ratio, emerges as an indispensable tool for unraveling the complexities of these reaction mixtures.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a Suzuki-Miyaura reaction with this compound?
A1: In a typical Suzuki-Miyaura coupling, several byproducts can arise. The most prevalent are:
-
Dehalogenated products: Loss of either bromine or chlorine to yield 4-chloro-1H-pyrazolo[4,3-c]pyridine or 3-bromo-1H-pyrazolo[4,3-c]pyridine. This often occurs through a competing hydrodehalogenation pathway.
-
Homocoupling of the boronic acid: This results in a biaryl byproduct derived from the boronic acid reagent.
-
Protodeborylation of the boronic acid: The boronic acid can be converted back to the corresponding arene before coupling, reducing the yield of the desired product.[3]
-
Hydrolysis of the starting material: Under basic conditions, the chloro-substituent can be susceptible to nucleophilic substitution by hydroxide, leading to a hydroxy-pyrazolopyridine derivative.
Q2: How can I differentiate between the bromo- and chloro-coupling products in a selective reaction?
A2: The reactivity of the two halogen atoms can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4] To confirm which halogen has reacted, high-resolution mass spectrometry (HRMS) is invaluable. The distinct isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provide a clear signature for the presence or absence of each halogen in the product and its byproducts.
Q3: What are the expected byproducts in a Buchwald-Hartwig amination reaction?
A3: Similar to Suzuki reactions, dehalogenation is a common side reaction in Buchwald-Hartwig aminations.[5] Additionally, if the amine substrate has β-hydrogens, a potential side reaction is β-hydride elimination from the palladium-amide intermediate, which can also lead to dehalogenation of the starting material.[5] In some cases, double amination can occur if the reaction conditions are harsh enough to substitute both halogens.
Q4: My LC-MS data shows several peaks with the same mass. How can I identify if they are isomers?
A4: Isomeric byproducts are a common challenge, especially when there is a possibility of reaction at either the bromo- or chloro-position. To distinguish between isomers:
-
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of the isomeric peaks. This may involve experimenting with different columns, mobile phase compositions, and gradients.
-
Tandem Mass Spectrometry (MS/MS): Isomers often exhibit different fragmentation patterns in MS/MS. By isolating the parent ion of each peak and subjecting it to collision-induced dissociation (CID), you can generate unique fragment ions that can help in structural elucidation.
-
Reference Standards: If possible, synthesizing authentic standards of the potential isomers is the most definitive way to confirm their identity by comparing their retention times and mass spectra.
Troubleshooting Guide
Scenario 1: Unexpected Peaks in the Chromatogram
Issue: Your LC chromatogram shows multiple peaks that were not anticipated based on the main reaction pathway.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks.
Detailed Steps:
-
Determine the Mass-to-Charge Ratio (m/z): For each unexpected peak, determine its accurate m/z from the mass spectrum.
-
Hypothesize Potential Byproducts: Based on the reaction type, list potential byproducts and calculate their expected molecular weights (see Table 1).
-
Match Experimental m/z with Hypothesized Masses: Compare the observed m/z values with the calculated masses of potential byproducts. Remember to account for the charge state (e.g., [M+H]+, [M+Na]+).
-
Analyze Isotopic Patterns: For halogenated species, the isotopic distribution is a powerful confirmation tool. A compound containing one bromine atom will show two peaks of nearly equal intensity separated by 2 Da. A compound with one chlorine atom will exhibit two peaks with an intensity ratio of approximately 3:1, also separated by 2 Da.
-
Consider Adduct Formation: If a peak's mass does not match a likely byproduct, consider the formation of adducts with solvent molecules or salts (e.g., sodium, potassium, acetonitrile).
-
Utilize MS/MS for Structural Confirmation: Isolate the parent ion of the unknown peak and perform MS/MS analysis. The fragmentation pattern can provide valuable structural information to confirm the identity of the byproduct.
Table 1: Common Byproducts and their Expected Molecular Weights
| Byproduct Name | Chemical Structure | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C6H3BrClN3 | C6H3BrClN3 | 230.9199 |
| 4-Chloro-1H-pyrazolo[4,3-c]pyridine | C6H4ClN3 | C6H4ClN3 | 153.0145 |
| 3-Bromo-1H-pyrazolo[4,3-c]pyridine | C6H4BrN3 | C6H4BrN3 | 197.9640 |
| 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | C6H5N3 | 119.0483 |
| 3-Bromo-4-hydroxy-1H-pyrazolo[4,3-c]pyridine | C6H4BrN3O | C6H4BrN3O | 212.9589 |
Scenario 2: Interpreting MS/MS Fragmentation Patterns
Issue: You have obtained MS/MS spectra for your main product and potential byproducts but are unsure how to interpret the fragmentation.
General Fragmentation Pathways for Pyrazolo[4,3-c]pyridines:
Halogenated pyrazolopyridines often undergo fragmentation through the loss of the halogen atom or the corresponding hydrogen halide.
Caption: General fragmentation pathways.
Troubleshooting Steps:
-
Identify the Parent Ion: Ensure you have correctly isolated the parent ion of interest.
-
Look for Characteristic Neutral Losses:
-
Loss of Br: A neutral loss of 79 or 81 Da.
-
Loss of HBr: A neutral loss of 80 or 82 Da.
-
Loss of Cl: A neutral loss of 35 or 37 Da.
-
Loss of HCl: A neutral loss of 36 or 38 Da.
-
-
Analyze the Remaining Core Structure: After the initial loss of a halogen-containing group, the remaining pyrazolopyridine core may undergo further fragmentation, such as the loss of HCN or N2, which can help to confirm the core structure.
-
Compare Spectra: Compare the MS/MS spectra of your product and the suspected byproducts. For example, a debrominated byproduct will not show the characteristic loss of Br or HBr.
Experimental Protocol: A General LC-MS Method for Byproduct Analysis
This protocol provides a starting point for developing a robust LC-MS method for the analysis of this compound reaction mixtures.
1. Sample Preparation:
- Quench a small aliquot of the reaction mixture.
- Dilute the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS System:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution and accurate mass measurements.
3. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40 °C.
4. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Range: m/z 100-1000.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 350-450 °C.
- Data Acquisition: Perform both full scan MS and data-dependent MS/MS (ddMS2) or targeted MS/MS experiments.
By implementing these systematic approaches to byproduct identification and troubleshooting, researchers can gain a deeper understanding of their reaction outcomes, leading to improved process optimization, higher purity of final compounds, and accelerated drug discovery and development timelines.
References
Technical Support Center: Regioselectivity in Reactions with 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for improving regioselectivity in reactions involving 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry. However, the presence of two distinct halogen atoms on the pyridine ring presents a significant challenge: controlling which position reacts in a given transformation. The C3-Br and C4-Cl bonds possess different reactivities, which can be exploited to achieve selective functionalization. This guide will delve into the factors governing this selectivity and provide actionable troubleshooting advice.
The fundamental principle governing selectivity in many cross-coupling reactions is the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. Generally, the reactivity trend is C–I > C–Br > C–Cl > C–F, with the weaker bond being more susceptible to oxidative addition by a palladium catalyst.[1][2] However, in heteroaromatic systems, electronic effects from the nitrogen atom and the fused pyrazole ring, as well as steric factors, play a crucial role and can sometimes override this general trend.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: In a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which position, C3-Br or C4-Cl, is expected to react preferentially?
A1: Based on the general reactivity trend of carbon-halogen bonds (C-Br > C-Cl), the C3-bromo position is typically more reactive and will preferentially undergo oxidative addition with a palladium(0) catalyst.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Therefore, under standard conditions for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, you can expect to see initial functionalization at the C3 position.
Q2: I am observing a mixture of products with functionalization at both C3 and C4, or even di-substituted products. What are the likely causes?
A2: Obtaining a mixture of regioisomers or di-substituted products is a common issue. The primary causes include:
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can provide enough energy to overcome the activation barrier for the less reactive C-Cl bond, leading to a loss of selectivity.
-
Catalyst Loading and Activity: A highly active catalyst or high catalyst loading might not effectively differentiate between the two halogen sites, especially if the reaction is allowed to proceed for an extended period.
-
Nature of the Coupling Partners: The steric and electronic properties of your coupling partner (e.g., boronic acid, amine, alkyne) can influence the regioselectivity. Bulky coupling partners may favor reaction at the more sterically accessible position.
-
Ligand Choice: The ligand on the palladium catalyst plays a critical role in modulating its reactivity and selectivity. Some ligands may promote reactivity at the C-Cl bond more than others.[3]
Q3: How can I enhance selectivity for the C3-Br position in a Suzuki-Miyaura coupling?
A3: To favor reaction at the C3-bromo position, you should aim for milder reaction conditions that exploit the higher reactivity of the C-Br bond.
Troubleshooting Guide: Enhancing C3 Selectivity in Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Use a standard Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a simple phosphine ligand (e.g., PPh₃). | These catalysts are generally less reactive and will better differentiate between the C-Br and C-Cl bonds. |
| Ligand | Avoid highly electron-rich and bulky ligands initially. Triphenylphosphine (PPh₃) is a good starting point. | Bulky ligands can sometimes alter the inherent selectivity of the substrate.[3] |
| Base | A milder base such as Na₂CO₃ or K₂CO₃ is often sufficient. | Stronger bases can sometimes lead to side reactions or catalyst deactivation. |
| Solvent | A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard. | The choice of solvent can influence catalyst solubility and activity. |
| Temperature | Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress carefully. | This is the most critical parameter for controlling selectivity. Lower temperatures will favor the kinetically preferred reaction at the C-Br bond. |
| Reaction Time | Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent subsequent reaction at the C4-Cl position. | Over-running the reaction is a common cause of di-substitution. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Add the solvent (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q4: Is it possible to selectively functionalize the C4-Cl position while leaving the C3-Br position intact?
A4: Yes, this is a more challenging but achievable transformation. It typically requires overriding the inherent reactivity of the C-Br bond. This can often be accomplished by carefully selecting the catalyst and ligand system.
Troubleshooting Guide: Enhancing C4 Selectivity
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand System | Employ specialized, often bulky, electron-rich ligands. N-heterocyclic carbene (NHC) ligands (e.g., IPr) or sterically demanding phosphine ligands (e.g., XPhos, tBu₃P) can favor reaction at the more electron-deficient C4 position.[3][4] | These ligands can alter the electronic properties of the palladium center and sterically block the C3 position, thereby favoring oxidative addition at C4.[3] In some cases, different palladium species (e.g., clusters or nanoparticles) can exhibit altered regioselectivity.[6][7] |
| Reaction Conditions | You may need to screen different bases and solvents, as the optimal conditions are often ligand-dependent. | The interplay between the ligand, base, and solvent is complex and can significantly impact selectivity. |
| Protecting Groups | Consider protecting the N-H of the pyrazole ring. An N-aryl or N-alkyl substituent can alter the electronic properties of the heterocyclic system and influence the regiochemical outcome. | The substituent on the pyrazole nitrogen can exert electronic and steric effects that may favor reaction at C4. |
Workflow for Developing C4-Selective Coupling
Caption: A workflow for optimizing C4-Cl bond functionalization.
Q5: What about Nucleophilic Aromatic Substitution (SNAr) reactions? Which position is more reactive?
A5: In Nucleophilic Aromatic Substitution (SNAr) reactions, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex.[8] The pyridine nitrogen is strongly electron-withdrawing, making the positions ortho (C2, C6) and para (C4) to it more electron-deficient and thus more susceptible to nucleophilic attack.[9][10]
For this compound, the C4 position is para to the pyridine nitrogen. Therefore, the C4-chloro group is significantly more activated towards SNAr than the C3-bromo group. Nucleophilic attack at C4 allows for the negative charge of the Meisenheimer complex to be delocalized onto the electronegative pyridine nitrogen, which is a stabilizing interaction.[9] Attack at C3 does not offer this stabilization.
Therefore, for SNAr reactions, high selectivity for substitution at the C4-Cl position is expected.
Experimental Protocol: Selective SNAr at C4
-
Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equiv.) and a non-nucleophilic base if required (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).
-
Heat the reaction mixture. The required temperature will depend on the nucleophilicity of the attacking species (can range from room temperature to >100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
Q6: I am experiencing debromination as a side reaction in my Suzuki coupling. How can I minimize this?
A6: Debromination is a common side reaction, particularly with electron-rich heterocyclic systems. It can occur through various pathways, including protonolysis of the organopalladium intermediate.
Troubleshooting Guide: Minimizing Debromination
| Parameter | Recommendation | Rationale |
| Base | Use a non-hydroxide, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure all reagents and solvents are dry. | Water or hydroxide ions can facilitate the protonolysis side reaction. |
| Boronic Acid Quality | Use high-purity boronic acid. Impurities can contribute to side reactions. Consider using boronic esters (e.g., pinacol esters) which are often more stable. | Boronic acids can undergo protodeboronation, which can lead to the formation of arenes that can participate in side reactions. |
| Ligand | A combination of a highly effective ligand and a pre-catalyst, such as XPhosPdG2 with additional XPhos, has been shown to suppress debromination in similar systems.[11] | The ligand can influence the stability of the organopalladium intermediates and the rates of the desired cross-coupling versus undesired side reactions. |
| Degassing | Ensure the reaction mixture is thoroughly degassed. | Oxygen can lead to catalyst degradation and promote side reactions. |
Reaction Selectivity Logic
Caption: General regioselectivity based on reaction type.
Summary of Key Selectivity Principles
| Reaction Type | Preferred Position | Key Controlling Factor | How to Modulate/Improve |
| Suzuki-Miyaura | C3-Br (typically) | C-X Bond Dissociation Energy | For C3: Use mild conditions (lower temp, less active catalyst). For C4: Employ bulky, electron-rich ligands (e.g., NHCs, biarylphosphines).[3][4] |
| Buchwald-Hartwig | C3-Br (typically) | C-X Bond Dissociation Energy | Similar to Suzuki; ligand choice is crucial for altering selectivity.[3][12] |
| Sonogashira | C3-Br (typically) | C-X Bond Dissociation Energy | Reactivity order I > Br > Cl is well-established.[13] Use of a copper co-catalyst is standard. |
| SNAr | C4-Cl | Electronic Activation (para to pyridine N) | High intrinsic selectivity. Modulate with nucleophile strength and temperature.[8][9] |
This guide provides a framework for rationally approaching the selective functionalization of this compound. Successful regiocontrol hinges on understanding the interplay between the substrate's inherent properties and the specific reaction conditions employed. Systematic optimization of catalysts, ligands, and reaction parameters is key to achieving the desired outcome.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for reactions involving 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in metal-catalyzed cross-coupling reactions. Our goal is to provide in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome common challenges related to catalyst poisoning, ensuring the success and efficiency of your synthetic endeavors.
The unique structure of this compound, containing both a pyrazole and a pyridine ring, makes it an excellent scaffold in medicinal chemistry. However, the very features that make it attractive—the Lewis-basic nitrogen atoms—are also the primary cause of catalyst deactivation, a frequent challenge in palladium-catalyzed reactions.[1][2] This guide follows a systematic approach to not only solve these issues but to understand their root causes.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries and observations when working with this substrate.
Q1: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is sluggish or has completely stalled. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the substrate itself. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst's open coordination site.[1][2] This forms a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity, effectively halting the reaction. This issue is common for many nitrogen-containing heterocycles.[3]
Q2: I've noticed a black precipitate forming in my reaction vessel shortly after heating. What is this, and is it a bad sign?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, inactive palladium metal nanoparticles.[4] Its formation is a definitive sign of catalyst decomposition and deactivation. While trace amounts can appear in successful reactions, rapid and extensive precipitation, especially early on, indicates poor catalyst stability under your current conditions and is strongly correlated with low yields.[4]
Q3: Besides the substrate, what are other potential sources of catalyst poison in my reaction?
A3: Catalyst activity can be diminished by a variety of impurities that may be present in your reagents or solvents. It is crucial to use high-purity materials. Common external poisons include:
-
Sulfur Compounds: Thiophenes or other sulfur-containing impurities, even at ppm levels, can irreversibly bind to and poison palladium catalysts.[3][5][6]
-
Other Nitrogen Heterocycles: Impurities from previous steps or in commercial reagents can compete with your substrate in poisoning the catalyst.[5]
-
Oxygen: The active Pd(0) species is sensitive to oxidation. Inadequate degassing of solvents or a poor inert atmosphere can lead to the formation of inactive palladium oxides.[7][8]
-
Water and Other Protic Sources: In certain reactions, moisture can facilitate catalyst decomposition or unwanted side reactions like protodeboronation in Suzuki couplings.[9]
Q4: Which halogen is more likely to react first, the bromine at C3 or the chlorine at C4?
A4: In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is generally much faster for C-Br bonds than for C-Cl bonds.[4] Therefore, you should expect selective reactivity at the C3-bromo position. If your goal is to react at the C4-chloro position, a more specialized catalyst system, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, will be necessary after the bromo position has been functionalized.[4]
Part 2: Troubleshooting Guide - A Systematic Workflow
When a reaction fails, a systematic approach is key. This guide provides a logical flow for diagnosing and resolving the issue.
dot
Caption: A systematic workflow for troubleshooting.
Issue: Low to No Conversion Observed
Potential Cause A: Substrate-Induced Catalyst Poisoning
This is the most common failure mode. The pyridine nitrogen binds to the palladium center, creating a catalytically dead species. The key is to make the desired catalytic cycle kinetically more favorable than this off-cycle poisoning.
Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (often called Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs).[5][8] These ligands serve two purposes:
-
Their large steric profile shields the palladium center, physically hindering the approach of the pyridine nitrogen.
-
Their strong electron-donating ability makes the palladium center more electron-rich, which accelerates the rate-limiting oxidative addition and reductive elimination steps, helping the desired catalytic cycle outcompete the poisoning pathway.
-
-
Choice of Palladium Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂). The Pd(II) state is more electrophilic and known to coordinate more strongly with neutral nitrogen donors, potentially leading to immediate deactivation before the catalytic cycle can even begin.[1] Modern, well-defined pre-catalysts that generate the active L-Pd(0) species efficiently are highly recommended.
Potential Cause B: Impurity-Induced Poisoning
If an optimized catalyst/ligand system is still failing, suspect impurities.
Solutions:
-
Solvent Purity: Use anhydrous, inhibitor-free solvents packaged under inert gas. If in doubt, distill solvents from an appropriate drying agent. Always degas solvents thoroughly (e.g., by sparging with argon for 30-60 minutes or via three freeze-pump-thaw cycles).[7]
-
Reagent Purity: Ensure your coupling partner and base are of high purity. If sulfur poisoning is suspected from a starting material synthesized using sulfur-containing reagents, consider purification by recrystallization or chromatography.[6]
Part 3: Experimental Protocols & Best Practices
Success in these reactions requires meticulous experimental technique. Below are robust starting protocols.
Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol is designed to be a robust starting point that minimizes common failure modes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 2-5 mol%)
-
SPhos ligand (if not using a pre-catalyst with integrated ligand, use a 2:1 ligand:Pd ratio)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 5:1, or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Catalyst Addition: Under the positive pressure of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. If the reaction stalls, a small, additional charge of catalyst/ligand can be added, but failure often points to an underlying issue that requires re-evaluation of the conditions.
Protocol 2: Small-Scale Ligand Screening
If the standard protocol is suboptimal, a ligand screen is the next logical step. Use a multi-well reaction block for parallel synthesis if available.
Procedure:
-
Setup: Prepare 4-6 identical reaction vials as described in Protocol 1 (steps 1 & 2).
-
Variable Addition: To each vial, add a different catalyst/ligand system. Use a Pd(0) source like Pd₂(dba)₃ and a 2:1 ratio of the ligand to be tested.
-
Vial 1: SPhos
-
Vial 2: XPhos
-
Vial 3: RuPhos
-
Vial 4: An appropriate NHC ligand (e.g., IPr)
-
-
Execution: Add solvent, run the reactions in parallel under identical conditions, and monitor conversion at set time points (e.g., 2h, 6h, 24h).
-
Analysis: Compare the conversion rates to identify the most effective ligand for your specific substrate combination.
Part 4: Advanced Concepts & Data
Catalyst Deactivation Pathway by Pyridine Coordination
The primary deactivation mechanism involves the formation of a stable LₙPd(Pyridine) complex, which disrupts the catalytic cycle.
dot
Caption: Catalyst deactivation by pyridine coordination.
Table 1: Comparison of Ligand Classes for Challenging Couplings
| Ligand Class | Example(s) | Key Characteristics | Best For... |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically bulky.[5] | Gold standard for overcoming N-heterocycle poisoning in Suzuki and Buchwald-Hartwig reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable bonds to metals. | Excellent for stabilizing Pd(0) against decomposition, particularly useful for C-Cl activation. |
| Triphenylphosphine (PPh₃) | PPh₃ | Low steric bulk, moderately electron-donating. | Generally unsuitable for reactions with poisoning substrates like pyrazolopyridines. |
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Poor Solubility of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate the seamless integration of this compound into your experimental workflows.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound with a rigid, planar structure. Such molecules, particularly those with halogen substituents, often exhibit strong intermolecular interactions in the solid state, leading to high crystal lattice energy. This inherent stability makes it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules, resulting in poor solubility in many common organic solvents. While pyrazolo[4,3-c]pyridine derivatives are crucial building blocks in medicinal chemistry, their limited solubility can pose a significant bottleneck in reaction setups, purification, and formulation development.
This guide is structured to provide a logical, step-by-step approach to overcoming these solubility hurdles, ensuring you can progress with your research efficiently and effectively.
Troubleshooting Guide: When Your Compound Won't Dissolve
Here, we address the common issue of this compound failing to dissolve in a chosen organic solvent. The following troubleshooting steps are presented in a logical progression, from simple adjustments to more involved formulation strategies.
Issue: this compound is insoluble or poorly soluble in the selected organic solvent at the desired concentration.
Caption: A workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor solubility of this compound in common non-polar and polar aprotic solvents. Why is this happening?
A1: The poor solubility of this compound is likely due to its high crystal lattice energy. The planar structure of the pyrazolopyridine core, combined with intermolecular interactions such as hydrogen bonding (N-H) and halogen bonding, contributes to a very stable crystalline form. Solvents must provide sufficient energy to overcome these strong interactions, which is often not achievable at room temperature. The compound is a solid at room temperature.[1]
Q2: What are the first steps I should take when my compound doesn't dissolve?
A2: Before moving to more complex solutions, always start with the simplest physical interventions:
-
Particle Size Reduction: If you have the solid compound, grinding it into a fine powder using a mortar and pestle can increase the surface area available for solvation, which can improve the rate of dissolution.[2]
-
Increased Agitation: Vigorous stirring, vortexing, or sonication can help break up solid aggregates and enhance the interaction between the compound and the solvent.
-
Gentle Heating: Carefully warming the solvent can increase the kinetic energy of the system and improve solubility. However, it is crucial to monitor for any signs of degradation, as heterocyclic compounds can be heat-sensitive. Always perform a small-scale test to check for stability at elevated temperatures.
Q3: Which solvents are generally recommended for pyrazolopyridine derivatives, and how do I select the best one?
Solvent Screening Protocol:
-
Preparation: Prepare small, equivalent amounts of your compound in separate vials.
-
Solvent Addition: Add a measured volume of each test solvent to achieve a target concentration.
-
Observation: Observe solubility at room temperature with agitation.
-
Heating: If insoluble, gently heat the mixture while observing for dissolution and any signs of degradation (e.g., color change).
-
Cooling: Allow the solution to cool to room temperature to check for precipitation, which would indicate that the increased solubility was only temporary.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These solvents have high boiling points and are excellent at solvating polar, heterocyclic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often used in organic synthesis; their polarity can be suitable for halogenated compounds. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity; can be effective, especially when used as a co-solvent. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | The hydroxyl group can interact with the heterocyclic nitrogens, but solubility may be limited. Often used as co-solvents. |
| Aromatic | Toluene, Xylene | Generally less effective for polar compounds but can be useful in specific reactions or as part of a co-solvent system. |
Q4: What is a co-solvent system, and how can it help with solubility?
A4: A co-solvent system is a mixture of two or more miscible solvents.[4] This approach is highly effective for dissolving compounds that are not adequately soluble in a single solvent. The principle is to create a solvent blend with a polarity that is "just right" to dissolve the solute. For this compound, a common strategy is to use a primary solvent in which the compound has some slight solubility and add a more polar or less polar co-solvent to improve it.
Experimental Protocol for Co-Solvent Screening:
-
Suspend the compound in a small amount of a "poor" solvent (e.g., DCM or Toluene).
-
Slowly add a "good" or more polar solvent (e.g., MeOH, THF, or DMF) dropwise while stirring or sonicating.
-
Observe for complete dissolution.
-
Note the approximate ratio of the solvents required. This can then be optimized for your specific application.
Caption: The mechanism of co-solvency for enhancing solubility.
Q5: Are there any chemical modification strategies I can use if physical methods fail?
A5: Yes, if you are in the process of designing derivatives or need a more robust solution for formulation, chemical modifications can be very effective. While this may not be applicable if you need to use the exact this compound molecule, these are important concepts in drug development:
-
Salt Formation: If your final compound has an ionizable group (acidic or basic), converting it to a salt can dramatically increase aqueous solubility. The pyrazolo[4,3-c]pyridine core is basic and can be protonated to form a salt with an acid.
-
Prodrugs: A prodrug is a chemically modified, often more soluble, version of a drug that is converted to the active form in the body. This is an advanced strategy used in drug development.
-
Co-crystals: Forming a co-crystal with a benign "co-former" molecule can disrupt the crystal lattice of your compound, leading to improved solubility.[5]
Q6: I need to prepare a stock solution in DMSO for biological assays, but my compound crashes out when I dilute it into an aqueous buffer. What should I do?
A6: This is a common problem known as "precipitation upon dilution." It occurs because the compound is soluble in the high-concentration DMSO stock but not in the final aqueous assay buffer.
Troubleshooting Steps:
-
Lower the DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally less than 1%.[6]
-
Use a Serial Dilution: Instead of a single large dilution, perform a serial dilution in the assay buffer. This gradual change in solvent composition can sometimes prevent precipitation.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to the assay buffer can help to keep the compound in solution by forming micelles.
-
Consider Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[7]
Safety and Handling
This compound and its related structures are classified as acute toxins if swallowed.[1] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Workup Procedures for Palladium Catalyst Removal from 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine and its derivatives. The removal of residual palladium from palladium-catalyzed cross-coupling reactions is a critical step to ensure the purity, safety, and integrity of the final compound. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address the specific challenges associated with this heterocyclic scaffold.
The Challenge with Pyrazolo[4,3-c]pyridines
The this compound scaffold presents a unique challenge for palladium removal. The presence of multiple nitrogen atoms (in both the pyrazole and pyridine rings) can lead to strong coordination with palladium species. This chelation can keep the palladium catalyst in solution during aqueous workups and hinder its capture by traditional filtration methods.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound reaction?
A1: The nitrogen atoms in the pyrazolo[4,3-c]pyridine ring system act as Lewis bases and can coordinate strongly with palladium. This forms stable, soluble complexes that are not easily removed by simple filtration or aqueous extraction.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies like the International Council for Harmonisation (ICH) have stringent guidelines (ICH Q3D) for elemental impurities. Palladium is considered a metal with a permitted daily exposure (PDE) that often translates to a concentration limit in the low parts-per-million (ppm) range in the final API.[1]
Q3: What are the most common methods for palladium removal in this context?
A3: The most effective methods for removing palladium from reactions involving nitrogen-containing heterocycles are:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.
-
Activated Carbon Treatment: Adsorption of palladium onto the surface of activated carbon.
-
Precipitation: Addition of a reagent to form an insoluble palladium complex that can be filtered off.
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[1]
Q4: How do I know which palladium removal method is best for my reaction?
A4: The optimal method depends on the nature of the palladium species in your reaction (e.g., Pd(0) vs. Pd(II)), the solvent system, and the stability of your product. A screening of different methods on a small scale is highly recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process and provides actionable solutions.
Issue 1: High palladium content remains in the product after a standard aqueous workup and filtration.
-
Possible Cause: The palladium is likely present as soluble Pd(II) species or colloidal Pd(0) nanoparticles that are strongly coordinated to your pyrazolopyridine product.
-
Solution 1: Employ a Metal Scavenger.
-
Rationale: Metal scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, or dimercaptotriazine (DMT).[1] These scavengers will chelate the palladium, allowing for its removal by filtration.
-
Recommendation: For the pyrazolo[4,3-c]pyridine scaffold, thiol-based scavengers are often a good starting point due to their high affinity for both Pd(0) and Pd(II).
-
-
Solution 2: Activated Carbon Treatment.
-
Rationale: Activated carbon has a large surface area and can adsorb palladium species.[1] It is a cost-effective option.
-
Caution: Activated carbon can be non-selective and may also adsorb your desired product, leading to yield loss. It is crucial to optimize the amount of activated carbon used.
-
Issue 2: Significant product loss occurs during the palladium scavenging step.
-
Possible Cause: Your product is non-specifically adsorbing to the scavenger or activated carbon.
-
Solution 1: Reduce the Amount of Scavenger/Carbon.
-
Recommendation: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired level of palladium removal. This often requires some optimization.
-
-
Solution 2: Screen Different Scavengers.
-
Rationale: Different scavengers have different surface properties and may have varying affinities for your product.
-
Recommendation: Test a small panel of scavengers (e.g., thiol-based, amine-based, and a polymer-supported scavenger) to find one with the best balance of palladium removal and product recovery.
-
-
Solution 3: Change the Solvent.
-
Rationale: The solvent can influence the interaction between your product and the adsorbent.
-
Recommendation: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: The speciation of palladium (the different forms it exists in) may vary between reaction batches. This can be influenced by slight variations in reaction conditions or workup procedures.
-
Solution 1: Standardize the Upstream Process.
-
Recommendation: Ensure that the palladium-catalyzed reaction and the initial workup are performed as consistently as possible to generate a more uniform palladium profile.
-
-
Solution 2: Use a Broad-Spectrum Scavenger.
-
Recommendation: Some scavengers, such as those based on dimercaptotriazine (DMT), are known to be effective against a wider range of palladium species.[2]
-
-
Solution 3: Consider a Pre-treatment Step.
-
Rationale: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.
-
Experimental Protocols
The following are generalized, step-by-step protocols for common palladium removal techniques. These should be optimized for your specific reaction conditions.
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Reaction Workup: After the palladium-catalyzed reaction is complete, perform a standard aqueous workup to remove any water-soluble byproducts. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the weight of the crude product.
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1 to 4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing and Concentration: Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.
-
Analysis: Quantify the residual palladium in the final product.
Data Presentation
The following table summarizes the general characteristics of common palladium removal methods.
| Method | Pros | Cons | Typical Loading/Conditions |
| Silica-Thiol Scavengers | High efficiency and selectivity for palladium. Easy to handle and remove by filtration. | Higher cost compared to activated carbon. | 4-8 molar equivalents relative to Pd. Room temperature to 60 °C for 1-18 hours.[1][3] |
| Activated Carbon | Low cost and readily available. | Can be non-selective, leading to product loss. Filtration of fine particles can be challenging. | 5-10 wt% relative to crude product. Room temperature to 50 °C for 1-4 hours. |
| Precipitation (e.g., with Trimercaptotriazine) | Can be very effective for specific palladium species. | May require optimization of precipitation conditions. The precipitating agent may contaminate the product. | Stoichiometric or slight excess relative to Pd. |
Visualization of Workflows
Decision Tree for Palladium Removal
Caption: Decision tree for selecting a palladium removal method.
General Workflow for Palladium Scavenging
Caption: General workflow for palladium removal using a solid-supported scavenger.
Quantification of Residual Palladium
Accurate quantification of residual palladium is essential to ensure that the final product meets regulatory requirements.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels. Proper sample preparation, which may involve digestion of the organic matrix, is crucial for accurate results.[4][5]
-
Sample Preparation for ICP-MS: A common method involves digesting the sample in a mixture of nitric and hydrochloric acids in a sealed tube at an elevated temperature (e.g., 90 °C) to break down the organic components and solubilize the palladium for analysis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, with a specific focus on the persistent challenge of minimizing homocoupling byproducts. Our goal is to equip you with the knowledge to optimize your reaction conditions, leading to higher yields and purer products.
Section 1: Troubleshooting Guide - Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl impurity that can be difficult to separate from the desired product. This section addresses specific issues you may encounter and provides actionable solutions.
Q1: I'm observing a significant amount of boronic acid homocoupling product. What are the primary causes and how can I mitigate this?
A1: High levels of boronic acid homocoupling are typically linked to the presence of oxygen and/or palladium(II) species in the reaction mixture.[1][2][3] The mechanism often involves the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the dimerization of the boronic acid.[1][2] Here’s a systematic approach to troubleshoot this issue:
1. Rigorous Exclusion of Oxygen: Oxygen is a notorious culprit in promoting homocoupling.[1][2][3] It can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that generates the homocoupled product.
-
Protocol for Degassing:
-
Combine all solid reagents (this compound, boronic acid, base, and catalyst/ligand) in the reaction flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Degas all solvents (including water) separately by sparging with an inert gas for at least 30 minutes prior to addition. For more rigorous degassing, the freeze-pump-thaw method is recommended.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
2. Choice of Palladium Source: Starting with a Pd(0) source can be advantageous as it bypasses the in situ reduction of a Pd(II) precatalyst, a step where homocoupling can be initiated.[1][3]
-
Recommendation: Consider using Pd(PPh₃)₄ or Pd₂(dba)₃ as your palladium source. If you must use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions efficiently promote its reduction to Pd(0).[3][4] The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[2][5]
3. Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[6][7]
-
Effective Ligands: Buchwald-type ligands such as SPhos and XPhos are highly effective in minimizing homocoupling.[6] Their steric bulk and electron-donating properties promote the reductive elimination step of the desired product.[6][7]
4. Slow Addition of the Boronic Acid: Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.
-
Procedural Tip: Instead of adding all the boronic acid at the beginning, consider dissolving it in a degassed solvent and adding it slowly to the reaction mixture over a period of time using a syringe pump.
Q2: My reaction is selective for the C-Br bond, but the overall yield is low and I still see some homocoupling. How can I improve the efficiency?
A2: Low yields in the presence of homocoupling suggest that the desired catalytic cycle is not operating optimally. For a substrate like this compound, the C-Br bond is expected to be more reactive than the C-Cl bond.[8] The key is to find conditions that favor the cross-coupling of the C-Br bond while suppressing side reactions.
1. Base Optimization: The base activates the boronic acid for transmetalation.[4] An inappropriate choice or amount of base can either be ineffective or promote side reactions.
-
Recommendation: Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred as they are less likely to promote homocoupling compared to strong bases like NaOH.[6][9] The optimal base is substrate-dependent and may require screening.
| Base | Typical Solvents | Temperature (°C) | Expected Outcome |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O | 80-110 | Good general-purpose base, often minimizes homocoupling.[9] |
| K₃PO₄ | Toluene, Dioxane | 80-110 | Often effective for sterically hindered substrates.[3] |
| Cs₂CO₃ | Toluene, Dioxane | 80-110 | A stronger base that can be effective when others fail. |
2. Solvent System: Aprotic solvents are generally effective at minimizing homocoupling.[6] The addition of a controlled amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species.[6]
-
Common Solvent Systems:
-
1,4-Dioxane / H₂O (typically in a 4:1 to 10:1 ratio)
-
Toluene / H₂O
-
Tetrahydrofuran (THF) / H₂O
-
3. Temperature Control: Running the reaction at the lowest effective temperature can help suppress side reactions.[6]
-
Strategy: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, a higher temperature may be necessary, but be aware that this can also increase the rate of homocoupling.
Q3: I am using a Pd(II) precatalyst and suspect inefficient reduction to Pd(0) is causing homocoupling. How can I confirm this and what is the remedy?
A3: Inefficient reduction of Pd(II) to the catalytically active Pd(0) is a common source of homocoupling.[1] The Pd(II) species can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled product and Pd(0).[2]
Visualizing the Catalytic Cycles
Caption: Suzuki vs. Homocoupling Pathways.
Troubleshooting Workflow
Caption: Workflow for Troubleshooting Homocoupling.
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of boronic acid homocoupling?
A4: There are two primary pathways for boronic acid homocoupling in Suzuki reactions:
-
Oxygen-Mediated Pathway: This is the most common cause. Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst, it must be reduced to Pd(0) to enter the desired catalytic cycle. This reduction can occur via a reaction with the boronic acid, where two molecules of the boronic acid couple to form the dimer, and Pd(II) is reduced to Pd(0).[1][2]
Q5: For this compound, why is the reaction expected to be selective at the C-Br position?
A5: In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond is a key factor in determining selectivity. Generally, the reactivity of aryl halides follows the trend: I > Br > Cl > F.[10] Therefore, the C-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond, allowing for selective functionalization at the C3 position.[8]
Q6: Are there any specific recommendations for the Suzuki coupling of heteroaromatic halides?
A6: Yes, heteroaromatic halides can present unique challenges. The heteroatoms can coordinate to the palladium center, potentially deactivating the catalyst.[5] For substrates like this compound, which contains multiple nitrogen atoms, this is a valid concern.
-
Ligand Choice: The use of bulky, electron-rich ligands is often crucial for heteroaromatic substrates. These ligands can help prevent catalyst deactivation and promote the desired reaction pathway. Buchwald's palladium precatalysts with biarylphosphine ligands have shown significant improvements in the coupling of chloro-heterocycles.[11][12]
-
Protodeborylation: Heteroaromatic boronic acids, or those with protonable heteroatoms, can be prone to protodeborylation (cleavage of the C-B bond by a proton source).[1] While your substrate is the halide, if you are using a heteroaromatic boronic acid, this is a side reaction to be aware of. Using boronic esters (e.g., pinacol esters) can improve stability.[1]
Experimental Protocol: General Procedure for Minimizing Homocoupling
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.03 equiv) or another suitable Pd(0) source
-
SPhos (0.02-0.06 equiv) or another suitable bulky, electron-rich ligand
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water via syringe (e.g., in a 5:1 v/v ratio). The final concentration of the substrate should be around 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
By systematically addressing the factors outlined in this guide, you can significantly reduce the formation of homocoupling byproducts and achieve higher yields of your desired 3-aryl-4-chloro-1H-pyrazolo[4,3-c]pyridine product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Difficult Couplings with 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for cross-coupling reactions involving the challenging 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in functionalizing this electron-deficient and sterically demanding heterocyclic core. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
The this compound presents a unique set of challenges. The electron-withdrawing nature of the pyridine ring and the pyrazole nitrogen atoms deactivates the halide positions towards oxidative addition. Furthermore, the presence of two distinct halogens (bromine and chlorine) introduces the critical issue of chemoselectivity. This guide will address these complexities head-on, offering field-proven insights and alternative strategies.
Part 1: Troubleshooting Common Coupling Failures (Q&A)
This section addresses the most frequent issues encountered during coupling reactions with this substrate.
Question 1: I am seeing no reaction or very low conversion in my Suzuki-Miyaura coupling at the 3-position (C-Br). My standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O) are failing. What is the likely cause and what should I try next?
Answer: This is a classic problem when dealing with electron-deficient heterocycles. The primary bottleneck is almost certainly the oxidative addition step. The electron-poor nature of the pyrazolopyridine ring makes the C-Br bond stronger and less susceptible to cleavage by a Pd(0) catalyst. Standard, less electron-rich, and less bulky ligands like triphenylphosphine (PPh₃) are often ineffective in these cases.[1][2]
Causality: The catalytic cycle for a Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex. For this to occur efficiently, the palladium center needs to be sufficiently electron-rich to donate electron density into the σ* orbital of the C-Br bond. Ligands play a crucial role in modulating the electron density and steric environment of the palladium catalyst.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Recommendations:
-
Switch to Enabling Ligands: Your first and most critical change should be the ligand. Move away from PPh₃ to modern, sterically hindered, and electron-rich phosphine ligands. These are often called "Buchwald ligands."[2][4]
-
Optimize the Base: The base is not just a proton scavenger; it plays a key role in activating the boronic acid for transmetalation.[6] For hindered systems, stronger bases are often required.
-
Recommendations: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[2] In particularly stubborn cases, potassium tert-butoxide (KOtBu) can be effective, but be mindful of potential side reactions with other functional groups.
-
-
Solvent Choice: The solvent impacts the solubility of your reagents and the stability of catalytic intermediates.
-
Recommendations: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF are generally preferred. While some Suzuki reactions benefit from water, for difficult substrates, starting with anhydrous conditions can be more reliable.
-
Question 2: I am trying to perform a Buchwald-Hartwig amination at the 3-position (C-Br), but I'm getting a complex mixture or significant debromination. What's going wrong?
Answer: This issue points towards catalyst instability or competing side reactions, which are common in aminations of electron-deficient heterocycles. Debromination suggests that β-hydride elimination is occurring from the palladium-amido intermediate, or that a hydrodehalogenation pathway is active. A complex mixture could arise from catalyst decomposition or side reactions with the heterocyclic core.
Causality: The Buchwald-Hartwig amination involves a delicate balance between the desired reductive elimination to form the C-N bond and undesired pathways like β-hydride elimination (if the amine has β-hydrogens) or catalyst deactivation.[7][8] The choice of ligand is critical to favor the productive pathway.
Recommendations:
-
Use a Specialized Ligand: Bidentate phosphine ligands are often superior for Buchwald-Hartwig reactions as they create a more stable catalyst complex.
-
Top Choices: XantPhos or dppf. The wider bite angle of XantPhos is particularly effective at promoting reductive elimination over side reactions.
-
For Hindered Amines: If your amine is sterically bulky, a monoligated system with a ligand like BrettPhos might be necessary to accommodate both coupling partners.[4]
-
-
Base Selection is Crucial: Use a strong, non-nucleophilic base.
-
Standard Choices: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS can be advantageous as it's often more soluble and can tolerate more functional groups.[8]
-
-
Palladium Precatalyst: Use a well-defined palladium(II) precatalyst that reliably generates the active Pd(0) species in situ. This avoids issues with inconsistent reduction of Pd(II) sources like Pd(OAc)₂.
-
Recommendation: Use a preformed complex like (XantPhos)Pd G4 or generate the catalyst in situ from Pd₂(dba)₃ and the chosen ligand.
-
Question 3: How can I selectively couple at the 4-position (C-Cl) while leaving the 3-bromo position intact?
Answer: This is a significant challenge due to the general reactivity trend of halogens in palladium catalysis (C-I > C-Br > C-OTf > C-Cl). Achieving C-Cl activation in the presence of a C-Br bond requires a catalytic system that is highly active towards aryl chlorides but can discriminate between the two positions.
Causality: Oxidative addition to a C-Cl bond is significantly more difficult than to a C-Br bond due to the stronger bond energy. To overcome this, the palladium catalyst must be exceptionally electron-rich and reactive.[9] This is typically achieved with very bulky and electron-donating ligands.
Strategy for Inverting Selectivity:
Caption: Decision workflow for achieving C4-Cl selectivity.
Recommendations:
-
Palladium Catalysis with Specialized Ligands:
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are extremely strong σ-donors, making the palladium center very electron-rich and capable of activating C-Cl bonds.[10][11] A catalyst system like [Pd(IPr)(cinnamyl)Cl] is an excellent starting point.
-
Extremely Bulky Phosphines: Ligands like tBuXPhos or tBuBrettPhos are designed specifically for C-Cl bond activation.
-
-
Consider Nickel Catalysis: Nickel catalysts often exhibit different reactivity and selectivity profiles compared to palladium.[5] They are known to be particularly effective for activating C-Cl bonds.
-
Potential System: A system like NiCl₂(dppp) or NiCl₂(PCy₃)₂ could potentially favor coupling at the more electron-deficient 4-position.
-
-
Ligand-Free Conditions (for Suzuki): In some specific cases, ligand-free conditions using a palladium salt in a polar solvent like acetonitrile have been shown to selectively activate C-OTf bonds over C-Br or C-Cl bonds.[12] While your system is C-Br/C-Cl, this principle of differential reactivity under specific conditions is key. It is worth screening a simple system like Pd(OAc)₂ with K₃PO₄ in a polar solvent to test for any unexpected selectivity.
Part 2: Ligand Selection Guide & Recommended Protocols
The choice of ligand is the single most important variable in overcoming the challenges of this substrate.[1][13]
Ligand Comparison Table
| Ligand Class | Example(s) | Key Strengths for this Substrate | Best For... |
| Bulky, Monodentate Phosphines | SPhos, XPhos, RuPhos | High activity, promotes monoligation, excellent for hindered Suzuki couplings.[2] | Suzuki coupling at the C-Br position, especially with hindered boronic acids. |
| Bidentate Phosphines | XantPhos, dppf | Forms stable catalysts, promotes reductive elimination. | Buchwald-Hartwig amination and other C-N/C-O couplings at the C-Br position. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Very strong σ-donors, highly active for C-Cl bond activation, thermally stable.[10][11] | Selective Suzuki or other couplings at the C-Cl position. |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely sterically demanding couplings.[14][15] | Tetra-ortho-substituted biaryl synthesis if other ligands fail. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a robust starting point for coupling aryl or heteroaryl boronic acids at the 3-position.
Materials:
-
This compound (1.0 eq)
-
Boronic Acid or Ester (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add the this compound, boronic acid, base, and palladium precatalyst.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and place it in a preheated heating block or oil bath at 80-110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-Br Position
This protocol is a starting point for coupling primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5 eq)
-
Anhydrous Solvent (e.g., Toluene, 0.1 M)
Procedure:
-
In an inert atmosphere glovebox, add the palladium source and ligand to an oven-dried reaction vial. Add the solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add the this compound, the amine, and the base.
-
Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 90-110 °C.
-
Stir the reaction for 4-18 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Final Scientific Insights
The key to success with the this compound core is to move beyond traditional cross-coupling conditions and embrace modern, highly active catalyst systems. The electronic and steric properties of the ligand are not just an optimization parameter; they are the enabling factor for the reaction.[1][3][16] When one system fails, do not simply screen more bases or solvents. Instead, make a rational change to a different class of ligand designed to overcome the specific barrier you are facing, whether it is slow oxidative addition (requiring bulky, electron-rich ligands) or a need for C-Cl activation (requiring highly active NHC or specialized phosphine ligands).
This guide provides a starting point. Meticulous execution under an inert atmosphere and the use of high-purity, anhydrous reagents are paramount to achieving reproducible results. Good luck with your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
impact of temperature on the stability of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Last Updated: 2025-12-12
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. This halogenated heterocyclic compound is a valuable building block in medicinal chemistry, but its stability under various thermal conditions is a critical parameter for successful experimental outcomes, storage, and handling. Due to the limited publicly available experimental data on the thermal stability of this specific molecule, this guide provides a comprehensive framework for its evaluation, based on established principles for similar halogenated heterocyclic compounds. We will cover essential safety protocols, frequently asked questions regarding its stability, and troubleshooting guides for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) on Thermal Stability
Q1: What is the expected thermal stability of this compound?
Q2: What are the potential degradation pathways for this compound at elevated temperatures?
For halogenated aromatic compounds, thermal degradation can proceed through several mechanisms. A likely pathway involves the homolytic cleavage of the Carbon-Bromine (C-Br) or Carbon-Chlorine (C-Cl) bonds, which can initiate radical chain reactions. Another possibility is dehydrohalogenation, particularly in the presence of trace impurities or on active surfaces. In an oxidizing atmosphere, the formation of various oxides is also possible.[2] It is also plausible for the pyridine or pyrazole ring to undergo cleavage at higher temperatures.
Q3: How can I experimentally determine the thermal stability of this compound?
A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the recommended approach.[3][4][5]
-
TGA will identify the onset temperature of mass loss, indicating decomposition.[6]
-
DSC will detect endothermic or exothermic events such as melting, phase transitions, and decomposition.[3][4]
A detailed protocol for conducting these analyses is provided in the "Experimental Protocols" section of this guide.
Q4: What are the best practices for storing this compound to ensure its stability?
To minimize thermal and photochemical degradation, store the compound in a cool, dry, and dark place.[1][7][8][9] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation. Containers should be tightly sealed to protect from moisture. For halogenated compounds, it is also prudent to store them separately from highly reactive chemicals.[1]
Q5: Can I heat this compound in solution for my reactions?
Heating in solution is a common requirement for many synthetic transformations. However, the stability of this compound in different solvents at elevated temperatures should be verified. We recommend performing a preliminary small-scale experiment where the compound is heated in the reaction solvent to the desired temperature for the intended reaction time. The stability can be monitored by analytical techniques such as HPLC or TLC to check for the appearance of degradation products.[10]
Part 2: Troubleshooting Guide for Experimental Applications
This section addresses common issues encountered when using this compound in chemical reactions, with a focus on the impact of temperature.
| Issue | Potential Cause Related to Temperature | Recommended Solution |
| Low or no product yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | 1. Decomposition of the starting material: The reaction temperature may be too high, causing the this compound to degrade before it can react.[11][12][13][14] 2. Catalyst deactivation: High temperatures can lead to the degradation of the palladium catalyst. | 1. Optimize reaction temperature: Screen a range of lower temperatures to find a balance between reaction rate and stability.[10] 2. Use a more active catalyst/ligand system: This may allow for the reaction to proceed at a lower temperature. 3. Monitor the reaction closely: Use TLC or HPLC to track the consumption of starting material and the formation of product and byproducts. |
| Formation of multiple unidentified byproducts | Thermal degradation: At elevated temperatures, the starting material may be degrading into multiple products.[2] | 1. Conduct a forced degradation study: Intentionally stress the compound under thermal conditions to identify potential degradation products.[15][16][17][18] This will help in distinguishing reaction byproducts from degradation products. 2. Lower the reaction temperature: As a first step, reducing the temperature can often minimize degradation.[19][20] |
| Inconsistent reaction outcomes | Variable heating: Inconsistent temperature control can lead to variable rates of reaction and degradation.[21] "Hot spots" in the reaction mixture: Poor stirring can create localized areas of high temperature, leading to decomposition.[21] | 1. Use a reliable heating system: Employ an oil bath or a heating mantle with a temperature controller for precise temperature management.[22] 2. Ensure efficient stirring: Use an appropriate stir bar size and stirring speed to maintain a homogenous temperature throughout the reaction mixture.[23][24] |
| Difficulty in purifying the product | Co-elution with thermal degradants: If the compound degrades during the reaction, the resulting impurities may have similar polarities to the desired product, complicating purification by column chromatography. | 1. Analyze the crude reaction mixture: Use HPLC or LC-MS to assess the purity of the crude product and identify the number of impurities.[25] 2. Optimize purification conditions: If degradation products are present, explore different solvent systems or chromatographic techniques (e.g., preparative HPLC) for better separation. 3. Minimize heat exposure during workup: Avoid unnecessarily high temperatures during solvent evaporation. |
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Thermal Stability Assessment using TGA and DSC
This protocol provides a general framework for assessing the thermal stability of this compound.
Objective: To determine the onset of thermal decomposition and identify any phase transitions.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA/DSC pan.
-
TGA Analysis:
-
Place the sample in the TGA instrument.
-
Heat the sample from 30°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Place the sample in the DSC instrument.
-
Heat the sample from 30°C to its decomposition temperature (as determined by TGA) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Data Interpretation:
-
TGA Thermogram: The onset temperature of significant mass loss is considered the decomposition temperature.
-
DSC Thermogram: Observe for endothermic peaks (melting) or exothermic peaks (decomposition).
Illustrative Data Table (Hypothetical Data):
| Analysis | Parameter | Result |
| TGA | Onset of Decomposition | ~265°C |
| DSC | Melting Point (Endotherm) | ~180°C |
| DSC | Decomposition (Exotherm) | ~270°C |
Protocol 2: Forced Degradation Study (Thermal Stress)
This protocol outlines a procedure for investigating the degradation of this compound under thermal stress in solution.
Objective: To identify potential thermal degradation products in a relevant solvent.
Materials:
-
This compound
-
Reaction solvent (e.g., Dioxane, Toluene, DMF)
-
HPLC or TLC system for analysis
Methodology:
-
Sample Preparation: Prepare a solution of the compound in the chosen solvent at a typical reaction concentration (e.g., 0.1 M).
-
Stress Condition: Heat the solution to a temperature relevant to your intended reaction (e.g., 80°C, 100°C, 120°C) for a set period (e.g., 24 hours). A control sample should be kept at room temperature.
-
Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the heated and control solutions. Analyze by HPLC or TLC to monitor for the appearance of new peaks/spots, which would indicate degradation products.
-
Characterization (Optional): If significant degradation is observed, the degradation products can be further characterized by LC-MS or NMR.[26][27]
Part 4: Visualization of Key Concepts
Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of a research compound.
Potential Degradation Pathways
Caption: Potential degradation pathways under thermal stress.
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 5. iitk.ac.in [iitk.ac.in]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. wnynewsnow.com [wnynewsnow.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. chemicals.co.uk [chemicals.co.uk]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. labproinc.com [labproinc.com]
- 22. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 23. How To Run A Reaction [chem.rochester.edu]
- 24. How To Run A Reaction [chem.rochester.edu]
- 25. ptfarm.pl [ptfarm.pl]
- 26. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the pyrazolo[4,3-c]pyridine core has emerged as a privileged structure in the design of novel therapeutic agents, owing to its structural resemblance to purine bases and its ability to form key interactions with biological targets. The targeted introduction of halogen substituents, such as bromine and chlorine, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacokinetic properties of lead compounds. Specifically, 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine serves as a versatile intermediate for the synthesis of a diverse range of derivatives with potential applications in oncology, virology, and neurodegenerative diseases.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound derivatives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of spectral data, and instead, to offer a nuanced understanding of the structural information that can be gleaned from the ¹H NMR spectrum of this important class of molecules. We will explore the characteristic chemical shifts and coupling constants, discuss the influence of substituents, and compare the spectral features of the pyrazolo[4,3-c]pyridine core with its isomers.
The Foundational Importance of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms (protons), allowing for the determination of molecular structure, conformation, and dynamics. The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J): This provides information about the connectivity of protons, revealing the number of neighboring protons.
-
Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) is a result of spin-spin coupling and indicates the number of adjacent protons.
Experimental Protocol for ¹H NMR Analysis of this compound Derivatives
The acquisition of high-quality ¹H NMR spectra is crucial for accurate structural analysis. The following is a detailed, field-proven protocol for the analysis of this compound derivatives.
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical. For many aza-heterocyclic compounds, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point, ability to dissolve a wide range of compounds, and the fact that the exchangeable N-H proton of the pyrazole ring is often observable as a broad singlet. Chloroform-d (CDCl₃) is another common solvent, but the N-H proton may exchange more rapidly or be broader and less distinct.[1][2]
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard NMR experiment on a 400-600 MHz spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR and is set to 0.00 ppm.[2] In some cases, residual solvent peaks can be used for referencing.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the entire range of proton chemical shifts for these types of aromatic compounds.
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum must be correctly phased to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Integration: The area of each signal is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Interpreting the ¹H NMR Spectrum of the this compound Core
The this compound core has three aromatic protons. The expected ¹H NMR spectrum would display signals for these protons, in addition to a signal for the N-H proton of the pyrazole ring.
Expected Chemical Shifts and Coupling Constants:
| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.5 - 8.8 | Doublet | ~5-6 Hz | This proton is ortho to the pyridine nitrogen, leading to significant deshielding. It will be coupled to H-7. |
| H-7 | ~7.5 - 7.8 | Doublet | ~5-6 Hz | This proton is meta to the pyridine nitrogen and will be coupled to H-6. |
| H-1 (N-H) | >13.0 | Broad Singlet | - | The N-H proton of the pyrazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is typically observed as a broad singlet at a downfield chemical shift. |
Note: These are estimated values. The actual chemical shifts can be influenced by the specific derivatives and the solvent used.
Comparative ¹H NMR Analysis: Pyrazolo[4,3-c]pyridine vs. Other Isomers
A key aspect of NMR analysis is the ability to distinguish between isomers. The fusion of the pyrazole and pyridine rings can result in several isomers, each with a unique ¹H NMR fingerprint. Let's compare the expected ¹H NMR characteristics of the pyrazolo[4,3-c]pyridine core with its [3,4-c] and [3,4-b] isomers.
| Isomer | Key Distinguishing ¹H NMR Features |
| Pyrazolo[4,3-c]pyridine | Two doublets in the aromatic region corresponding to the H-6 and H-7 protons of the pyridine ring with a typical ortho coupling constant. |
| Pyrazolo[3,4-c]pyridine | The pyridine ring protons will also show characteristic coupling patterns. For a 5-halo-1H-pyrazolo[3,4-c]pyridine, one would expect signals for H-4 and H-7.[2] |
| Pyrazolo[3,4-b]pyridine | This isomer has a different arrangement of nitrogen atoms, leading to distinct chemical shifts and coupling patterns for the pyridine ring protons. For example, 1H-pyrazolo[3,4-b]pyridine derivatives often show signals for H-4, H-5, and H-6.[3][4] |
Table of Experimental ¹H NMR Data for Related Pyrazolopyridine Derivatives:
| Compound | Solvent | H-3 (s) | H-4 (d) | H-5 (dd) | H-6 (d) | Other Protons | Reference |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | DMSO-d₆ | 8.32 | 8.64 | 7.42 | 8.16 | 13.75 (br s, NH) | [4] |
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | CDCl₃ | - | 9.64 (s) | - | 8.64 (s) | 7.79 (d), 7.66 (d), 4.62 (q), 1.51 (t) | [5] |
This table highlights the significant differences in chemical shifts and coupling patterns that allow for the unambiguous identification of the specific pyrazolopyridine isomer.
Visualizing the Workflow and Structural Relationships
To better illustrate the process and the structural nuances, the following diagrams are provided.
Caption: Workflow for ¹H NMR analysis of pyrazolopyridine derivatives.
Caption: Structural isomers of pyrazolopyridine.
Conclusion: A Powerful Tool for Drug Discovery
References
- 1. acdlabs.com [acdlabs.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Guide to Dihalopyridine Reactivity: 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine as a Case Study
Introduction: The Strategic Value of Dihalogenated Heterocycles
In the landscape of medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Their true power lies in their capacity for selective, stepwise functionalization, enabling the exploration of chemical space around a core scaffold. Dihalopyridines, in particular, offer two distinct reaction sites, but their reactivity can be nuanced, governed by the nature of the halogens and their positions relative to the ring nitrogen.
This guide provides an in-depth comparison of the reactivity of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine , a scaffold of increasing interest, against simpler, more common dihalopyridines like 2,4-dichloropyridine. We will dissect the electronic and structural factors that dictate reaction outcomes in two major classes of transformations critical to drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The objective is to provide researchers with a predictive framework for leveraging the unique reactivity of this and related scaffolds in complex synthetic strategies. The pyrazolo[c]pyridine core is a known privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological targets.[1][2]
Structural and Electronic Foundations of Reactivity
The reactivity of any halopyridine is fundamentally dictated by the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom polarizes the ring, making the carbon atoms, particularly at the C2 (ortho) and C4 (para) positions, susceptible to nucleophilic attack.[3][4]
In a simple 2,4-dihalopyridine , both positions are activated. However, the fusion of a pyrazole ring, as in This compound , introduces additional electronic and steric considerations. The fused pyrazole ring system further modulates the electron density of the pyridine core, influencing the relative reactivity of the C-Cl and C-Br bonds.
Caption: Core structures of a standard dihalopyridine and the target compound.
Comparative Reactivity Analysis
We will now explore the regiochemical outcomes of key synthetic transformations, highlighting the divergent reactivity between the two classes of substrates.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, typically proceeding via an addition-elimination pathway involving a stabilized anionic intermediate (a Meisenheimer complex).[5]
Causality of Experimental Choice: The choice of nucleophile and reaction conditions is critical. Strong nucleophiles and electron-withdrawing groups on the pyridine ring facilitate the reaction. The stability of the Meisenheimer complex, which is enhanced when the negative charge can be delocalized onto the ring nitrogen, dictates the regioselectivity.[4] For dihalopyridines, this intrinsically favors reaction at the C2 and C4 positions.[3][4]
Comparison:
-
2,4-Dichloropyridine: In reactions with nucleophiles like amines or alkoxides, substitution overwhelmingly occurs at the C4 position .[6] This is because the transition state leading to the C4-adduct is better stabilized, placing the negative charge para to the nitrogen.
-
This compound: The C4-chloro substituent is para to the pyridine ring nitrogen (N5). This position is highly activated towards nucleophilic attack. The C3-bromo substituent, being on the electron-rich pyrazole ring, is not activated for SNAr. Therefore, nucleophilic substitution will occur exclusively at the C4 position , displacing the chloride.
Caption: Generalized mechanism for SNAr on the pyrazolo[4,3-c]pyridine core.
Data Summary: Regioselectivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Major Product | Rationale |
| 2,4-Dichloropyridine | R-NH₂ | 2-Chloro-4-aminopyridine | C4 is electronically favored (para to N).[6] |
| This compound | R-NH₂ | 3-Bromo-4-amino-1H-pyrazolo[4,3-c]pyridine | C4-Cl is highly activated (para to N5); C3-Br is not. |
Palladium-Catalyzed Cross-Coupling Reactions
These reactions have revolutionized C-C and C-N bond formation.[7][8] Unlike SNAr, their regioselectivity is governed by the kinetics of the palladium catalytic cycle, primarily the initial oxidative addition step.
Causality of Experimental Choice: The choice of palladium precursor, ligand, and base is paramount. Ligands, particularly bulky, electron-rich phosphines, play a crucial role in modulating the reactivity and selectivity of the palladium center.[8] The intrinsic reactivity of the C-X bond (I > Br > OTf > Cl) is a primary determinant of the site of oxidative addition.[9][10]
Comparison:
-
Dihalopyridines (e.g., 2,4-dibromopyridine): With two identical halogens, selectivity is driven by the position. The conventional site for cross-coupling is C2 (alpha to nitrogen) .[11][12] This is attributed to the higher positive charge density at C2, facilitating oxidative addition of the Pd(0) catalyst. However, this selectivity can sometimes be inverted to C4 through judicious choice of ligands and conditions.[10][11]
-
This compound: This substrate presents two different halogens. The selectivity is overwhelmingly dictated by the difference in carbon-halogen bond strength. The C-Br bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. Therefore, Suzuki-Miyaura coupling will occur selectively at the C3 position .[9][10]
Data Summary: Regioselectivity in Suzuki-Miyaura Coupling
| Substrate | Boronic Acid/Ester | Major Product | Rationale |
| 2,4-Dichloropyridine | Ar-B(OH)₂ | 4-Aryl-2-chloropyridine | C4 is more reactive than C2 in dichloropyrimidines and some pyridines.[13] |
| 2,4-Dibromopyridine | Ar-B(OH)₂ | 2-Aryl-4-bromopyridine | C2 is the conventional site for cross-coupling (alpha to N).[11][12] |
| This compound | Ar-B(OH)₂ | 3-Aryl-4-chloro-1H-pyrazolo[4,3-c]pyridine | C-Br bond reactivity >> C-Cl bond reactivity. |
Comparison:
-
Dihalopyridines (e.g., 2,4-dichloropyridine): Similar to Suzuki coupling, the C2 position is generally more reactive towards Buchwald-Hartwig amination under many standard conditions.[14] This allows for highly regioselective mono-amination at the position alpha to the nitrogen.
-
This compound: The same principle of C-X bond reactivity applies. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond at the C3 position , leaving the C4-Cl bond intact for subsequent transformations.
Caption: Decision workflow for predicting regioselectivity.
Exploiting Orthogonal Reactivity: A Synthetic Strategy
The divergent reactivity of the C3-Br and C4-Cl positions in this compound makes it an exceptionally valuable scaffold for building molecular complexity in a controlled manner. One can perform a sequence of reactions that would be difficult or impossible with a symmetrically substituted dihalopyridine.
A powerful synthetic sequence involves:
-
Step 1: Pd-Catalyzed Cross-Coupling: Utilize the high reactivity of the C3-Br bond for a Suzuki-Miyaura or Buchwald-Hartwig reaction to install a desired aryl, heteroaryl, or amine substituent.
-
Step 2: Nucleophilic Aromatic Substitution: The resulting 3-substituted-4-chloro intermediate can then undergo SNAr at the C4 position.
Caption: Sequential functionalization pathway.
This orthogonal approach allows for the rapid generation of diverse compound libraries from a single, advanced intermediate, a strategy highly prized in modern drug discovery.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3
-
Objective: To selectively couple an aryl group at the C3 position of this compound.
-
Methodology:
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Seal the vial and heat the reaction mixture at 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Nucleophilic Aromatic Substitution at C4
-
Objective: To substitute the C4-chloro group of a 3-substituted-4-chloro-1H-pyrazolo[4,3-c]pyridine with an amine.
-
Methodology:
-
In a sealed tube, dissolve the 3-substituted-4-chloro-1H-pyrazolo[4,3-c]pyridine intermediate (1.0 eq.) in a suitable solvent such as n-butanol or DMA.
-
Add the desired primary or secondary amine (2.0-3.0 eq.).
-
Optionally, a non-nucleophilic base like DIPEA (1.5 eq.) can be added to scavenge the HCl byproduct.
-
Seal the tube and heat to 100-150 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
While simple dihalopyridines are valuable synthetic tools, their reactivity can sometimes lead to mixtures of regioisomers, requiring careful optimization of reaction conditions. The This compound scaffold, however, offers a superior level of control. The intrinsic electronic properties of the pyridine ring and the differential bond energies of the C-Br and C-Cl bonds create a system of orthogonal reactivity. Palladium-catalyzed cross-coupling reactions proceed with high fidelity at the C3-bromo position, while nucleophilic aromatic substitutions occur cleanly at the C4-chloro position. This predictable and robust reactivity profile makes it an ideal platform for the efficient, stepwise construction of complex molecules, empowering researchers to accelerate the hit-to-lead optimization process in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Kinase Assay Platforms for Pyrazolopyridine-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor discovery, forming the core of numerous clinical candidates and approved drugs targeting a range of kinases.[1] Evaluating the potency and selectivity of novel derivatives, such as those from the 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine series, demands robust and reliable in vitro kinase assays. This guide provides an in-depth comparison of the predominant assay technologies, offering the technical insights and field-proven protocols necessary to make informed decisions for your research campaign.
The First Decision: Choosing Your Assay Platform
The ideal kinase assay is a universal, sensitive, and simple method compatible with high-throughput screening (HTS).[2] However, no single platform is universally superior; the choice depends on several key factors:
-
Nature of the Kinase: Is it a well-characterized kinase with available antibody reagents, or a novel target requiring a more universal approach?
-
Throughput Requirements: Are you conducting primary screening of a large library or detailed mechanistic studies on a few lead compounds?
-
Available Equipment: Do you have access to a luminometer, a fluorescence plate reader with Time-Resolved Fluorescence (TR-FRET) capabilities, or facilities for handling radioisotopes?
-
Budget and Reagent Cost: Costs per well can vary significantly between platforms.
-
Need for Kinetic Data: Some assays are better suited for determining kinetic parameters like Kᵢ values than others.[3][4][5]
This guide will compare three widely adopted and technologically distinct platforms: the "gold standard" Radiometric [γ-³²P]-ATP Assay, the highly popular Luminescence-Based ADP-Glo™ Assay, and the robust Fluorescence-Based LanthaScreen™ TR-FRET Assay.
Comparative Analysis of Key Kinase Assay Technologies
Each technology measures the same fundamental event—the transfer of a phosphate group from ATP to a substrate—but they do so via different detection principles, each with inherent strengths and weaknesses.[3][4]
| Feature | Radiometric ([γ-³²P]-ATP) | Luminescence (ADP-Glo™) | Fluorescence (LanthaScreen™ TR-FRET) |
| Principle | Direct measurement of radioactive ³²P incorporation from [γ-³²P]-ATP into a substrate.[6][7] | Enzymatic conversion of ADP produced in the kinase reaction into ATP, which is then quantified via a luciferase-luciferin reaction.[8][9] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody and a fluorescein-labeled substrate upon phosphorylation.[10][11] |
| Detection | Scintillation Counting or Autoradiography | Luminescence | Time-Resolved Fluorescence (Ratio of 520nm/490nm) |
| Throughput | Low to Medium | High | High |
| Sensitivity | Very High (Gold Standard)[6][12] | High[9] | High |
| Universality | Highly universal; works with any substrate (protein, peptide, lipid) that can be separated from ATP.[13] | Highly universal; detects ADP, a product of all kinase reactions.[2][14] | Semi-universal; requires a specific phospho-site antibody and a substrate that can be labeled.[11] |
| Pros | Direct, unambiguous measurement of phosphorylation. Inexpensive reagents (ATP, substrate).[6][12] | Non-radioactive. High signal-to-background ratio.[9] Amenable to high ATP concentrations. | Homogeneous "mix-and-read" format. Ratiometric detection minimizes well-to-well variation. |
| Cons | Requires handling and disposal of radioactive materials. Labor-intensive separation steps.[13] Not easily automated. | Multi-step reagent addition.[2] Susceptible to interference from compounds that affect luciferase. | Requires specific, often costly, antibody and substrate pairs. Potential for compound interference with FRET. |
Experimental Workflows and Protocols
A self-validating protocol is built on a foundation of rigorous controls. For any kinase inhibition assay, the following are non-negotiable:
-
Negative Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (e.g., DMSO). Defines the maximum signal.
-
Positive Control (100% Inhibition): Kinase + Substrate + ATP + a known potent inhibitor (e.g., Staurosporine) OR no kinase. Defines the minimum signal.
-
Test Compound: Kinase + Substrate + ATP + Pyrazolopyridine Derivative (typically in a 10-point dose-response curve).[15]
Workflow Diagram: General Kinase Inhibition Assay
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Analogs in Kinase Inhibition
The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of inhibitors for a range of biological targets, most notably protein kinases. The strategic placement of substituents on this bicyclic heteroaromatic core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine core, drawing comparisons with related pyrazolopyridine derivatives to elucidate the impact of specific structural modifications on biological activity.
The this compound Core: A Foundation for Potent Inhibition
The this compound scaffold serves as a versatile starting point for the synthesis of targeted inhibitors. The bromine and chlorine atoms at positions 3 and 4, respectively, are not merely passive substituents; they are key handles for synthetic elaboration and play a crucial role in directing the molecule's interactions within the ATP-binding pocket of kinases. The pyrazolo[4,3-c]pyridine core itself is an analog of purine, enabling it to form critical hydrogen bonds with the kinase hinge region.
Caption: The core chemical structure of this compound.
Comparative SAR Analysis: Insights from Related Scaffolds
While direct and extensive SAR studies on the this compound scaffold are emerging, valuable insights can be gleaned from the broader pyrazolopyridine class of kinase inhibitors.
The Role of Halogenation at Positions 3 and 4
The presence of halogen atoms at positions 3 and 4 is a common feature in many potent pyrazolopyridine-based inhibitors. The chlorine at C4, in particular, often serves as a crucial attachment point for various aryl and alkyl groups via nucleophilic substitution reactions. These substitutions can significantly impact the inhibitor's potency and selectivity profile. For instance, in a series of 4-(pyrazol-3-yl)-pyridine inhibitors of c-Jun N-terminal kinase (JNK), the introduction of a substituted aniline at a similar position was a key step in optimizing activity.[1]
The bromine at C3 offers another vector for chemical modification, often through metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings. This allows for the introduction of a wide array of substituents that can probe different regions of the kinase active site. In studies on pyrazolo[3,4-g]isoquinolines, bromination was explored as a means to introduce further diversity, although in that specific case, it was found to be detrimental to Haspin inhibition.[2] This highlights the context-dependent nature of SAR, where a modification beneficial for one target may not be for another.
Substitutions at N1 and N2 of the Pyrazole Ring
The nitrogen atoms of the pyrazole moiety are critical for establishing hydrogen bond interactions with the kinase hinge region, mimicking the adenine of ATP. Alkylation or arylation at these positions can modulate the electronic properties of the ring system and introduce steric bulk that can enhance selectivity. For example, in the development of 4-(pyrazol-3-yl)-pyridine JNK inhibitors, N-alkylation of the pyrazole ring was a strategy employed to modify the compound's properties.[1]
Modifications on the Pyridine Ring
Beyond the C4 position, other positions on the pyridine ring can be substituted to improve physicochemical properties and target engagement. These modifications can influence solubility, metabolic stability, and cell permeability.
Target-Specific SAR Considerations
The optimal substitution pattern on the this compound core is highly dependent on the specific kinase being targeted.
-
c-Jun N-terminal Kinase (JNK): For JNK inhibitors, a key interaction often involves a hydrogen bond between the pyrazole NH and the hinge region. Substitutions at the C4 position with groups that can occupy the hydrophobic pocket are generally favorable.[1]
-
Carbonic Anhydrase (CA): In the case of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the sulfonamide group is the primary zinc-binding moiety. The pyrazolopyridine core acts as a scaffold to orient this group correctly within the active site, and various linkers and substituents on the pyridine ring have been shown to significantly affect inhibitory activity against different CA isoforms.[3][4]
-
Tropomyosin Receptor Kinase (TRK): For TRK inhibitors based on a pyrazolo[3,4-b]pyridine scaffold, the pyrazole portion serves as a hydrogen bond center, while the pyridine ring is thought to engage in π–π stacking interactions.[5] This suggests that for the this compound core, aromatic substituents introduced at the C3 or C4 positions could enhance TRK inhibition.
Experimental Data Summary
To provide a quantitative comparison, the following table summarizes inhibitory activities of various pyrazolopyridine analogs against different targets, as reported in the literature. It is important to note that these are not direct analogs of this compound but provide a valuable reference for the potential of this scaffold.
| Compound Class | Target | Key Structural Features | Reported Activity (IC50/Ki) | Reference |
| 4-(Pyrazol-3-yl)-pyridines | JNK3 | 4-fluorophenyl substitution | Boost in potency | [1] |
| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | N-methylpropionamide linker | Ki = 58.8 nM | [3] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | Methyl group at C4 | IC50 = 167 nM | [2] |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | Specific side chains | IC50 = 56 nM | [5] |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | BRK/PTK6 | Pyrazolo-pyrimidine scaffold | IC50 = 0.153 µM | [6] |
Experimental Protocols
General Synthesis of 4-Substituted-3-bromo-1H-pyrazolo[4,3-c]pyridine Analogs
A general synthetic route to explore the SAR at the C4 position involves the nucleophilic aromatic substitution of the chloro group in this compound.
-
Starting Material: this compound.
-
Reaction: Dissolve the starting material in a suitable solvent (e.g., DMF, NMP).
-
Nucleophile Addition: Add the desired amine or thiol nucleophile, often in the presence of a base (e.g., DIPEA, K2CO3).
-
Heating: Heat the reaction mixture to facilitate the substitution. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired 4-substituted analog.
Caption: A generalized workflow for the synthesis of C4-substituted analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase is typically determined using an in vitro kinase assay.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.
-
Materials: Recombinant kinase, substrate peptide, ATP, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, radioactivity).
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis of SAR from related pyrazolopyridine series provides a rational basis for the design of new analogs. Future work should focus on the systematic exploration of substitutions at the C3 and C4 positions, as well as modifications on the pyrazole and pyridine nitrogens, to build a comprehensive SAR profile for this scaffold against a panel of disease-relevant kinases. The integration of computational modeling with chemical synthesis and biological evaluation will be crucial in accelerating the discovery of potent and selective inhibitors based on this versatile core.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Executive Summary
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its functionalization is critical for modulating biological activity, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. This guide presents a head-to-head comparison of two workhorse methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of the 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine core. We will delve into the mechanistic nuances, compare performance with diverse coupling partners, and provide field-proven experimental protocols to guide researchers in selecting the optimal method for their synthetic campaign.
Introduction: The Synthetic Challenge
The this compound substrate presents a key regioselectivity challenge. Palladium-catalyzed cross-coupling reactions must selectively activate one carbon-halogen bond over the other. The established reactivity trend for organic halides in these reactions is I > Br > OTf >> Cl.[1] Consequently, both Suzuki and Stille couplings are expected to proceed selectively at the more reactive C3-Bromo position, leaving the C4-Chloro position intact for potential subsequent transformations. This guide will focus on the C3 functionalization and evaluate which coupling method offers a superior combination of yield, scope, and practicality.
The Suzuki-Miyaura Coupling: The Green Standard
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most utilized C-C bond-forming reactions. Its popularity stems from the use of organoboron reagents, which are generally stable, commercially available, and exhibit low toxicity, with the primary byproduct being a readily removable, non-toxic borate salt.[2]
Mechanism and Key Features
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A critical distinction from the Stille coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[2] This base requirement, however, can be a liability if the substrate contains base-sensitive functional groups.[3]
Advantages:
-
Low Toxicity: Organoboron reagents and byproducts are significantly less toxic than their organotin counterparts.[2]
-
High Availability: A vast library of boronic acids and esters is commercially available.[5]
-
Green Chemistry: Often utilizes environmentally benign solvent systems, including water.[1]
Limitations:
-
Base Requirement: The mandatory use of a base can preclude substrates with sensitive functional groups.[3]
-
Protodeboronation: The competing reaction of the boronic acid with solvent or trace water can reduce efficiency.[6]
-
Sensitivity to Sterics: Can be less effective with highly hindered coupling partners compared to Stille coupling.[7]
The Stille Coupling: Robust and Versatile
Developed by John K. Stille, this reaction couples an organotin reagent (stannane) with an organic halide.[8][9] Organostannanes are air- and moisture-stable and exhibit exceptional functional group tolerance, as the reaction proceeds under neutral or mild conditions without the need for a base.[10][11] This makes the Stille coupling a powerful tool for late-stage functionalization of complex molecules.[12][13]
Mechanism and Key Features
The catalytic cycle mirrors the Suzuki coupling in its fundamental steps.[8][14] However, the transmetalation step occurs directly between the organostannane and the palladium complex without requiring activation by a base.[15] The rate-determining step is typically the transmetalation, which can sometimes be accelerated by the addition of Cu(I) salts or by using more labile organostannane reagents (e.g., trimethylstannyl vs. tributylstannyl).[8][10]
Advantages:
-
Exceptional Functional Group Tolerance: The absence of a base makes it compatible with esters, aldehydes, and other sensitive moieties.[14]
-
Insensitivity to Steric Hindrance: Often succeeds where Suzuki coupling fails with bulky substrates.[7]
-
Stable Reagents: Organostannanes are generally stable to air and moisture and can be purified by chromatography.[10]
Limitations:
-
High Toxicity: Organotin reagents and byproducts are neurotoxic and pose significant health and environmental risks.[8][16][17]
-
Purification Challenges: Removal of stoichiometric tin byproducts from the reaction mixture can be difficult and requires specific workup procedures.[11][16]
-
Atom Economy: Typically, only one of the four organic groups on the tin reagent is transferred (e.g., in R-SnBu₃).
Head-to-Head Performance Comparison
While specific data on this compound is sparse, a comprehensive study on the functionalization of diazocines—a similar N-heterocyclic system—provides excellent comparative data that can guide our expectations.[7][18]
Data Presentation
The following tables summarize yield data from this comparative study, illustrating the performance of each coupling with electronically and sterically diverse aryl bromides, as well as heterocyclic bromides.
Table 1: Coupling of Electronically Varied Aryl Bromides [7]
| Aryl Bromide | Coupling Partner Type | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | Electron-Rich | 95 | 90 |
| 4-Bromotoluene | Neutral | 91 | 92 |
| 1-Bromo-4-nitrobenzene | Electron-Deficient | 80 | 89 |
| 4-Bromobenzaldehyde | Coordinating Group | 39 | 91 |
Analysis: The Stille coupling demonstrates superior performance with electron-deficient substrates and, critically, with substrates containing coordinating functional groups like aldehydes, where the Suzuki coupling yield drops significantly. This is a direct consequence of the base-free conditions of the Stille reaction.
Table 2: Coupling of Sterically Hindered Aryl Bromides [7]
| Aryl Bromide | Steric Profile | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
|---|---|---|---|
| 1-Bromo-2-isopropylbenzene | Moderately Hindered | 60 | 86 |
| 1-Bromo-2-mesitylbenzene | Highly Hindered | Low (not reported) | 57 |
Analysis: The Stille coupling is demonstrably more robust when dealing with sterically demanding substrates, providing significantly higher yields.
Table 3: Coupling of Heterocyclic Bromides [7]
| Heterocyclic Bromide | Heterocycle | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
|---|---|---|---|
| 2-Bromothiophene | Thiophene | 66 | 94 |
| 3-Bromothiophene | Thiophene | 57 | 90 |
| 4-Bromopyridine | Pyridine | 0 | 47 |
Analysis: For heterocyclic coupling partners, especially those like pyridine that can coordinate to and potentially inhibit the palladium catalyst, the Stille coupling again proves more reliable.[18] The complete failure of the Suzuki coupling with 4-bromopyridine under standard conditions highlights a significant limitation.
Strategic Decision-Making
The choice between Suzuki and Stille coupling is not arbitrary but a strategic decision based on the specific synthetic context. The following workflow provides a logical framework for this choice.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the C3-arylation of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a modern, bulky phosphine ligand (XPhos) which is often effective for heteroaromatic substrates.
Workflow Overview:
Caption: General experimental workflow for cross-coupling reactions.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the ligand, XPhos (0.1 mmol, 10 mol%).
-
Causality Note: The bulky, electron-rich XPhos ligand stabilizes the Pd(0) species and promotes the often rate-limiting oxidative addition step with the heterocyclic halide.
-
-
Solvent Addition & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). Seal the vial and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Stille Coupling
This protocol includes a specific workup step using potassium fluoride (KF) to remove toxic tin byproducts.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried microwave vial, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Causality Note: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of Stille couplings.
-
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent such as 1,4-dioxane or DMF (5 mL). Add the desired organostannane reagent (e.g., Aryl-SnBu₃, 1.1 mmol, 1.1 equiv) via syringe.
-
Degassing and Reaction: Seal the vial and purge with argon for 10 minutes. Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously and monitor the reaction by TLC or LC-MS (typically 2-12 hours).
-
Work-up and Tin Removal: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF, 20 mL) for at least 1-2 hours.
-
Trustworthiness Note: This step is critical. Fluoride has a high affinity for tin, forming an insoluble, easily filterable precipitate (e.g., Bu₃SnF), which is essential for removing the toxic byproduct.[7]
-
-
Purification: Filter the resulting slurry through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Mechanistic Overview
Caption: Comparative catalytic cycles of Suzuki and Stille couplings.
Conclusion
Both the Suzuki and Stille couplings are formidable strategies for the C3-functionalization of this compound. The Suzuki coupling should be considered the default method due to its favorable safety profile and the ease of byproduct removal.[7] It is particularly effective with standard, non-hindered aryl and vinyl boronic acids.
However, the Stille coupling emerges as the superior problem-solver for more challenging substrates.[12] For researchers working with base-sensitive functional groups, sterically demanding fragments, or coordinating heterocycles that may poison the catalyst under Suzuki conditions, the Stille coupling often provides more consistent and higher yields.[7][18] The significant drawback of toxicity must be carefully managed with robust experimental design and dedicated purification protocols. Ultimately, the optimal choice depends on a careful analysis of the substrate, the desired product, and the laboratory's capabilities for handling hazardous materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sdlookchem.com [sdlookchem.com]
- 17. reddit.com [reddit.com]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Functionalization of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to purines and its role as a versatile building block for kinase inhibitors and other therapeutic agents. The dihalogenated derivative, 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, offers two distinct reaction handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. The success of any synthetic campaign hinges on the rational selection of the palladium catalyst system, which governs yield, selectivity, and reaction scope.
This guide provides an in-depth comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this key intermediate. We will delve into the causality behind experimental choices, present comparative data, and provide robust, field-proven protocols to empower you to accelerate your research and development efforts.
The Strategic Importance of Dihalogenated Pyrazolopyridines
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling, the C–Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C–Cl bond. This reactivity gradient (C-I > C-Br >> C-Cl) is a cornerstone of modern organic synthesis, enabling a modular approach where the C3 position can be functionalized selectively while leaving the C4 position intact for subsequent elaboration.
This guide will focus on reactions at the more labile C3-bromo position, a common first step in a multi-step synthesis. The choice of catalyst is paramount not only for achieving high efficiency at the C3 position but also for preserving the C4-chloro bond for future transformations.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations that form carbon-carbon and carbon-heteroatom bonds.[1] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. The efficiency of this step is highly dependent on the ligand and the halide's reactivity.
-
Transmetalation (or related step): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[2] In Buchwald-Hartwig amination, this step involves coordination of the amine and subsequent deprotonation.[3]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3]
The ligand coordinated to the palladium atom is arguably the most critical component of the catalyst system. It modulates the catalyst's stability, solubility, and the electron density at the metal center, thereby influencing the rates of the individual steps in the catalytic cycle.
Comparative Analysis of Palladium Catalysts
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C(sp²)–C(sp²) bonds, valued for the stability and low toxicity of its organoboron reagents.[7][8] For a substrate like our target molecule, catalyst selection is key to achieving high yields without premature C-Cl bond activation.
Expert Insights:
-
Pd(PPh₃)₄: This classical, air-sensitive catalyst is effective for reactive C-Br bonds. However, it often requires higher catalyst loadings and temperatures.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): These ligands, used with precursors like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts that excel with less reactive halides and can operate under milder conditions.[2][9] Their steric bulk promotes the reductive elimination step.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™-IPr): NHC-Pd complexes are known for their high thermal stability and exceptional activity.[9] Their strong σ-donating character accelerates the oxidative addition step, often allowing for very low catalyst loadings.[9]
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Representative Data)
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference (Analogous Systems) |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 90 - 100 | 12 - 16 | 75 - 85 | [4][10] |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane | 100 | 2 - 6 | 90 - 98 | [5][9] |
| PEPPSI™-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH | 100 | 1 - 4 | >95 | [9] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[3][11] The choice of ligand and base is particularly critical for this transformation, as the base must be strong enough to deprotonate the amine nucleophile but not so nucleophilic as to interfere with the reaction.
Expert Insights:
-
Bidentate Ligands (e.g., Xantphos): These "bite angle" ligands are highly effective, particularly for coupling with primary and secondary amines. They help stabilize the palladium center and prevent β-hydride elimination side reactions.[4]
-
Bulky Monodentate Ligands (e.g., RuPhos, BrettPhos): These state-of-the-art ligands have demonstrated exceptional scope and activity, even for challenging couplings involving hindered amines or ammonia equivalents.[12] They are often used in pre-formed catalyst complexes for ease of use and reproducibility.[12]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or LiHMDS is often required. For more sensitive substrates, milder carbonate or phosphate bases can be effective, though they may require longer reaction times or higher temperatures.[12]
Table 2: Comparative Performance in Buchwald-Hartwig Amination at the C3-Position (Representative Data)
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference (Analogous Systems) |
| Pd₂(dba)₃ / Xantphos | 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 4 - 8 | 85 - 95 | [4][6] |
| Pd₂(dba)₃ / BINAP | 2 - 4 | NaOtBu | Toluene | 100 | 6 - 12 | 80 - 90 | [3] |
| RuPhos-Pd-G3 | 1 - 2 | LiHMDS | THF | 65 | 2 - 6 | >90 | [12] |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.[13] The classic protocol involves a palladium catalyst and a copper(I) co-catalyst.
Expert Insights:
-
Pd/Cu Co-catalysis: The combination of PdCl₂(PPh₃)₂ and CuI is the traditional workhorse for this reaction. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[13]
-
Copper-Free Conditions: A significant drawback of the traditional method can be the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). Modern protocols often omit the copper salt, relying on more active palladium catalysts with advanced ligands (e.g., XPhos) to drive the reaction.[14][15] This often leads to cleaner reactions and simpler purification.
Table 3: Comparative Performance in Sonogashira Coupling at the C3-Position (Representative Data)
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference (Analogous Systems) |
| PdCl₂(PPh₃)₂ | CuI (2-5 mol%) | Et₃N / Piperidine | THF / DMF | 25 - 60 | 4 - 16 | 85 - 95 | [4][13] |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80 - 100 | 2 - 6 | 85 - 95 | [15] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | Acetonitrile | RT | 2 - 6 | >90 | [14] |
Visualizing the Strategy and Process
To better understand the practical application of these catalysts, the following diagrams illustrate a typical experimental workflow and the underlying catalytic mechanism.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized, self-validating procedures for reactions at the C3-bromo position. Researchers should perform small-scale test reactions to optimize conditions for their specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M). Seal the flask and bubble argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: In a glovebox or under argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and this compound (1.0 equiv).
-
Solvent & Nucleophile: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, ~0.1 M), followed by the amine (1.2 equiv).
-
Reaction & Monitoring: Seal the flask and heat in a preheated oil bath (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Conclusion and Recommendations
The selective functionalization of this compound is a highly achievable goal with the modern palladium catalysis toolkit. For maximum efficiency and scope, the following recommendations are provided:
-
For Suzuki-Miyaura Couplings: Catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or stable NHC-palladium complexes like PEPPSI™-IPr are superior to older catalysts, offering higher yields under milder conditions.
-
For Buchwald-Hartwig Aminations: The choice of ligand is paramount. For general applications, a system like Pd₂(dba)₃/Xantphos is robust. For more challenging substrates or for maximizing efficiency, screening modern pre-catalysts like those based on RuPhos or BrettPhos is highly recommended.[12]
-
For Sonogashira Couplings: While traditional Pd/Cu systems are effective, copper-free conditions using advanced phosphine ligands should be considered first to minimize side products and simplify purification.
By understanding the principles outlined in this guide and leveraging the comparative data and protocols, researchers can confidently select the optimal catalyst system to advance their synthetic programs involving the valuable 1H-pyrazolo[4,3-c]pyridine core.
References
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of 3-Bromo-4-chloro-1H-pyrazolo[4,a]pyridine Derivatives by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pyrazolopyridine Scaffolds
The 1H-pyrazolo[4,a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of compounds targeting various biological pathways. Derivatives such as 3-Bromo-4-chloro-1H-pyrazolo[4,a]pyridine are crucial intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents.[1][2] In drug discovery and development, the purity of these intermediates is not a mere quality metric; it is a critical determinant of reaction yield, downstream synthetic success, and the toxicological profile of the final active pharmaceutical ingredient (API).[3][4]
Impurities, which can arise from starting materials, side reactions, or degradation, can interfere with subsequent synthetic steps and introduce potentially mutagenic or toxic components.[5] Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 3-Bromo-4-chloro-1H-pyrazolo[4,a]pyridine derivatives, offers insights into alternative techniques, and presents a validated protocol grounded in scientific first principles and regulatory expectations.
Pillar 1: High-Performance Liquid Chromatography (HPLC) as the Gold Standard
For the analysis of moderately polar, non-volatile heterocyclic compounds like pyrazolopyridine derivatives, Reversed-Phase HPLC (RP-HPLC) is the undisputed workhorse of the pharmaceutical industry.[5][6] Its widespread adoption is due to its high resolution, reproducibility, and adaptability.
The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica, e.g., C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol). The 3-Bromo-4-chloro-1H-pyrazolo[4,a]pyridine molecule, with its halogen substituents and heterocyclic nature, possesses moderate polarity, making it an ideal candidate for retention and separation on a C18 column.
Causality Behind Experimental Choices in HPLC Method Development
A successful HPLC method is not accidental; it is the result of a systematic optimization of key parameters. The goal is to achieve adequate resolution between the main peak (the target derivative) and all potential process-related impurities and degradants.
-
Column Chemistry: A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the pyrazolopyridine derivative. For compounds that may be too polar for a standard C18, a polar-embedded column can offer alternative selectivity.[5]
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase are the most powerful tools for manipulating selectivity.[7]
-
Organic Modifier: Acetonitrile generally provides lower backpressure and better UV transparency than methanol, often resulting in sharper peaks.
-
pH and Buffering: The pyrazolopyridine scaffold contains basic nitrogen atoms.[8] Controlling the mobile phase pH with a buffer (e.g., phosphate) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) is critical. An acidic pH (typically pH 2-4) ensures that the nitrogen atoms are consistently protonated, preventing peak tailing and improving reproducibility.
-
-
Elution Mode: Isocratic vs. Gradient:
-
Isocratic elution (constant mobile phase composition) is simpler but may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting impurities.
-
Gradient elution (composition of the mobile phase is varied over time) is superior for purity analysis. It allows for the separation of impurities with a wide range of polarities, ensuring that both polar and non-polar contaminants are detected within a single analytical run.[9]
-
The logical workflow for developing a purity assessment method using HPLC is visualized below.
Caption: A typical experimental workflow for HPLC-based purity analysis.
Pillar 2: Comparative Analysis of Analytical Methodologies
While RP-HPLC is the standard, other techniques offer distinct advantages in terms of speed, resolution, or environmental impact. The choice of method should be guided by the specific needs of the laboratory, such as throughput requirements and sustainability goals.
Method Comparison: HPLC vs. UHPLC
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency and resolution compared to traditional HPLC (which uses 3-5 µm particles).
| Parameter | Standard HPLC (Method A) | UHPLC (Method B) | Rationale & Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | Smaller particles in UHPLC provide higher theoretical plates, leading to better separations. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Optimized for the smaller internal diameter of the UHPLC column. |
| Analysis Time | 20 minutes | 5 minutes | Faster optimal linear velocity and shorter column length dramatically reduce run time. |
| Resolution (Rs) | > 2.0 (for critical pair) | > 2.5 (for critical pair) | Higher efficiency of UHPLC typically leads to improved resolution between closely eluting peaks. |
| Solvent Consumption | ~20 mL per run | ~2 mL per run | Lower flow rate and shorter run time result in a ~90% reduction in solvent use. |
| System Backpressure | ~150 bar | ~600 bar | A key trade-off; UHPLC requires specialized equipment capable of handling higher pressures. |
Alternative & Complementary Techniques
Beyond liquid chromatography, other methods can provide valuable, often orthogonal, information.
| Technique | Principle | Advantages for Pyrazolopyridines | Disadvantages |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase. | Extremely fast; significantly reduces organic solvent consumption ("Green Chemistry").[10] Excellent for chiral separations if needed. | Requires specialized equipment; may have different selectivity than RP-HPLC. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Very high efficiency; minimal sample and solvent consumption.[3][10] Orthogonal selectivity to HPLC. | Can be less robust than HPLC; lower sensitivity for UV detection without pre-concentration. |
| Quantitative NMR (qNMR) | Measures analyte concentration against a certified internal standard. | Primary ratio method, highly accurate without needing a reference standard of the analyte itself. Provides structural confirmation. | Lower sensitivity than HPLC; requires expensive instrumentation and expertise; may not resolve impurities. |
| LC-MS | Couples HPLC/UHPLC with a mass spectrometer. | Provides mass-to-charge ratio information, enabling impurity identification and structure elucidation.[3] Essential for tracking unknown impurities. | More complex and costly than UV detection; quantification can be more challenging. |
The decision-making process for selecting the most appropriate analytical technique is illustrated in the diagram below.
Caption: Decision logic for selecting an analytical purity assessment method.
Pillar 3: A Self-Validating Experimental Protocol
A protocol is only trustworthy if it is validated to be fit for its intended purpose. The following method is designed for the purity assessment of 3-Bromo-4-chloro-1H-pyrazolo[4,a]pyridine derivatives and is described with parameters that align with International Council for Harmonisation (ICH) guidelines.[11][12]
Step-by-Step HPLC Protocol
1. Apparatus and Materials
-
HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (FA), analytical grade or higher.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
2. Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 3-Bromo-4-chloro-1H-pyrazolo[4,a]pyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the synthesized batch to be tested.
3. Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 35 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
4. Data Analysis and Calculation
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the Standard Solution to establish the retention time and peak shape of the main component.
-
Inject the Sample Solution.
-
Integrate all peaks in the sample chromatogram from the void volume to the end of the gradient.
-
Calculate the purity using area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: The Cornerstone of Trustworthiness
To ensure the method is reliable, it must be validated according to ICH Q2(R2) guidelines.[12][13][14] This process provides documented evidence that the method is suitable for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak purity analysis (using PDA detector) should pass. No co-elution at the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of target concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations/injections.[9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain acceptable after minor changes (e.g., ±2°C in temp, ±0.1 pH units). |
Conclusion
The purity assessment of 3-Bromo-4-chloro-1H-pyrazolo[4,a]pyridine derivatives is a critical step in the pharmaceutical development pipeline. A well-developed and validated RP-HPLC method serves as a robust and reliable tool for this purpose. By understanding the scientific principles behind parameter selection—from column chemistry to mobile phase pH—researchers can develop methods that are not only accurate and precise but also self-validating. While advanced techniques like UHPLC and SFC offer significant gains in speed and sustainability, a properly optimized HPLC method remains the gold standard for ensuring the quality and integrity of these vital synthetic intermediates. The protocols and comparative data provided in this guide equip scientists with the necessary framework to confidently assess the purity of their synthesized compounds, thereby ensuring the success of their research and development efforts.
References
- 1. Page loading... [guidechem.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. m.youtube.com [m.youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. agilent.com [agilent.com]
- 8. welch-us.com [welch-us.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. actascientific.com [actascientific.com]
comparing the efficacy of different bases in the amination of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
A Senior Application Scientist's Perspective on Optimizing C-N Cross-Coupling Reactions
The 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds investigated for a range of therapeutic targets. The ability to selectively introduce amine functionalities at specific positions is crucial for elaborating these scaffolds and conducting structure-activity relationship (SAR) studies. The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for forging these critical C-N bonds, prized for its functional group tolerance and broad scope.[1]
However, the success of this transformation, particularly with electron-deficient and potentially sensitive heterocyclic systems like 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, is profoundly dependent on the judicious choice of reaction parameters. Among these, the selection of the base is paramount. The base is not merely a spectator or a simple acid scavenger; it is an active and influential participant in the catalytic cycle, dictating reaction rates, influencing catalyst stability, and preventing undesirable side reactions.
This guide provides a comparative analysis of different bases commonly employed in the Buchwald-Hartwig amination of this specific heterocyclic halide. We will delve into the mechanistic role of the base, present comparative data from literature precedents, and offer field-proven insights to guide researchers toward rational and effective base selection.
The Decisive Role of the Base in the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] The base intervenes at two critical junctures, as illustrated below.
Figure 1: The Buchwald-Hartwig amination cycle. The base is essential for the deprotonation step that forms the key palladium-amido intermediate, which precedes the bond-forming reductive elimination.
Key Functions of the Base:
-
Amine/Amide Deprotonation: The base facilitates the formation of the catalytically active palladium(II) amido complex from the palladium(II)-amine precursor. The strength of the base must be sufficient to deprotonate the coordinated amine.
-
Catalyst Turnover: By neutralizing the acid (HX) generated during the reaction, the base ensures the catalytic cycle can continue efficiently.
-
Preventing Catalyst Deactivation: In some cases, particularly with sensitive heterocyclic substrates, strong bases can lead to substrate decomposition, forming species that can act as catalyst poisons.[3] A milder base may be required to preserve the integrity of both the substrate and the catalyst.
The choice of base—its strength (pKa), solubility, steric bulk, and the nature of its counterion—can therefore dramatically impact the reaction's outcome.
A Comparative Efficacy Guide: Selecting the Optimal Base
The amination of this compound presents a specific challenge: selective reaction at one of the C-X bonds. While the C-Br bond is generally more reactive towards palladium-catalyzed coupling than the C-Cl bond, a poorly chosen base can lead to side reactions or poor yields.
Strong Alkoxide Bases (NaOt-Bu, KOt-Bu)
Sodium tert-butoxide is arguably the most common and effective base for a wide range of Buchwald-Hartwig aminations. Its high basicity ensures rapid deprotonation and often leads to high reaction rates and yields.
-
Efficacy & Application: For coupling with simple primary and secondary aliphatic or aromatic amines, NaOt-Bu and KOt-Bu are frequently the bases of choice. They are particularly effective when using sterically hindered biarylphosphine ligands.[4] In many systems, these strong bases provide superior results compared to weaker alternatives like carbonates.[4]
-
Advantages:
-
High reactivity and often shorter reaction times.
-
Excellent performance with a broad range of amine nucleophiles.
-
-
Limitations & Considerations:
-
Substrate Sensitivity: For base-sensitive substrates, including many five-membered heterocycles, strong alkoxides can cause significant decomposition, leading to lower yields and catalyst deactivation.[3] Functional groups like esters and enolizable ketones are generally incompatible with KOt-Bu.[2]
-
Selectivity: In polyhalogenated systems, overly harsh conditions can sometimes compromise selectivity.
-
Inorganic Carbonate & Phosphate Bases (Cs₂CO₃, K₃PO₄)
Cesium carbonate and potassium phosphate are milder, yet highly effective, alternatives. They are particularly valuable when dealing with base-sensitive functional groups or delicate heterocyclic scaffolds.
-
Efficacy & Application: K₃PO₄ has been shown to be a highly useful base, especially in reactions where rigorous drying is necessary to minimize byproduct formation.[5] For coupling secondary amines with base-sensitive substrates, Cs₂CO₃ in solvents like t-BuOH is often the preferred condition.[6] In aminations of polyhalogenated pyridines, the choice of a milder base can be crucial for achieving selective functionalization.[7][8]
-
Advantages:
-
Excellent compatibility with base-sensitive functional groups.
-
Often provides higher yields for challenging or easily degradable substrates.[3]
-
Reduced risk of side reactions like enolization.
-
-
Limitations & Considerations:
-
Reaction rates can be slower compared to alkoxide bases.
-
Solubility can be an issue; these are heterogeneous reactions, and efficient stirring is critical.
-
May be less effective for less acidic amines that require a stronger base for deprotonation.
-
Organic Amine Bases (DBU)
Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offer the advantage of creating a homogeneous reaction mixture, which can be beneficial for reproducibility and in flow chemistry applications.
-
Efficacy & Application: The use of DBU in Buchwald-Hartwig aminations is less common and often requires specific ligand design.[9] Mechanistic studies have shown that DBU can sometimes inhibit the reaction by competing with the amine substrate for coordination to the palladium center.[10][11] However, for specific applications, particularly with amide nucleophiles and electron-deficient organohalides, DBU combined with a ligand like XantPhos has proven effective.[9]
-
Advantages:
-
Creates a homogeneous reaction medium, improving process control.
-
Milder than alkoxides, offering better functional group tolerance.
-
-
Limitations & Considerations:
-
Potential for catalyst inhibition, leading to lower reaction rates.[11]
-
Generally narrower substrate scope compared to alkoxides or carbonates/phosphates.
-
Data Summary Table: Base Performance in Amination of Halogenated N-Heterocycles
| Base | Typical Catalyst/Ligand | Solvent | Key Advantages | Potential Drawbacks | Recommended For |
| NaOt-Bu / KOt-Bu | Pd₂(dba)₃ or Pd(OAc)₂ / Biaryl Phosphines (e.g., XPhos, RuPhos) | Toluene, Dioxane, THF | High reactivity, fast reactions, broad scope.[4] | Incompatible with base-sensitive groups; risk of substrate decomposition.[2][3] | Robust, non-functionalized primary and secondary amines. |
| Cs₂CO₃ | Pd₂(dba)₃ or Pd(OAc)₂ / Biaryl Phosphines | t-BuOH, Dioxane | Excellent for base-sensitive substrates; minimizes side reactions.[6] | Slower reaction rates; heterogeneous conditions. | Amination of delicate heterocycles; substrates with sensitive functionalities. |
| K₃PO₄ | Pd₂(dba)₃ or Pd(OAc)₂ / Biaryl Phosphines | Toluene, Dioxane | Good general base, often used when Cs₂CO₃ is ineffective or too costly.[5] | Heterogeneous; can be less reactive than alkoxides. | A reliable alternative to Cs₂CO₃ for a wide range of substrates. |
| DBU | Pd₂(dba)₃ / XantPhos | Toluene, DMF | Homogeneous reaction; mild conditions.[9] | Potential for catalyst inhibition; narrower scope.[10][11] | Specific applications, e.g., coupling with amides or in flow chemistry setups. |
Recommended Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific amine substrates.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Amination using Sodium tert-Butoxide
This protocol is suitable for coupling with robust amine nucleophiles.
-
To an oven-dried reaction vial, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable biarylphosphine ligand (e.g., XPhos, 0.08 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the vial with a septum cap and purge with argon for 5 minutes.
-
Add the amine (1.2 equiv) followed by anhydrous toluene or dioxane via syringe.
-
Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired product.
Protocol 2: Amination of a Sensitive Substrate using Cesium Carbonate
This protocol is recommended when using amines with base-sensitive functional groups.
-
To an oven-dried reaction vial, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), a suitable ligand (e.g., RuPhos, 0.10 equiv), and cesium carbonate (2.0 equiv).
-
Seal the vial and thoroughly purge with argon.
-
Add the amine (1.3 equiv) followed by anhydrous tert-butanol or dioxane.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-48 hours.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Conclusion and Strategic Recommendations
The selection of a base for the amination of this compound is not a one-size-fits-all decision. It requires a careful consideration of the amine nucleophile's properties and the overall stability of the heterocyclic system.
-
For initial screening and with simple, robust amines, sodium tert-butoxide is an excellent starting point, often delivering high yields and rapid conversions.
-
When encountering lower yields, substrate decomposition, or when using amines bearing sensitive functional groups (esters, ketones, etc.), a switch to a milder inorganic base like cesium carbonate or potassium phosphate is strongly advised. While this may require longer reaction times, it frequently leads to a cleaner reaction profile and improved isolated yields.[3][6]
-
For specialized applications requiring homogeneous conditions, such as in automated synthesis or flow chemistry, DBU can be explored, but this may necessitate screening of specific ligands like XantPhos to overcome potential catalyst inhibition.[9]
By understanding the mechanistic role of the base and leveraging the comparative data available, researchers can navigate the complexities of this powerful transformation, accelerating the synthesis of novel pyrazolo[4,3-c]pyridine derivatives for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Introduction: The Structural Imperative for Pyrazolo[4,3-c]pyridine Derivatives in Drug Discovery
An In-Depth Guide to the X-ray Crystallography of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Analysis
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its structural similarity to purine bases makes it an ideal framework for designing inhibitors of key enzymes, particularly kinases, which are central to cellular signaling and are frequently dysregulated in diseases like cancer. Derivatives such as this compound serve as versatile intermediates, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
However, the ultimate efficacy of these molecules is dictated by their precise three-dimensional structure and their ability to form specific interactions within a target's binding site. This is where single-crystal X-ray crystallography (scXRD) becomes an indispensable tool. It provides an unambiguous determination of the molecule's atomic arrangement, offering unparalleled insights into bond lengths, angles, and the subtle interplay of intermolecular forces that govern crystal packing and, by extension, inform drug design.
This guide provides a comprehensive technical overview of the X-ray crystallography workflow for novel this compound derivatives. We will not only detail the "how" but also the critical "why" behind each experimental choice. Furthermore, we will objectively compare scXRD with alternative methods like Powder X-ray Diffraction (PXRD) and Three-Dimensional Electron Diffraction (3DED), providing a logical framework for selecting the optimal structural elucidation technique.
Part I: The Foundation—Synthesis and High-Quality Crystal Growth
Before any diffraction experiment can begin, two critical prerequisites must be met: the synthesis of the target molecule and the growth of diffraction-quality single crystals.
A. Plausible Synthesis of the Pyrazolo[4,3-c]pyridine Core
While numerous synthetic routes exist for related heterocyclic systems, a common approach to the 5-halopyrazolo[3,4-c]pyridine scaffold involves a classical Huisgen indazole synthesis followed by functionalization. This establishes a reliable method for producing the necessary starting materials for crystallization studies. The presence of bromine and chlorine atoms on the pyrazolo[4,3-c]pyridine core is particularly interesting from a crystallographic perspective, as they can participate in halogen bonding—a specific and directional non-covalent interaction that can significantly influence crystal packing.
B. Experimental Protocol: The Art of Crystallization
The success of an scXRD experiment hinges entirely on the quality of the single crystal. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, three-dimensional lattice. An amorphous precipitate or a polycrystalline powder will not suffice.
Objective: To grow single crystals of a this compound derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in size with well-defined faces and no visible fractures).
Key Methodologies:
-
Slow Evaporation:
-
Step 1: Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation in a small, clean vial. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Step 2: Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days or weeks.
-
Step 3: Place the vial in a vibration-free environment at a constant temperature.
-
Causality: The gradual increase in concentration as the solvent evaporates pushes the solution past the saturation point, initiating nucleation and slow crystal growth. Rapid evaporation leads to the formation of many small crystals or an amorphous powder.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Step 1: Dissolve the compound in a "good" solvent (one in which it is readily soluble).
-
Step 2: Place a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is poorly soluble, but which is miscible with the good solvent) in an outer, sealed reservoir (e.g., a well plate or a sealed jar).
-
Step 3: Place a small drop (a few microliters) of the compound solution on a siliconized glass slide (hanging drop) or on a pedestal within the reservoir (sitting drop).
-
Step 4: Seal the reservoir. The anti-solvent will slowly diffuse in the vapor phase into the drop containing the compound.
-
Causality: As the anti-solvent diffuses into the drop, it lowers the overall solubility of the compound, inducing slow precipitation and crystallization. This method offers excellent control over the rate of crystallization.
-
-
Slow Cooling:
-
Step 1: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Step 2: Ensure all material is dissolved and the solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
-
Step 3: Allow the solution to cool slowly to room temperature, or transfer it to a programmable cooling block or a series of refrigerators with incrementally lower temperatures.
-
Causality: The solubility of most organic compounds decreases as the temperature is lowered. Slow cooling prevents rapid precipitation and allows for the orderly growth of large single crystals.
-
Part II: Single-Crystal X-ray Diffraction (scXRD): The Definitive Structure
Once a suitable crystal is obtained, the scXRD workflow can begin. This process translates the diffraction pattern of X-rays scattered by the crystal's electron clouds into a precise 3D atomic model.
A. The scXRD Experimental Workflow
The journey from a physical crystal to a refined 3D model follows a well-defined, multi-step process. Each step is self-validating, with quality metrics that determine the feasibility of proceeding to the next.
Caption: The workflow for single-crystal X-ray crystallography.
B. Detailed Experimental Protocol
-
Crystal Mounting and Screening:
-
A suitable crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen mount) using cryo-protectant oil.
-
The mounted crystal is placed on the diffractometer's goniometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling minimizes atomic thermal motion, leading to sharper diffraction spots and higher resolution data. It also protects sensitive organic molecules from radiation damage.
-
A few initial diffraction images are collected to determine the unit cell parameters and assess the crystal's quality (e.g., checking for twinning or multiple lattices).
-
-
Data Collection:
-
If the screening is successful, a full sphere of diffraction data is collected. The instrument software calculates an optimized strategy to measure the intensities and positions of thousands of unique reflections while the crystal is rotated in the X-ray beam.[1]
-
Modern diffractometers with high-brilliance X-ray sources and sensitive detectors can complete data collection in minutes to hours.[2]
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz-polarization).
-
The result is a list of unique reflections (hkl) and their corresponding intensities (I) or structure factor amplitudes (Fo).
-
The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[3]
-
-
Structure Refinement:
-
An initial atomic model is built into the electron density map.
-
This model is then refined using a least-squares minimization process.[3] The algorithm iteratively adjusts atomic parameters (positions, thermal displacement parameters) to minimize the difference between the observed structure factors (Fo) and those calculated from the model (Fc).
-
The quality of the final model is assessed using metrics like the R1-factor (a measure of agreement between the model and the data) and the Goodness-of-Fit (GooF).
-
C. Data Analysis: From a Model to Molecular Insight
The final output is a Crystallographic Information File (CIF) containing a wealth of information. For a series of this compound derivatives, a comparative analysis of their CIFs would be incredibly powerful.
Key Structural Descriptors to Compare:
-
Unit Cell Parameters and Space Group: Reveal fundamental information about the crystal's symmetry and packing density.
-
Bond Lengths and Angles: Confirm the covalent connectivity and can reveal electronic effects of different substituents.
-
Torsional Angles: Define the molecule's conformation. For example, one could compare how a bulky substituent at the N1 position affects the planarity of the bicyclic core.
-
Intermolecular Interactions: This is where the most profound insights for drug design can be found. One can identify and quantify:
-
Hydrogen Bonds: The classic N-H donor of the pyrazole ring is a potent hydrogen bond donor.
-
Halogen Bonds: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with Lewis basic atoms (like oxygen or nitrogen) on neighboring molecules.
-
π-π Stacking: Interactions between the aromatic pyrazolopyridine rings.
-
Table 1: Hypothetical Comparative Crystallographic Data for Pyrazolo[4,3-c]pyridine Derivatives
| Parameter | Derivative A (R = H) | Derivative B (R = CH₃) | Derivative C (R = Phenyl) | Causality & Insight |
| Crystal System | Monoclinic | Monoclinic | Triclinic | A bulky substituent can disrupt packing symmetry. |
| Space Group | P2₁/c | P2₁/c | P-1 | Indicates a change from centrosymmetric to non-centrosymmetric packing. |
| Volume/Z (ų) | 195.5 | 210.2 | 235.8 | Shows increasing volume per molecule as the substituent size grows. |
| Key H-Bond (N-H···N) (Å) | 2.85 | 2.88 | 3.01 | Steric hindrance from the R-group may weaken or lengthen the primary H-bond. |
| Shortest Br···O Contact (Å) | N/A | 3.15 (Halogen Bond) | 3.12 (Halogen Bond) | Demonstrates the presence of halogen bonding motifs in the crystal lattice. |
| π-π Stacking Distance (Å) | 3.45 | 3.52 | 3.80 (offset) | The phenyl group in C may force an offset stacking arrangement. |
This table is illustrative, based on typical values observed in similar heterocyclic structures.
Part III: A Comparative Guide to Structural Elucidation Techniques
While scXRD is the gold standard for its precision, it is not always feasible. A senior scientist must know when to employ alternative techniques.
Caption: Decision tree for selecting a diffraction-based technique.
Powder X-ray Diffraction (PXRD)
-
When to Use: When you cannot grow single crystals but have a crystalline powder. It is the workhorse for bulk material characterization, essential for quality control in pharmaceutical manufacturing.
-
Data Provided: A 1D diffractogram (intensity vs. 2θ angle). Each crystalline phase has a unique "fingerprint" pattern.
-
Comparison to scXRD:
-
Advantage: Fast, requires minimal sample preparation, and analyzes a bulk, representative sample. It is the primary tool for identifying polymorphs (different crystal packing arrangements of the same molecule).
-
Disadvantage: The 3D structural information is collapsed into one dimension, leading to significant peak overlap and loss of information. While structure solution from powder data is possible (Rietveld refinement), it is far more challenging and less precise than scXRD.
-
Three-Dimensional Electron Diffraction (3DED)
-
When to Use: When your best efforts yield only nanocrystals or microcrystals (sub-micron to a few microns in size), which are too small for conventional X-ray diffractometers.
-
Data Provided: Similar to scXRD, it provides 3D atomic resolution data. The experiment is performed in a transmission electron microscope (TEM).
-
Comparison to scXRD:
-
Advantage: Its ability to work with extremely small crystals has been a revolutionary development, solving structures that were previously intractable.
-
Disadvantage: Electrons interact much more strongly with matter than X-rays, which can lead to dynamical scattering effects that complicate data analysis. Samples are also more susceptible to beam damage.
-
Conclusion
For the detailed structural characterization of novel this compound derivatives, single-crystal X-ray crystallography remains the definitive, gold-standard technique. It provides an unparalleled level of detail, revealing the precise atomic coordinates, conformational preferences, and the full suite of intermolecular interactions that dictate the solid-state architecture. This information is not merely academic; it provides actionable insights for medicinal chemists to design next-generation molecules with improved target affinity and physical properties.
However, a pragmatic approach is essential. When diffraction-quality single crystals prove elusive, techniques like 3DED offer a powerful alternative for microcrystalline samples, while PXRD is indispensable for analyzing bulk properties like phase purity and polymorphism. By understanding the strengths and limitations of each method, researchers can build a comprehensive structural understanding of these vital therapeutic candidates.
References
A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions Involving 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine core represents a versatile building block, offering two distinct halogenated sites for diversification through cross-coupling reactions. Understanding the kinetic nuances of these transformations is paramount for achieving desired regioselectivity, optimizing reaction conditions, and enabling efficient scale-up for drug discovery programs.
This guide provides a comparative analysis of the anticipated kinetic profiles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions on this compound. While specific kinetic data for this exact substrate is not extensively available in published literature, this analysis is built upon well-established principles of organometallic chemistry and kinetic data from structurally analogous dihalogenated N-heterocycles.[1][2][3][4]
The Challenge of Regioselectivity and Reactivity
The primary challenge in the cross-coupling of this compound lies in controlling the site of reaction. The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C–I > C–Br > C–OTf >> C–Cl.[2][3][5] This principle is fundamentally linked to the carbon-halogen bond dissociation energy, which is a significant contributor to the activation energy of the often rate-determining oxidative addition step.[3][5][6]
Based on this trend, selective coupling at the more labile C-Br bond at the 3-position is anticipated under standard conditions, leaving the C-Cl bond at the 4-position available for subsequent transformations. However, achieving high selectivity requires careful tuning of the catalyst system and reaction conditions to prevent competitive coupling at the C-Cl position or di-substituted byproducts. The Lewis basic nitrogen atoms in the pyrazolopyridine core can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7][8][9][10] The use of bulky, electron-rich phosphine ligands is often essential to mitigate this effect and promote efficient catalysis.[11][12][13]
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the type of bond being formed and introduces different kinetic challenges. Below is a comparative overview of three major classes of palladium-catalyzed reactions as they apply to the this compound substrate.
Table 1: Predicted Kinetic Comparison for Cross-Coupling at the C-3 Bromo Position
| Reaction Type | Coupling Partner | Typical Catalyst System (Pd Precursor/Ligand) | Proposed Rate-Determining Step | Relative Rate (General Trend) | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / SPhos or XPhos | Oxidative Addition or Transmetalation[5][6] | Fast | Generally robust and tolerant of many functional groups. Base selection (e.g., K₂CO₃, K₃PO₄) is crucial for efficient transmetalation.[14] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos or BrettPhos | Reductive Elimination[11][15] | Moderate to Fast | Highly dependent on ligand choice to overcome catalyst inhibition by the nitrogenous substrate and amine coupling partner.[12][13] Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) are typically required.[15][16] |
| Heck-Mizoroki | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ (often ligandless or with PPh₃) | Oxidative Addition or Migratory Insertion[17][18] | Moderate | Can be sensitive to steric hindrance around the C-Br bond. Base (e.g., Et₃N, K₂CO₃) is used as a stoichiometric reagent.[18] |
Note: The relative rates are qualitative predictions and are highly dependent on the specific ligand, base, solvent, and temperature employed.
Mechanistic Insights and Experimental Design
A deep understanding of the catalytic cycles is crucial for rational experimental design and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] For dihalogenated substrates, the initial oxidative addition is expected to occur preferentially at the weaker C-Br bond.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for Kinetic Analysis
Obtaining reliable kinetic data requires a systematic approach. Reaction Progress Kinetic Analysis (RPKA), which utilizes the entire reaction profile, is a powerful alternative to traditional initial rate methods.[19][20]
Caption: Experimental workflow for conducting a kinetic study.
Detailed Experimental Protocols
The following are generalized protocols for conducting kinetic studies on the this compound substrate. Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-dioxane). Prepare separate stock solutions of this compound, the boronic acid coupling partner, and an internal standard (e.g., dodecane).
-
Reaction Setup: To a temperature-controlled reaction vessel equipped with a magnetic stir bar, add the base (e.g., K₃PO₄). Seal the vessel and purge with an inert gas (e.g., Argon).
-
Initiation: Add the solvent, followed by the stock solutions of the pyrazolopyridine, boronic acid, and internal standard via syringe. Allow the mixture to reach the desired reaction temperature (e.g., 100 °C).
-
t=0 Sample: Just before adding the catalyst, withdraw an initial sample (t=0).
-
Catalyst Injection & Monitoring: Inject the catalyst stock solution to initiate the reaction. At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Sample Quenching & Analysis: Immediately quench each aliquot in a vial containing a cold solvent (e.g., ethyl acetate) and a small amount of water. Vortex the mixture, and analyze the organic layer by HPLC or GC to determine the concentration of starting material, product, and any intermediates or byproducts relative to the internal standard.[19]
-
Data Analysis: Plot the concentration of the reactants and products as a function of time. Use this data to determine the reaction order with respect to each component and the overall rate constant.
Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination
-
Reagent Preparation: Follow a similar procedure as in Protocol 1, preparing stock solutions of the palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., RuPhos), the pyrazolopyridine substrate, the amine nucleophile, and an internal standard in a suitable solvent (e.g., toluene).
-
Reaction Setup: Add the base (e.g., NaOtBu) to a temperature-controlled reaction vessel in a glovebox.
-
Initiation: Add the solvent and stock solutions of the pyrazolopyridine, amine, and internal standard. After thermal equilibration, initiate the reaction by adding the catalyst stock solution.
-
Monitoring and Analysis: Follow the sampling, quenching, and analysis procedure as described in Protocol 1. The choice of analytical method (HPLC or GC) will depend on the volatility and thermal stability of the amine and the arylated product.
Conclusion and Future Outlook
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a promising strategy for the synthesis of novel chemical entities. While the C-Br bond at the 3-position is the predicted site of initial reactivity, kinetic studies are essential to confirm this selectivity and to optimize reaction conditions for high yield and purity. This guide provides a predictive framework based on established chemical principles and data from analogous systems.[2][3][21] Future experimental work should focus on generating precise kinetic data for this specific substrate to validate these predictions and to develop robust, scalable synthetic routes. The choice of ligand will be paramount in controlling not only the rate of reaction but also the ultimate regiochemical outcome, offering a rich area for further investigation.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Hazard Assessment: Understanding the Risks
Given the presence of bromine and chlorine atoms on a pyridine-based heterocyclic ring system, 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine should be handled as a hazardous substance. Analysis of SDS for analogous compounds such as 3-Bromo-1H-pyrazolo[3,4-c]pyridine, 3-Bromo-1H-pyrazolo[3,4-b]pyridine, and other halogenated pyridines suggests the following potential hazards[1][2][3][4][5][6]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory[1][7][8][9]:
-
Hand Protection: Wear protective gloves, such as nitrile rubber, that are resistant to chemicals.
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] In situations where a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material in a designated, labeled hazardous waste container.[12]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spread of the spill and restrict access to the area.
-
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations.[13] As a halogenated organic compound, it is likely to be classified as a hazardous waste.[14][15][16][17]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or waste this compound in a clearly labeled, sealed, and compatible container.[7] The container should be marked with "Hazardous Waste" and the full chemical name.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, labeled hazardous waste bag or container.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[7]
-
Solutions: Unused or waste solutions containing the compound should be collected in a sealed, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[7]
Step 2: Labeling
All waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Irritant")
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[12][18][19] The storage area should have secondary containment to prevent the spread of any potential leaks.
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Your institution's EHS department will coordinate the pickup and disposal of the waste. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[7][20]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Hazard Summary
While specific quantitative data for this compound is not available, the following table summarizes the hazard classifications for structurally similar compounds, which should be considered as a conservative estimate for the target compound.
| Hazard Classification | GHS Category | Source |
| Acute Toxicity, Oral | Category 3 or 4 | [1][2][3][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | [1][3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | [1][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | [1][3][4][5] |
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 633328-88-8 [sigmaaldrich.com]
- 7. usbioclean.com [usbioclean.com]
- 8. osha.gov [osha.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. aksci.com [aksci.com]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. wku.edu [wku.edu]
- 16. View Document - California Code of Regulations [govt.westlaw.com]
- 17. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 18. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Welcome to your comprehensive guide on the safe handling of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. In our shared pursuit of scientific advancement, particularly in the realm of drug development where pyrazolopyridine scaffolds are of significant interest, the paramount importance of laboratory safety cannot be overstated. This document is designed to provide you with not just procedural steps, but a deep, causal understanding of the best practices for handling this potent chemical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both the integrity of your research and the well-being of your team.
Hazard Assessment: Understanding the Invisible Risks
Data from similar compounds suggest that this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The presence of bromine and chlorine atoms on the heterocyclic ring can enhance the molecule's reactivity and biological activity, which in turn influences its toxicological profile. Therefore, a cautious approach is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. Your choice of PPE should be based on a thorough risk assessment of the procedures you are performing.
| Operation | Minimum Required PPE |
| Weighing and preparing solutions | Nitrile or neoprene gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. |
| Performing reactions | Chemical splash goggles, a face shield, a lab coat, and nitrile or neoprene gloves. |
| Handling large quantities (>5g) | All of the above, plus a chemical-resistant apron and respiratory protection (a NIOSH-approved respirator with an appropriate cartridge for organic vapors). |
| Cleaning spills | Chemical splash goggles, a face shield, a lab coat, a chemical-resistant apron, and heavy-duty nitrile or neoprene gloves. Respiratory protection may be necessary depending on the size of the spill. |
Expert Insight: The rationale for recommending nitrile or neoprene gloves stems from their resistance to a broad range of chemicals, including halogenated organic compounds.[4][5] Latex gloves are not suitable as they offer poor protection against many organic solvents and reagents. When there is a risk of splashing, a face shield worn over chemical splash goggles provides an essential extra layer of protection for the entire face.[6][7]
Safe Handling and Storage: A Controlled Environment
A controlled environment is crucial for mitigating the risks associated with this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[4][5]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.
Procedural Guidance
-
Preparation: Before you begin, ensure you have all necessary PPE and that the fume hood is operational. Clearly label all containers.
-
Weighing: If the compound is a solid, weigh it out in the fume hood to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Reactions: Keep all reaction vessels clearly labeled and ensure they are properly secured.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[8]
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4][5][8] The container should be tightly sealed to prevent the release of vapors.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][9] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[8][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[8]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[8] Adhere to all local, state, and federal regulations.[8][10] Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
References
- 1. 3-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 76006-13-8 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. aksci.com [aksci.com]
- 9. 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine - Safety Data Sheet [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
